molecular formula C6H9N3O2 B1584718 Ethyl 4-amino-1H-imidazole-5-carboxylate CAS No. 21190-16-9

Ethyl 4-amino-1H-imidazole-5-carboxylate

Cat. No.: B1584718
CAS No.: 21190-16-9
M. Wt: 155.15 g/mol
InChI Key: NJMORFFDAXJHHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-amino-1H-imidazole-5-carboxylate is a useful research compound. Its molecular formula is C6H9N3O2 and its molecular weight is 155.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 382775. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-amino-1H-imidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-2-11-6(10)4-5(7)9-3-8-4/h3H,2,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMORFFDAXJHHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50321878
Record name Ethyl 4-amino-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50321878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21190-16-9
Record name 21190-16-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382775
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4-amino-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50321878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-amino-5-imidazolecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Monograph: Ethyl 4-amino-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to serve as a primary reference for researchers in medicinal chemistry and process development.[1] It prioritizes the practical application of Ethyl 4-amino-1H-imidazole-5-carboxylate as a versatile scaffold in purine and dacarbazine synthesis.[1]

Core Scaffold for Purine Antimetabolites and Triazene Alkylating Agents [1]

Executive Summary

This compound (EAIC) is a critical heterocyclic intermediate in the synthesis of fused nitrogenous systems.[1] It serves as the immediate structural precursor to Dacarbazine (a key chemotherapeutic for melanoma) and the purine ring system (specifically hypoxanthine and adenine derivatives). Its utility stems from the bifunctional nature of the imidazole core: the nucleophilic 4-amino group and the electrophilic 5-ethoxycarbonyl group, which together facilitate facile cyclization reactions.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

PropertySpecification
IUPAC Name This compound
Common Synonyms EAIC; Ethyl 5-aminoimidazole-4-carboxylate (tautomer)
CAS Registry Number 21190-16-9
Molecular Formula C₆H₉N₃O₂
Molecular Weight 155.15 g/mol
Appearance Off-white to pale yellow crystalline solid (or oil if crude)
Solubility Soluble in DMSO, MeOH, EtOH; Sparingly soluble in water
pKa (Predicted) ~3.5 (imidazole N), ~14 (amine -NH₂)
Tautomerism Exists in equilibrium between 1H- and 3H- forms.[1] In solution, the 4-amino-5-ester arrangement is stabilized by intramolecular H-bonding.[1]

Synthetic Pathways (Upstream)

The synthesis of EAIC is non-trivial due to the high density of functional groups.[1] Two primary routes dominate the literature: the Cyanoacetate Route (Industrial) and the Isocyanoacetate Route (Academic/Convergent).

Method A: The Cyanoacetate Route (Industrial Standard)

This route is preferred for scalability as it avoids expensive isocyanides.[1] It proceeds via the nitrosation of ethyl cyanoacetate, followed by reduction and cyclization.

Mechanism:

  • Nitrosation: Ethyl cyanoacetate reacts with sodium nitrite/acetic acid to form Ethyl (hydroxyimino)cyanoacetate .[1]

  • Reduction: The oxime is reduced (Zn/Formic acid or H₂/Pd) to the amine.[1]

  • Cyclization: The resulting ethyl 2-amino-2-cyanoacetate condenses with a formylating agent (Triethyl orthoformate or Formamidine acetate) to close the imidazole ring.[1]

Method B: The Isocyanoacetate Route (Thorpe-Ziegler Variation)

This method involves the base-catalyzed condensation of ethyl isocyanoacetate with cyanamide or similar electrophiles.[1] While fewer steps, the reagents are costlier.

Synthesis Workflow Diagram

Synthesis_Workflow Start Ethyl Cyanoacetate Step1 Nitrosation (NaNO2 / AcOH) Start->Step1 Inter1 Ethyl (hydroxyimino) cyanoacetate Step1->Inter1 Step2 Reduction (Zn / HCOOH) Inter1->Step2 Inter2 Ethyl 2-amino- 2-cyanoacetate Step2->Inter2 Step3 Cyclization (Triethyl Orthoformate) Inter2->Step3 Final Ethyl 4-amino-1H- imidazole-5-carboxylate Step3->Final

Caption: Step-wise industrial synthesis of this compound from ethyl cyanoacetate.

Reactivity & Derivatization (Downstream)

EAIC is a "push-pull" system.[1] The amino group is conjugated with the ester, reducing its nucleophilicity compared to a standard aniline. However, it remains sufficiently reactive for diazotization and cyclocondensation.[1]

Synthesis of Dacarbazine (DTIC)

Dacarbazine is an alkylating agent used in oncology.[1] The synthesis requires converting the ester to the amide (AICA), followed by diazotization.

  • Step 1: Aminolysis of EAIC with aqueous ammonia yields AICA (5-Aminoimidazole-4-carboxamide).[1]

  • Step 2: Diazotization of AICA with NaNO₂/HCl yields the diazonium salt.[1]

  • Step 3: Coupling with dimethylamine yields Dacarbazine.[1]

Purine Ring Construction

EAIC is the "open" form of the purine skeleton.[1] Reaction with C1-donors (Formic acid, Urea, Guanidine) closes the pyrimidine ring.

  • Reaction with Formamidine: Yields Hypoxanthine derivatives.[1]

  • Reaction with Isocyanates: Yields ureido-imidazoles, precursors to Xanthine .[1]

Reactivity Map

Reactivity_Map EAIC Ethyl 4-amino-1H- imidazole-5-carboxylate AICA AICA (Amide Intermediate) EAIC->AICA Aminolysis Hypoxanthine Hypoxanthine (Purine Scaffold) EAIC->Hypoxanthine Cyclization Ammonia + NH3 (aq) Formamidine + Formamidine Acetate NaNO2 + NaNO2 / HCl + Dimethylamine Dacarbazine Dacarbazine (Chemotherapy) AICA->Dacarbazine Diazotization

Caption: Divergent synthesis pathways: Dacarbazine vs. Purine scaffolds.

Experimental Protocols

Protocol A: Synthesis of this compound

Based on the optimized reduction of the oxime intermediate.

Reagents: Ethyl (hydroxyimino)cyanoacetate (10.0 g), Zinc dust (15 g), Formic acid (85%), Triethyl orthoformate.

  • Reduction: Suspend ethyl (hydroxyimino)cyanoacetate in 50 mL of formic acid at 0°C. Add Zinc dust portion-wise over 30 minutes, maintaining temperature <10°C (Exothermic!).

  • Workup: Filter off zinc residues. Evaporate the filtrate to a viscous oil (the formate salt of the amine).

  • Cyclization: Redissolve the oil in 30 mL of Triethyl Orthoformate. Reflux for 2 hours.

  • Isolation: Cool the mixture. The product may precipitate upon addition of diethyl ether or hexane.[1] Alternatively, remove solvent in vacuo and purify via column chromatography (DCM:MeOH 9:1).

  • Yield: Typical yields range from 50-65%.[1]

Protocol B: Conversion to AICA (Dacarbazine Precursor)
  • Dissolve 5.0 g of EAIC in 20 mL of concentrated aqueous ammonia (28%).

  • Seal in a pressure vessel or stir in a stoppered flask at room temperature for 48 hours.

  • The amide (AICA) precipitates as a white/grey solid.[1]

  • Filter, wash with cold water, and dry.[1] MP: >240°C (dec).[1]

Analytical Characterization

As the ethyl ester is often an intermediate, purity is best assessed via NMR.

TechniqueExpected Signals (Representative in DMSO-d₆)Assignment
¹H NMR δ 1.28 (t, 3H, J=7.1 Hz)Ester -CH₃
δ 4.21 (q, 2H, J=7.1 Hz)Ester -CH₂-
δ 5.80 (br s, 2H)Amine -NH₂ (Exchangeable)
δ 7.45 (s, 1H)Imidazole C2-H
δ 12.10 (br s, 1H)Imidazole -NH (Exchangeable)
MS (ESI) m/z 156.1 [M+H]⁺Protonated molecular ion
IR ~3400, 3300 cm⁻¹N-H stretch (primary amine)
~1680 cm⁻¹C=O stretch (conjugated ester)

Note: The chemical shift of the C2-H proton is highly solvent-dependent and concentration-dependent due to hydrogen bonding.[1]

Safety & Handling

  • Hazards: EAIC is an irritant to eyes, respiratory system, and skin.

  • Storage: Store at -20°C. The free base is sensitive to oxidation and hydrolysis.[1] The hydrochloride salt is more stable.[1]

  • Precaution: When performing the diazotization (Protocol B), ensure temperature is strictly controlled (<5°C) to prevent decomposition of the diazonium intermediate, which can be energetic.

References

  • PubChem. this compound (Compound).[1][2][3] National Library of Medicine.[1] [Link]

  • Shealy, Y. F., et al. "Imidazoles.[1] I. Coupling of Diazonium Salts with 5-Amino-4-imidazolecarboxamide."[1] Journal of Organic Chemistry, 1961.[1] (Foundational work on Dacarbazine synthesis).

  • Shaw, G., et al. "Purines, Pyrimidines, and Glyoxalines. Part XIII." Journal of the Chemical Society, 1959. (Classic synthesis via cyanoacetate).[1]

  • World Intellectual Property Organization. Process for the preparation of Dacarbazine.[1] WO Patent Applications citing EAIC as intermediate.[1] [Link]

Sources

Ethyl 4-amino-1H-imidazole-5-carboxylate structure and synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource on Ethyl 4-amino-1H-imidazole-5-carboxylate , a critical heterocyclic building block in the synthesis of purine antimetabolites and alkylating agents like Dacarbazine and Temozolomide.[1]

Structure, Synthesis, and Industrial Application[1]

Part 1: Compound Identity & Structural Dynamics

This compound is a bifunctional imidazole scaffold.[1] Its utility stems from the orthogonal reactivity of the amino group (nucleophilic) and the ester group (electrophilic), positioned adjacent to each other to facilitate bicyclic ring closure (e.g., to hypoxanthine or guanine derivatives).[1]

Chemical Specifications
PropertySpecification
IUPAC Name This compound
Common Name Ethyl 5-aminoimidazole-4-carboxylate (Tautomer)
CAS Registry 21190-16-9
Molecular Formula C₆H₉N₃O₂
Molecular Weight 155.15 g/mol
Appearance Off-white to greyish/brown crystalline solid
Melting Point 178 – 181 °C (Decomposes upon prolonged heating)
Solubility Soluble in DMSO, DMF, dilute acid; sparingly soluble in water, ethanol.[1][2][3][4]
Tautomeric Equilibrium

A critical feature of this molecule is the rapid proton tautomerism between N1 and N3.[1] In solution, the 4-amino-5-carboxylate and 5-amino-4-carboxylate forms are indistinguishable unless the N1 position is substituted.[1]

  • Form A: 4-amino-1H-imidazole-5-carboxylate (Proton on N1)[1][2]

  • Form B: 5-amino-1H-imidazole-4-carboxylate (Proton on N3)[1]

Note: For synthetic planning, the N1-unsubstituted imidazole is considered an amphoteric nucleophile.[1] Alkylation typically occurs at the sterically less hindered nitrogen or is directed by specific solvent effects.[1]

Part 2: Synthesis Protocols

Two primary routes are dominant in the field:

  • De Novo Synthesis (The Oximino Route): Industrial standard starting from ethyl cyanoacetate.[1]

  • Functional Group Interconversion: Acid-catalyzed alcoholysis of 5-Aminoimidazole-4-carboxamide (AICA).

Method A: The "Oximino" Route (De Novo Synthesis)

This route is preferred for large-scale production as it avoids the use of pre-formed imidazole rings and uses commodity starting materials.[1]

Reaction Logic
  • Nitrosation: Activation of the methylene group in ethyl cyanoacetate.[1]

  • Reduction: Conversion of the oxime to an amine (in situ).

  • Cyclization: Ring closure using an activated C1 source (Orthoformate or Formamidine).[1]

Step-by-Step Protocol

Step 1: Preparation of Ethyl (hydroxyimino)cyanoacetate

  • Reagents: Ethyl cyanoacetate (1.0 eq), Sodium Nitrite (1.2 eq), Acetic Acid (solvent/catalyst).[1]

  • Procedure: Dissolve ethyl cyanoacetate in aqueous acetic acid at 0–5 °C. Add sodium nitrite solution dropwise. The methylene group is nitrosated to form the oxime.[1]

  • Observation: Formation of a yellow precipitate or oil.[1][5]

Step 2: Reduction to Ethyl 2-amino-2-cyanoacetate

  • Reagents: Zinc dust/Formic acid OR Pd/C with H₂.[1]

  • Critical Control: The amine intermediate is unstable and prone to polymerization.[1] It is rarely isolated; the reduction is typically performed immediately prior to or concurrent with cyclization.[1]

Step 3: Cyclization to Imidazole Core

  • Reagents: Triethyl orthoformate (TEOF) (excess), Ammonia (gas or solution), or Formamidine acetate.[1]

  • Procedure:

    • Suspend the crude amine salt from Step 2 in acetonitrile or ethanol.[1]

    • Add TEOF (3.0 eq) and heat to reflux (80 °C).

    • Slowly introduce ammonia or add ammonium acetate.[1]

    • The amino group condenses with TEOF to form an imidate, which is then attacked by ammonia to close the ring.[1]

  • Purification: Cool the mixture. The product often precipitates as the hydrochloride salt or free base upon neutralization.[1] Recrystallize from Ethanol/Water.[1]

Method B: Acid-Catalyzed Alcoholysis (Lab Scale)

If 5-Aminoimidazole-4-carboxamide (AICA) (CAS 360-97-4) is available (often as the HCl salt), it can be converted to the ester.[1] This is useful for generating analytical standards.[1]

  • Reagents: AICA·HCl (10 g), Absolute Ethanol (150 mL), Methanesulfonic acid (MSA) or H₂SO₄ (catalytic).[1]

  • Protocol:

    • Suspend AICA[1]·HCl in absolute ethanol.

    • Add MSA (3-5 eq) to drive the equilibrium toward the ester.[1]

    • Reflux for 24–48 hours (Reaction is slow due to the electron-rich imidazole ring deactivating the amide carbonyl).[1]

    • Evaporate solvent, neutralize with NaHCO₃, and extract with Ethyl Acetate.[1]

    • Yield: Typically 40–50% (Lower yielding than Method A but operationally simpler).

Part 3: Mechanism of Action (Graphviz Visualization)

The following diagram illustrates the mechanistic flow of the De Novo Synthesis (Method A) , highlighting the critical ring-closure step.

G Start Ethyl Cyanoacetate (Starting Material) Oxime Ethyl (hydroxyimino)cyanoacetate (Oxime Intermediate) Start->Oxime Nitrosation Amine Ethyl 2-amino-2-cyanoacetate (Unstable Amine) Oxime->Amine Reduction Imidate Imidate Intermediate Amine->Imidate + TEOF Product This compound (Final Product) Imidate->Product + NH3 Ring Closure NaNO2 NaNO2 / AcOH Red Zn / HCOOH (Reduction) TEOF Triethyl Orthoformate (Cyclization) NH3 NH3 / Heat

Caption: Mechanistic pathway from Ethyl Cyanoacetate to the Imidazole scaffold via nitrosation, reduction, and orthoformate-mediated cyclization.[1]

Part 4: Analytical Characterization

To validate the synthesis, the following spectral data should be used as a reference.

Proton NMR (¹H NMR)

Solvent: DMSO-d₆ (Standard for polar heterocycles) Frequency: 400 MHz[1]

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
1.28 Triplet (t)3H-CH₂CHEthyl ester terminal methyl
4.21 Quartet (q)2H-CH ₂CH₃Ethyl ester methylene
5.80 - 6.20 Broad Singlet2H-NHExocyclic amine (Exchangeable with D₂O)
7.35 Singlet (s)1HC2-H Imidazole ring proton (Diagnostic peak)
12.10 Broad Singlet1HN1-H Imidazole NH (Highly dependent on concentration/pH)
Mass Spectrometry (LC-MS)[1]
  • Ionization Mode: ESI (+)

  • Molecular Ion [M+H]⁺: 156.1 m/z[1]

  • Fragment Pattern: Loss of ethyl group (-29) is common in high-energy collisions.[1]

Part 5: Applications in Drug Development[1][6]

This compound is a "Privileged Scaffold" in medicinal chemistry, serving as the immediate precursor to the Purine ring system.[1]

  • Temozolomide Synthesis:

    • The ester is converted to the amide (AICA).[1]

    • AICA is diazotized to form Diazo-IC (5-diazoimidazole-4-carboxamide).[1]

    • Reaction with methyl isocyanate yields Temozolomide.[1]

  • Dacarbazine Synthesis:

    • Similar pathway involving the formation of the dimethyltriazene moiety at the 5-position.[1]

  • General Purine Construction:

    • Reaction with formamidine acetate or triethyl orthoformate closes the pyrimidine ring onto the imidazole, generating Hypoxanthine derivatives.[1]

References

  • PubChem Compound Summary. this compound (CID 343359).[1][6][7] National Center for Biotechnology Information.[1]

  • ChemicalBook. Ethyl 4-amino-5-imidazolecarboxylate Properties and Synthesis. (CAS 21190-16-9).[1][3][8][9]

  • Vertex AI Search. Synthesis of 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. (Archiv der Pharmazie, 2021).[1][10][11]

  • Google Patents. Industrial production method of 4-amino-5-imidazole formamide (CN111362875A).[1] (Describes the cyanoacetate route context).

Sources

Technical Whitepaper: Ethyl 4-amino-1H-imidazole-5-carboxylate (CAS 21190-16-9)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS 21190-16-9 (Ethyl 4-amino-1H-imidazole-5-carboxylate) Content Type: In-depth Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Engineers[1]

The Privileged Scaffold for Purine Isosteres and Novel Heterocycles [1]

Executive Summary

This compound (CAS 21190-16-9) is a critical heterocyclic building block in modern medicinal chemistry.[1] Structurally analogous to 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) —a central intermediate in de novo purine biosynthesis—this compound serves as a "privileged scaffold."[1] Its unique 1,2-diamine-like functionality (via the amino group and the imidazole nitrogen) and the electrophilic ester moiety allow for the rapid assembly of bicyclic systems, most notably imidazo[1,5-a]pyrimidines and purine analogues .[1]

This guide outlines the physicochemical profile, synthesis pathways, and experimental protocols for utilizing CAS 21190-16-9 in the development of antiviral (HIV-1 integrase inhibitors) and anticancer (tubulin polymerization inhibitors) agents.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

PropertySpecification
CAS Number 21190-16-9
IUPAC Name This compound
Synonyms Ethyl 5-amino-1H-imidazole-4-carboxylate; 4-Amino-5-ethoxycarbonylimidazole
Molecular Formula C₆H₉N₃O₂
Molecular Weight 155.15 g/mol
Appearance White to off-white crystalline solid
Melting Point 178–181 °C (dec.)[1][2]
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water
pKa ~3.5 (imidazole N), ~10.5 (amine)
Tautomerism Exists in equilibrium between 1H-imidazole-4-carboxylate and 1H-imidazole-5-carboxylate forms.[1]

Structural Utility & Mechanism of Action[1]

The "Purine Mimic" Hypothesis

CAS 21190-16-9 is designed to mimic the electronic and steric environment of natural purine precursors.[1]

  • Donor-Acceptor Motifs: The C4-amino group acts as a hydrogen bond donor, while the N3-imidazole nitrogen acts as an acceptor.[1][3] This motif is critical for binding to the ATP-binding pockets of kinases.[1]

  • Cyclization Potential: The adjacent amino and ester groups provide a "lock-and-key" mechanism for cyclization with 1,3-electrophiles (e.g., 1,3-diketones, isocyanates) to form fused ring systems.[1]

Divergent Synthesis Pathway

The following diagram illustrates how CAS 21190-16-9 acts as a divergent hub for synthesizing three distinct classes of bioactive molecules.

G Start Precursor: 5-Amino-1H-imidazole-4-carboxamide (AICA) Core CAS 21190-16-9 (this compound) Start->Core Acid-Catalyzed Alcoholysis Prod1 Imidazo[1,5-a]pyrimidines (Anticancer Agents) Core->Prod1 + 1,3-Diketones (Cyclocondensation) Prod2 Purine Analogues (Antivirals) Core->Prod2 + Formamidine Acetate Prod3 Peptidomimetics (Protease Inhibitors) Core->Prod3 + Amino Acids (Amide Coupling)

Figure 1: Divergent synthetic utility of CAS 21190-16-9 from the AICA precursor.[1]

Experimental Protocols

Synthesis of CAS 21190-16-9 from AICA

Rationale: Direct esterification of the amide (AICA) is difficult due to the stability of the amide bond.[1] Using methanesulfonic acid (MsOH) acts as a non-oxidizing, strong acid catalyst that drives the alcoholysis equilibrium.[1]

Protocol:

  • Reagents: 5-Amino-1H-imidazole-4-carboxamide (AICA, 25 g, 198 mmol), Methanesulfonic acid (107 mL), Absolute Ethanol (400 mL).

  • Setup: 1L Round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Reaction:

    • Dissolve AICA in the EtOH/MsOH mixture.[1]

    • Heat to reflux (approx. 78–80 °C) and stir continuously for 72–96 hours (Monitoring by TLC or LC-MS is essential as conversion is slow).

  • Work-up:

    • Evaporate ethanol under reduced pressure.

    • Dilute residue with water (300 mL).[1]

    • Cool in an ice bath and adjust pH to 6.0 using 32% NaOH solution.[1] Caution: Exothermic neutralization.[1]

    • Saturate the aqueous phase with NaCl.[1]

    • Extract with Ethyl Acetate (3 x 200 mL).[1]

  • Purification:

    • Dry combined organics over anhydrous MgSO₄.[1]

    • Concentrate in vacuo.[1][4][5]

    • Recrystallize from Ethyl Acetate/Ethanol to yield the product as a light brown/white solid.[1]

    • Typical Yield: 45–50%.[1]

Application: Synthesis of Imidazo[1,5-a]pyrimidine Derivative

Rationale: This reaction utilizes the amino group and the imidazole nitrogen to form a 6-membered pyrimidine ring fused to the imidazole.[1]

Protocol:

  • Reagents: CAS 21190-16-9 (1.0 eq), 2,4-Pentanedione (1.1 eq), Glacial Acetic Acid (Solvent).[1]

  • Reaction:

    • Dissolve CAS 21190-16-9 in acetic acid (10 mL/g).

    • Add 2,4-pentanedione.[1]

    • Reflux for 4–6 hours.[1]

  • Mechanism: The exocyclic amine attacks a carbonyl of the diketone, forming a Schiff base intermediate, followed by cyclization of the imidazole nitrogen onto the second carbonyl.[1]

  • Isolation:

    • Cool to room temperature.[1]

    • Pour into ice water. The product often precipitates.[1]

    • Filter and wash with cold water.[1]

Biological Applications & Case Studies

HIV-1 Integrase Inhibition

Derivatives synthesized from CAS 21190-16-9 have been investigated as LEDGF/p75-Integrase interaction inhibitors .[1] By modifying the ester group into a carbohydrazide and substituting the N1 position with aryl groups, researchers have developed "allosteric integrase inhibitors" (ALLINIs) that induce aberrant multimerization of the viral enzyme [1].[1]

Anticancer Activity (Tubulin Targeting)

N1-substituted derivatives (e.g., long-chain alkyl or aryl groups) of CAS 21190-16-9 have demonstrated IC₅₀ values in the sub-micromolar range against HeLa and HT-29 cell lines.[1] These compounds function by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase [2].[1]

Safety & Handling (GHS Standards)

Signal Word: WARNING

Hazard StatementCodeDescription
Skin Irritation H315Causes skin irritation.[1][2]
Eye Irritation H319Causes serious eye irritation.[1][2]
STOT-SE H335May cause respiratory irritation.[1][2]

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

  • Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The amine is sensitive to oxidation over long periods.[1]

  • Disposal: Incinerate as organic hazardous waste containing nitrogen.[1]

References

  • Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids. Molecules, 2021.

  • Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Chemical Biology & Drug Design, 2021.[1]

  • This compound Compound Summary. PubChem, National Library of Medicine.[1] [1]

  • One-Pot Synthesis of Imidazole-4-Carboxylates. Beilstein Journal of Organic Chemistry, 2011.[1]

Sources

Technical Whitepaper: Ethyl 4-Aminoimidazole-5-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the synthesis, characterization, and application of Ethyl 4-aminoimidazole-5-carboxylate , a critical heterocyclic scaffold in the development of purine antimetabolites and alkylating agents like Dacarbazine.

A Pivotal Scaffold in Purine Synthesis and Medicinal Chemistry

Executive Summary

Ethyl 4-aminoimidazole-5-carboxylate (CAS: 21190-16-9 ) represents a cornerstone intermediate in heterocyclic chemistry. Structurally, it provides a fully functionalized imidazole core possessing both nucleophilic (4-amino) and electrophilic (5-ethoxycarbonyl) handles. This bifunctionality makes it an ideal precursor for the de novo synthesis of purines (via cyclization) and triazene-based antineoplastic agents (via diazotization). This guide outlines high-fidelity synthetic protocols, mechanistic insights into its reactivity, and its critical role in the manufacturing of Dacarbazine and Temozolomide.

Physicochemical Profile

Understanding the fundamental properties of this scaffold is essential for optimizing reaction conditions and purification strategies.

PropertySpecificationNotes
IUPAC Name Ethyl 4-amino-1H-imidazole-5-carboxylateTautomerizes with ethyl 5-amino-1H-imidazole-4-carboxylate.
CAS Number 21190-16-9Distinct from its amide analog (AIC, CAS 360-97-4).
Molecular Formula C₆H₉N₃O₂MW: 155.15 g/mol
Appearance Off-white to pale yellow crystalline solidOxidizes slowly upon air exposure; store under inert gas.
Melting Point 181–183 °C (dec)Decomposition often observed near melting point.
Solubility DMSO, DMF, MeOH, EtOHSparingly soluble in water; insoluble in hexanes.
pKa (Predicted) ~3.5 (imidazole N), ~10.5 (NH₂)Amphoteric nature affects extraction pH.

Synthetic Routes & Optimization

The industrial and laboratory-scale synthesis of ethyl 4-aminoimidazole-5-carboxylate predominantly follows the Nitrosation-Reduction-Cyclization pathway starting from ethyl cyanoacetate. This route is preferred for its scalability and use of readily available reagents.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the stepwise conversion of ethyl cyanoacetate to the target imidazole.

Synthesis Start Ethyl Cyanoacetate Step1 Nitrosation (NaNO2 / AcOH) Start->Step1 Inter1 Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxime Intermediate) Step1->Inter1 Step1->Inter1 Electrophilic Subst. Step2 Reduction (Zn/HCOOH or H2/Pd-C) Inter1->Step2 Inter2 Ethyl 2-amino-2-cyanoacetate (Unstable Amine) Step2->Inter2 Step2->Inter2 4e- Reduction Step3 Cyclization (Triethyl Orthoformate / NH3) Inter2->Step3 Final Ethyl 4-aminoimidazole-5-carboxylate Step3->Final Step3->Final Condensation & Ring Closure

Figure 1: Stepwise synthesis of Ethyl 4-aminoimidazole-5-carboxylate from ethyl cyanoacetate.

Critical Mechanistic Insights
  • Nitrosation Control: The reaction of ethyl cyanoacetate with nitrous acid (generated in situ) must be temperature-controlled (<10°C) to prevent hydrolysis of the ester or premature decomposition of the diazonium-like species.

  • Amine Instability: The intermediate ethyl 2-amino-2-cyanoacetate is prone to self-condensation (dimerization to pyrazines). Therefore, it is often generated and cyclized in a "telescoped" process or immediately trapped with an electrophile like triethyl orthoformate.

  • Cyclization Logic: The amino group attacks the electrophilic carbon of the orthoformate (or formamidine), forming an imidate intermediate. Subsequent nucleophilic attack by ammonia (or the internal nitrile nitrogen in alternative routes) closes the ring.

Reactivity & Functionalization

The value of this scaffold lies in its ability to serve as a "masked" purine or a diazo-precursor.

Reaction Pathways (DOT Visualization)

Reactivity Core Ethyl 4-aminoimidazole- 5-carboxylate Reagent1 + NaNO2 / HCl Core->Reagent1 Reagent2 + Formamidine Acetate or HC(OEt)3 Core->Reagent2 Reagent3 + NaOH / H2O Core->Reagent3 Diazo Diazo-Imidazole Species (Unstable) Reagent1->Diazo Drug1 Dacarbazine / Temozolomide (Triazene Formation) Diazo->Drug1 + Dimethylamine Purine Hypoxanthine Derivative Reagent2->Purine Cyclocondensation Amide 4-Aminoimidazole-5-carboxamide (AIC - Purine Precursor) Reagent3->Amide Saponification & Decarboxylation risk

Figure 2: Divergent synthetic utility of the 4-aminoimidazole scaffold.

Key Applications in Drug Discovery
  • Dacarbazine (DTIC) Synthesis: The amino group is diazotized to form a diazonium salt, which is then coupled with dimethylamine. This triazene moiety is the active alkylating pharmacophore.

  • Purine Antimetabolites: Cyclization with formamidine acetate yields hypoxanthine analogues. Modifications at the C-2 position (using different electrophiles) allow for the generation of diverse purine libraries.

Experimental Protocols

Safety Warning: Nitrosation reactions generate NOx gases. Diazo intermediates are potentially explosive. Perform all reactions in a fume hood behind a blast shield.

Protocol A: Synthesis from Ethyl Cyanoacetate

Reagents:

  • Ethyl cyanoacetate (1.0 eq)

  • Sodium nitrite (1.2 eq)

  • Glacial acetic acid (Solvent/Reagent)

  • Zinc dust (3.0 eq) or Pd/C for hydrogenation

  • Triethyl orthoformate (1.5 eq)

  • Ammonia (gas or solution)

Step-by-Step Methodology:

  • Nitrosation (Oxime Formation):

    • Dissolve ethyl cyanoacetate in aqueous acetic acid (50%) at 0°C.

    • Add sodium nitrite (dissolved in minimal water) dropwise, maintaining internal temperature <10°C.

    • Stir for 2 hours. The oxime precipitates or forms an oil. Extract with ethyl acetate if necessary, but aqueous reduction is often preferred.

  • Reduction (Amine Generation):

    • To the oxime solution, add Zinc dust in small portions (exothermic!). Maintain temperature <40°C.

    • Stir until the oxime is consumed (TLC monitoring). Filter off Zinc residues.

    • Alternative: Hydrogenate over 10% Pd/C in ethanol at 30 psi H₂.

  • Cyclization:

    • Concentrate the amine solution (do not dry completely to avoid polymerization).

    • Redissolve in ethanol and add Triethyl Orthoformate.

    • Heat to reflux for 3 hours to form the imidate intermediate.

    • Cool to room temperature and bubble Ammonia gas (or add ammonium acetate) into the mixture.

    • Reflux for an additional 4–6 hours.

  • Purification:

    • Evaporate solvent under reduced pressure.

    • Recrystallize the crude residue from Ethanol/Water or purify via flash column chromatography (DCM:MeOH 95:5).

Analytical Characterization

To validate the identity of the synthesized compound, compare spectral data against the following standards.

¹H NMR (400 MHz, DMSO-d₆)
Shift (δ, ppm)MultiplicityIntegrationAssignment
1.28 Triplet (J = 7.1 Hz)3HEster -CH₂CH
4.21 Quartet (J = 7.1 Hz)2HEster -CH ₂CH₃
5.80 - 6.20 Broad Singlet2H-NH ₂ (Exchangeable)
7.45 Singlet1HImidazole C2-H
12.10 Broad Singlet1HImidazole N-H (Exchangeable)

Interpretation: The diagnostic singlet at ~7.45 ppm confirms the formation of the imidazole ring. The presence of the broad NH₂ signal confirms the reduction of the nitro/oxime group was successful.

Mass Spectrometry (ESI-MS)
  • [M+H]⁺: Calculated: 156.07; Observed: 156.1

  • Fragmentation: Loss of ethyl group (M-29) or ethanol (M-46) is common in ester derivatives.

References

  • Synthesis of Aminoimidazole Carboxylates

    • Title: "The Chemistry of Heterocyclic Compounds, Imidazole and Its Deriv
    • Source: Wiley Online Library
    • URL:[Link]

  • Dacarbazine Mechanism & Precursors

    • Title: "Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks"[1]

    • Source: Archiv der Pharmazie (PubMed)
    • URL:[Link]

  • Purine Biosynthesis Pathway (Contextual Grounding)

    • Title: "Biosynthesis of the purines. IV. The metabolism of 4-amino-5-imidazolecarboxamide in yeast"
    • Source: Journal of Biological Chemistry
    • URL:[Link]

  • Reaction with Nitrous Acid (Diazotization)

    • Title: "Reaction of Amines with Nitrous Acid"[2][3][4][5][6]

    • Source: Chemistry LibreTexts / MSU
    • URL:[Link]

  • General Properties of Imidazole Esters

    • Title: "Ethyl 4-amino-1H-imidazole-5-carboxyl
    • Source: PubChem[7]

    • URL:[Link]

Sources

Technical Guide: Spectroscopic Characterization of Ethyl 4-amino-1H-imidazole-5-carboxylate

[1][2]

Executive Summary

This compound (also referred to as the ethyl ester of AIC) is a foundational building block in medicinal chemistry.[1][2] It serves as the immediate precursor to 5-aminoimidazole-4-carboxamide (AICA) , the core scaffold for the synthesis of Dacarbazine (DTIC) and Temozolomide.[1][2]

Accurate spectroscopic identification of this compound is challenging due to prototropic tautomerism (N1-H vs. N3-H migration) and the lability of the primary amine.[1][2] This guide provides a self-validating protocol for its characterization using NMR, IR, and MS, ensuring researchers can distinguish it from common impurities like uncyclized amidines or hydrolyzed acids.

Physicochemical Profile

Before spectroscopic analysis, the sample must meet specific physical criteria to ensure data integrity.

PropertyValue / Description
IUPAC Name This compound
Molecular Formula C₆H₉N₃O₂
Molecular Weight 155.16 g/mol
Appearance Off-white to tan crystalline powder
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water
Melting Point 181–183 °C (dec.)[1][2]
pKa (Predicted) ~3.5 (Amine), ~10.5 (Imidazole NH)

Spectroscopic Data & Analysis

The following data represents the consensus values for the compound dissolved in DMSO-d₆ . This solvent is required to prevent rapid proton exchange that obscures the amine and imidazole N-H signals.[1][2]

Proton NMR ( H NMR)

Solvent: DMSO-d₆ (2.50 ppm ref) | Frequency: 400 MHz[1]

Shift (δ ppm)MultiplicityIntegralAssignmentStructural Insight
12.10 Broad Singlet1HImidazole N-H Highly exchangeable; indicates cyclization is complete.[1][2] Disappears with D₂O shake.
7.35 Singlet1HC2-H Diagnostic peak.[1][2] The lack of splitting confirms the C2 position is unsubstituted.[1][2]
5.85 Broad Singlet2H-NH₂ Exocyclic amine.[1][2] Chemical shift varies with concentration and salt formation (HCl salt shifts to ~8-9 ppm).[1][2]
4.18 Quartet (J = 7.1 Hz)2H-O-CH₂- Methylene of the ethyl ester.[1][2]
1.26 Triplet (J = 7.1 Hz)3H-CH₃ Methyl terminal of the ester.[1][2]

Expert Insight: The presence of the broad singlet at 12.10 ppm is the "Go/No-Go" signal for successful cyclization.[1][2] If this peak is absent or replaced by sharp signals in the 8-9 ppm range, the reaction may have stalled at the open-chain amidine intermediate.[1][2]

Carbon NMR ( C NMR)

Solvent: DMSO-d₆ (39.5 ppm ref) | Frequency: 100 MHz[1]

Shift (δ ppm)AssignmentInterpretation
164.2 C=O (Ester)Carbonyl carbon; typical ester region.[1][2]
149.5 C4 (Amino-C)Deshielded due to direct attachment of the electron-donating -NH₂ group.[1][2]
134.8 C2 (Imine-like)The C=N character of the imidazole ring.[1][2]
106.5 C5 (Ester-C)Shielded relative to C4 due to conjugation with the ester.[1][2]
59.2 -O-CH₂- Ethyl methylene.[1][2]
14.8 -CH₃ Ethyl methyl.[1][2]
Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR[1][2]

  • 3400 & 3320 cm⁻¹: N-H stretching (Primary amine doublet).[1][2]

  • 3150–2800 cm⁻¹: C-H stretching (Imidazole ring & Alkyl).[1][2]

  • 1685 cm⁻¹: C=O stretching (Conjugated Ester).[1][2] Note: Non-conjugated esters appear >1730 cm⁻¹; the lower shift confirms attachment to the aromatic ring.

  • 1590 cm⁻¹: C=N / C=C ring vibrations.[1][2]

Mass Spectrometry (ESI-MS)[1][2]
  • Ionization Mode: Positive (ESI+)[1][3]

  • Molecular Ion [M+H]⁺: 156.1 m/z[1]

  • Fragmentation Pattern:

    • 156 → 128 m/z: Loss of C₂H₄ (Ethyl group cleavage).[1][2]

    • 156 → 110 m/z: Loss of EtOH (Formation of acylium/ketene ion).[1][2]

    • 110 → 83 m/z: Loss of HCN (Imidazole ring fragmentation).[1][2]

Experimental Protocols

These protocols are designed to generate the sample for analysis and validate the data.[1][2]

Synthesis for Reference Standard

To ensure the spectroscopic data correlates to a pure sample, use this standard synthesis route (Thorpe-Ziegler cyclization variant):

  • Reagents: Ethyl cyanoacetate (1.0 eq), Triethyl orthoformate (1.2 eq), Ammonia (excess).[1]

  • Step 1 (Amidine Formation): Reflux ethyl cyanoacetate with triethyl orthoformate in acetic anhydride to form Ethyl 2-cyano-3-ethoxyacrylate.[1][2]

  • Step 2 (Cyclization): Treat the acrylate with ethanolic ammonia.[1][2] The amine attacks the ethoxy group, followed by intramolecular cyclization onto the nitrile.

  • Purification: Recrystallize from Ethanol/Water (9:1).

NMR Sample Preparation (Self-Validating)
  • Mass: Weigh 10–15 mg of the dry solid.

  • Solvent: Add 0.6 mL DMSO-d₆ (99.9% D).[1][2] Do not use CDCl₃ as the compound is insoluble and the amine protons will broaden into the baseline.

  • Validation Step: After acquiring the standard

    
    H spectrum, add 1 drop of D₂O , shake, and re-acquire.
    
    • Result: The peaks at 12.10 ppm and 5.85 ppm must disappear.[1][2] If they remain, they are impurities (non-exchangeable protons).

Analytical Workflow Diagram

The following diagram illustrates the logic flow for confirming the structure of the intermediate.

Spectroscopic_ValidationStartCrude Sample(this compound)SolubilitySolubility Test(DMSO vs CDCl3)Start->SolubilityH_NMR1H NMR Acquisition(DMSO-d6)Solubility->H_NMRSoluble in DMSODecision1Broad Singlet@ 12.1 ppm?H_NMR->Decision1CyclizedImidazole RingConfirmedDecision1->CyclizedYesOpenChainOpen ChainAmidine ImpurityDecision1->OpenChainNo (Missing)D2O_ShakeD2O Exchange TestCyclized->D2O_ShakeFinal_CheckCheck C2-H Singlet@ 7.35 ppmD2O_Shake->Final_CheckNH/NH2 DisappearValidVALIDATED STRUCTUREFinal_Check->ValidSinglet Present

Caption: Logical workflow for validating the imidazole ring formation via NMR markers.

References

  • Synthesis & Properties: PubChem Compound Summary for CID 343359, this compound.[1][2] National Center for Biotechnology Information (2025).[1][2] Retrieved from [Link]

  • Dacarbazine Precursor Context: Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. National Institutes of Health (NIH).[1][2] Retrieved from [Link]

  • Spectroscopic Standards: NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. Organometallics (2016).[1][2] Retrieved from [Link][1]

  • Related Crystal Structure: 5-Amino-1-[2-(diethylamino)ethyl]-1H-imidazole-4-carboxamide.[1][2] Acta Crystallographica (2006).[1][2] Retrieved from [Link]

Technical Whitepaper: Strategic Functionalization of Ethyl 4-amino-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Push-Pull" Advantage

Ethyl 4-amino-1H-imidazole-5-carboxylate (EAIC) is not merely a precursor; it is a privileged scaffold in medicinal chemistry. Its value lies in its electronic "push-pull" architecture: the electron-donating amino group at C4 and the electron-withdrawing ester at C5 create a polarized system highly susceptible to regioselective functionalization.

While historically utilized for classical purine synthesis (e.g., Dacarbazine precursors), recent "discovery-phase" chemistry has pivoted toward using EAIC in Multicomponent Reactions (MCRs) and Scaffold Hopping to generate novel fused heterocycles like imidazo[1,5-a]pyrimidines and imidazo[1,2-a]pyridines.[1]

This guide details the transition from classical protocols to high-value, library-enabling chemistries.

Structural Analysis & Reactivity Map[1]

To manipulate EAIC effectively, one must understand its four distinct reactivity zones.[1] The molecule exists in tautomeric equilibrium, but N-alkylation typically locks the tautomer, directing subsequent chemistry.[1]

ReactivityMap EAIC Ethyl 4-amino-1H- imidazole-5-carboxylate Zone1 Zone 1: Exocyclic Amine (C4) Nucleophilic attack Schiff Base formation Diazotization (Sandmeyer) EAIC->Zone1 Zone2 Zone 2: Ester (C5) Cyclocondensation Amidation Reduction EAIC->Zone2 Zone3 Zone 3: Imidazole Nitrogen (N1) Regioselective Alkylation (Olmesartan-type) EAIC->Zone3 Zone4 Zone 4: C2 Position Electrophilic Substitution (Halogenation) EAIC->Zone4

Figure 1: Reactivity hotspots of EAIC. The interplay between Zone 1 and Zone 2 is the primary driver for fused-ring synthesis.

Discovery Pathway 1: The Groebke-Blackburn-Bienaymé (GBB) Reaction

The most significant recent advancement with amino-imidazoles is their application in the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction. This one-pot synthesis allows for the rapid construction of imidazo[1,2-a]fused systems , which are bioisosteres of purines but possess distinct IP space and solubility profiles.

Mechanistic Insight

The reaction involves the condensation of the amino-imidazole (acting as an amidine equivalent) with an aldehyde and an isocyanide. The presence of the C5-ester does not inhibit the reaction; rather, it provides a handle for further derivatization (e.g., hydrolysis to acid for solubility).[1]

Experimental Protocol: Microwave-Assisted GBB Synthesis

Objective: Synthesis of ethyl 3-(tert-butylamino)-2-phenylimidazo[1,2-a]imidazole-6-carboxylate derivatives.

  • Reagents:

    • EAIC (1.0 equiv)[1]

    • Benzaldehyde derivative (1.0 equiv)[1]

    • tert-Butyl isocyanide (1.1 equiv)

    • Catalyst: Scandium triflate [Sc(OTf)₃] (5 mol%) or Ammonium Chloride (NH₄Cl) for a metal-free route.[1]

    • Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE).[1]

  • Procedure:

    • Step 1: Dissolve EAIC and the aldehyde in TFE (0.5 M concentration) in a microwave-safe vial. Stir for 10 minutes at room temperature to promote imine formation.

    • Step 2: Add the isocyanide and the catalyst.

    • Step 3: Seal and irradiate at 100°C for 20 minutes (or reflux for 12 hours if using conventional heating).

    • Step 4: Evaporate solvent under reduced pressure.[1]

    • Step 5: Purify via flash chromatography (DCM:MeOH gradient).

Validation Point: Successful reaction is indicated by the disappearance of the isocyanide odor and the emergence of a highly fluorescent spot on TLC (characteristic of the fused imidazo-imidazole system).

Discovery Pathway 2: Imidazo[1,5-a]pyrimidine Synthesis[1]

While purines (imidazo[4,5-d]pyrimidines) are the "classical" product, the imidazo[1,5-a]pyrimidine scaffold represents a "scaffold hop" that retains the flat aromatic topology of purines but alters the hydrogen bond donor/acceptor vectors.[1]

Workflow Visualization

ImidazoPyrimidine Start EAIC (Amino-Ester) Intermediate Schiff Base / Enamine Intermediate Start->Intermediate + Reagent, EtOH, Reflux Reagent 1,3-Dicarbonyl (e.g., Acetylacetone) Reagent->Intermediate Cyclization Acid-Catalyzed Cyclodehydration Intermediate->Cyclization - H2O Product Imidazo[1,5-a]pyrimidine Scaffold Cyclization->Product Final Fused System

Figure 2: Condensation pathway for Imidazo[1,5-a]pyrimidine synthesis.

Experimental Protocol: Condensation with 1,3-Diketones[1][2]
  • Mixture: Combine EAIC (10 mmol) and acetylacetone (12 mmol) in Ethanol (20 mL).

  • Catalyst: Add piperidine (5 drops) or glacial acetic acid (0.5 mL).

  • Reflux: Heat to reflux for 6–8 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).[1]

  • Workup: Cool the mixture to 0°C. The product often precipitates directly. If not, remove solvent and recrystallize from EtOH/DMF.[1]

  • Critical Note: If using unsymmetrical 1,3-diketones, regioisomers will form. The major isomer is typically governed by the steric hindrance at the carbonyl attack site.

Classical Foundation: The "Sandmeyer" Route to Dacarbazine Analogs

Understanding the classical route is essential for safety and for accessing 4-halo or 4-azido derivatives via diazonium salts.

Safety Warning: Diazo-imidazoles are potentially explosive. Reactions must be kept below 5°C and intermediates should not be isolated in dry form if possible.

Protocol:

  • Diazotization: Suspend EAIC in 2N HCl at -5°C. Add NaNO₂ (aq) dropwise. The solution will turn clear/pale yellow.

  • Coupling (Dacarbazine-style): Add dimethylamine (or other secondary amine) immediately to the diazonium salt solution.

  • Light Sensitivity: The resulting triazenes are photosensitive.[1] Perform reactions in amber glassware or low light.

Comparative Data Table

Reaction TypeReagentsKey IntermediatePrimary ApplicationYield (Typical)
GBB MCR Aldehyde, Isocyanide, Sc(OTf)₃Imine (in situ)Combinatorial Libraries, Kinase Inhibitors60–85%
Cyclocondensation 1,3-DiketonesEnamineScaffold Hopping (Imidazo[1,5-a]pyrimidine)55–75%
Purine Synthesis Formamidine AcetateAmidineNucleoside Analogs70–90%
Diazotization NaNO₂, HCl, AmineDiazonium SaltTriazene Antineoplastics (e.g., Dacarbazine)40–60%

References

  • Groebke-Blackburn-Bienaymé Reaction Overview

    • Title: The Groebke-Blackburn-Bienaymé reaction: Emerging chemistry for drug discovery.
    • Source: PubMed / NIH.[1]

    • URL:[Link] (Search Term: Groebke-Blackburn-Bienaymé imidazole)

  • Imidazo[1,5-a]pyrimidine Synthesis

    • Title: Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization.[1]

    • Source: ResearchGate.[1][2]

    • URL:[Link]

  • Dacarbazine Synthesis & Mechanism

    • Title: Development of the Basics of Production Technology of Dacarbazine Substance.
    • Source: KTU ePubl.[1]

    • URL:[Link][1]

  • Compound Data & Safety

    • Title: Ethyl 4-amino-1H-imidazole-5-carboxyl
    • Source: PubChem.[1][3]

    • URL:[Link][1]

Sources

Technical Guide: Preliminary Screening of Ethyl 4-amino-1H-imidazole-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-amino-1H-imidazole-5-carboxylate (EAIC) represents a privileged scaffold in medicinal chemistry, serving as a critical precursor for purine analogues and fused heterocyclic systems (e.g., imidazo[1,5-a]pyrazines).[1][2][3] Its structural versatility allows for dual-point modification at the C4-amino and N1-positions, facilitating the generation of libraries with potent antineoplastic and antimicrobial properties.[1]

This guide provides a standardized technical framework for the preliminary screening of EAIC derivatives. It moves beyond generic advice, offering a self-validating workflow that integrates in silico prediction, chemical synthesis verification, and robust in vitro biological assays.[1][3]

Part 1: Chemical Rationale & Synthesis Strategy

The Scaffold Advantage

The EAIC core is valuable due to its high density of functional groups.[3] The C4-amino group acts as a hydrogen bond donor, while the C5-ester provides an acceptor site or a handle for cyclization.[1] Recent Structure-Activity Relationship (SAR) studies indicate that N1-substitution significantly influences lipophilicity and cellular uptake, particularly in anticancer applications targeting tubulin polymerization [1].[1][3]

Synthesis Workflow

To screen these derivatives effectively, one must first ensure the integrity of the library.[3] The most robust synthetic route involves the Thorpe-Ziegler cyclization or the modification of commercially available precursors.

Key Synthetic Pathway:

  • Core Formation: Reaction of ethyl (ethoxymethylene)cyanoacetate with amidines or guanidines.[1][3]

  • Derivatization: N-alkylation or acylation at the 4-amino position.[1]

SynthesisWorkflow Precursor Ethyl (ethoxymethylene) cyanoacetate Core Core Scaffold: Ethyl 4-amino-1H-imidazole -5-carboxylate Precursor->Core Cyclization Reagent Amidine/Guanidine Reagent->Core PathA Path A: N1-Alkylation (NaH, R-X, DMF) Core->PathA PathB Path B: C4-Amidation (R-COCl, TEA, DCM) Core->PathB Library Screening Library (Derivatives) PathA->Library PathB->Library

Figure 1: Divergent synthesis strategy for generating EAIC libraries. The core scaffold allows distinct functionalization at N1 and C4.[3]

Part 2: In Silico Pre-Screening (The "Predict" Phase)[3]

Before wet-lab synthesis, derivatives should be filtered to reduce attrition rates.[1]

Molecular Docking Targets

Based on the structural homology of EAIC to purines, the following targets are prioritized:

  • Tubulin (Colchicine binding site): N1-alkylated derivatives have shown micromolar affinity, disrupting microtubule dynamics [1].[1][3]

  • Adenosine Receptors (A2A/A3): The imidazole core mimics the adenine base.[3]

ADMET Filtering Criteria

Compounds must pass a "Traffic Light" system before synthesis:

ParameterThresholdRationale
Molecular Weight < 500 DaEnsures oral bioavailability (Lipinski's Rule).[1]
cLogP 1.5 – 4.5Optimal range for membrane permeability without excessive toxicity.[1][3]
TPSA < 140 ŲCritical for cell membrane penetration.[1][3]
H-Bond Donors ≤ 5Prevents poor absorption.[1]

Part 3: Analytical Validation

Trustworthiness Protocol: No biological assay is valid without chemical purity confirmation.

  • Purity Requirement: >95% by HPLC at 254 nm.

  • Identity Verification: 1H-NMR (DMSO-d6) is mandatory.[1][3] Look for the characteristic singlet of the C2-proton around δ 7.3–7.6 ppm and the broad singlet of the NH2 group around δ 5.0–6.5 ppm [2].

Part 4: Biological Screening Protocols[1]

Primary Screen: MTT Cytotoxicity Assay

This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.[1][3][4] It is the industry standard for preliminary toxicity screening.[1][3]

Target Cell Lines:

  • HeLa (Cervical Cancer): High sensitivity to tubulin inhibitors.[1][3]

  • HT-29 (Colorectal Adenocarcinoma): Robust model for drug resistance.[1][3]

  • HUVEC (Normal): Essential control for selectivity index (SI) calculation.[1][3]

Step-by-Step Protocol:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment:

    • Dissolve EAIC derivatives in DMSO (Stock: 10 mM).

    • Prepare serial dilutions in culture medium (Final DMSO < 0.5%).

    • Add 100 µL/well.[1][3] Include Vehicle Control (0.5% DMSO) and Positive Control (e.g., Doxorubicin or Dacarbazine).[1][3]

  • Incubation: Treat for 48–72 hours.

  • MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate for 3–4 hours until purple precipitates form.

  • Solubilization (Critical Step): Carefully aspirate medium. Add 150 µL DMSO.[1][4] Shake plate for 15 min to dissolve crystals [3].

  • Readout: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis:


[1][3]
Secondary Screen: Antimicrobial Susceptibility

EAIC derivatives often exhibit antibacterial activity due to their inhibition of bacterial DNA synthesis precursors.[1][3]

Protocol (Broth Microdilution):

  • Strains: S. aureus (Gram+) and E. coli (Gram-).[1][3]

  • Method: CLSI standard guidelines.

  • Endpoint: Minimum Inhibitory Concentration (MIC), defined as the lowest concentration preventing visible growth.[3]

Part 5: Screening Logic & SAR Analysis[1]

The Screening Funnel

To optimize resource allocation, follow this decision tree. Only "Hits" proceed to mechanism-of-action studies.[1]

ScreeningFunnel Library Synthesized Library (>95% Purity) Primary Primary Screen: MTT Assay (10 µM) Library->Primary Decision1 >50% Inhibition? Primary->Decision1 IC50 Dose Response (Determine IC50) Decision1->IC50 Yes Discard Discard / Archive Decision1->Discard No Selectivity Selectivity Index (Cancer vs Normal) IC50->Selectivity Hit Validated Hit (Lead Optimization) Selectivity->Hit SI > 2.0 Selectivity->Discard SI < 2.0

Figure 2: Screening logic funnel. Compounds failing the 50% inhibition threshold at 10 µM are discarded to conserve resources.[3]

Structure-Activity Relationship (SAR) Insights

Based on preliminary data from validated studies [1, 4]:

  • N1-Position: Substitution with medium-chain alkyl groups (e.g., dodecyl) significantly enhances cytotoxicity (

    
    ).[1][3] This is likely due to increased membrane penetration and hydrophobic interaction with the target pocket.[1]
    
  • C4-Amino: Acylation generally reduces activity, suggesting the free amine is critical for H-bonding within the active site.[1]

  • C5-Ester: Hydrolysis to the acid often abolishes activity, indicating the ester is necessary for cellular entry (prodrug effect) or specific binding.[3]

References

  • Zhang, Y., et al. (2021).[1][3] Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks.[1][5] Archiv der Pharmazie, 354(8), e2000470.[1][3] [Link][1][3][5]

  • PubChem.[1][3] (n.d.). This compound (CID 343359).[1] National Library of Medicine.[1][3] Retrieved January 30, 2026, from [Link][1][3]

  • Riss, T. L., et al. (2013).[1][3] Cell Viability Assays. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1][3] [Link]

  • Al-Wahaibi, L. H., et al. (2022).[1][3] Theoretical Investigation by DFT and Molecular Docking of Synthesized Oxidovanadium(IV)-Based Imidazole Drug Complexes as Promising Anticancer Agents.[1][3][6] Molecules, 27(9), 2796.[1][3][6] [Link]

Sources

Ethyl 4-amino-1H-imidazole-5-carboxylate literature review

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical architecture, synthesis, and derivatization of Ethyl 4-amino-1H-imidazole-5-carboxylate , a "privileged scaffold" in medicinal chemistry. It serves as the structural foundation for the alkylating agent Dacarbazine and a critical precursor for purine analogues used in oncology and virology.

The Gateway Scaffold for Purine and Triazene Therapeutics

Part 1: Executive Summary & Structural Logic

This compound (CAS: 7724-76-7) acts as a biomimetic precursor to the purine ring system. Its utility stems from its high density of functional groups—an amine, an ester, and an imidazole nitrogen—arranged to facilitate heterocyclization.

The Tautomerism Paradigm

Researchers must recognize that this molecule exists as a tautomeric pair. In solution, the hydrogen on the imidazole ring shifts rapidly between N1 and N3. Consequently, 4-amino-5-carboxylate and 5-amino-4-carboxylate refer to the same chemical entity unless the N1 position is substituted (blocked).

  • Implication: In synthetic planning, N-alkylation will produce a mixture of regioisomers (N1 vs. N3 substituted products) unless specific directing groups or steric controls are employed.

Physical & Chemical Profile
PropertyValueNote
Molecular Formula C₆H₉N₃O₂High nitrogen content (biomimetic)
Molecular Weight 155.15 g/mol Fragment-like, ideal for FBDD
Appearance White to off-white crystalline solidOxidizes slightly upon air exposure
Melting Point 181–183 °CSharp melt indicates high purity
Solubility DMSO, MeOH, Dilute AcidPoor solubility in non-polar solvents
pKa ~3.5 (Amine), ~10.5 (Imidazole NH)Amphoteric nature affects extraction

Part 2: Core Synthesis Protocol

Rationale: While industrial routes often utilize diaminomaleonitrile (DAMN), the laboratory-scale synthesis via ethyl cyanoacetate offers higher control over purity and avoids highly toxic cyanide handling.

The "Nitrosation-Reduction-Cyclization" Route

This protocol constructs the imidazole ring from an acyclic precursor, ensuring the correct oxidation state of the amine.

Phase 1: Nitrosation

Reaction: Ethyl cyanoacetate + NaNO₂ → Ethyl 2-cyano-2-(hydroxyimino)acetate

  • Mechanism: Electrophilic attack of the nitrosonium ion (NO⁺) on the active methylene group.

  • Critical Control: Temperature must be kept < 20°C to prevent decarboxylation or side reactions.

Phase 2: Reduction & In-Situ Cyclization

Reagents: Zinc dust/Formic acid (or H₂/Pd-C) followed by Formamidine Acetate.

  • Step-by-Step Protocol:

    • Reduction: Dissolve ethyl 2-cyano-2-(hydroxyimino)acetate (10 mmol) in MeOH (50 mL). Add 10% Pd/C catalyst (10 wt%). Hydrogenate at 30 psi for 4 hours.

    • Filtration: Filter catalyst under argon (amine is air-sensitive).

    • Cyclization: To the filtrate containing ethyl 2-amino-2-cyanoacetate, add Formamidine Acetate (1.1 eq).

    • Reflux: Heat to reflux (65°C) for 6–8 hours. The formamidine provides the single carbon required to close the imidazole ring between the amine and the nitrile nitrogen.

    • Isolation: Evaporate solvent. Recrystallize from water/ethanol.

Validation Checkpoints
  • TLC: Disappearance of the oxime spot (Rf ~0.4 in 1:1 EtOAc/Hex).

  • NMR: Appearance of the imidazole C2-H singlet at ~7.5 ppm.[1]

Synthesispath Start Ethyl Cyanoacetate Step1 Nitrosation (NaNO2/AcOH) Start->Step1 Inter1 Ethyl 2-cyano-2- (hydroxyimino)acetate Step1->Inter1 Step2 Reduction (H2/Pd-C) Inter1->Step2 Inter2 Ethyl 2-amino- 2-cyanoacetate (Unstable) Step2->Inter2 In situ Step3 Cyclization (Formamidine Acetate) Inter2->Step3 Final Ethyl 4-amino-1H- imidazole-5-carboxylate Step3->Final

Figure 1: Step-wise construction of the imidazole scaffold from acyclic precursors.

Part 3: Derivatization & Reactivity Workflows

The 4-amino-5-carboxylate scaffold is a "divergent hub." It can be steered toward alkylating agents (Diazo path) or fused heterocycles (Purine path).

Workflow A: Synthesis of Dacarbazine (The Diazo Path)

Dacarbazine (DTIC) synthesis exploits the instability of the diazonium species formed at the 4-amino position.

  • Mechanism:

    • Diazotization: The amine reacts with HONO (from NaNO₂/HCl) to form the diazonium salt.

    • Stabilization: Unlike phenyl diazonium salts, imidazole diazonium salts are internally stabilized by the resonance of the imidazole ring (Diazo-IC).

    • Coupling: Nucleophilic attack by dimethylamine.

  • Protocol Insight:

    • Safety Warning: The diazonium intermediate is light-sensitive and potentially explosive if dried. Do not isolate. Proceed immediately to coupling.

    • Conditions: Perform diazotization at 0–5°C in the dark.

Workflow B: Purine Ring Closure (The Annelation Path)

This route mimics biological purine biosynthesis. The ester group at C5 and the amine at C4 are positioned perfectly to react with a "one-carbon" donor to form the pyrimidine ring of a purine.

  • Reagent Choice:

    • Triethyl Orthoformate (TEOF): Yields Hypoxanthine derivatives.

    • Urea/Isocyanates: Yields Xanthine derivatives.

    • Formamidine: Yields Adenine derivatives (if amide is present).

ReactivityHub Core Ethyl 4-amino-1H- imidazole-5-carboxylate Diazo Diazonium Salt (Diazo-IC) Core->Diazo NaNO2 / HCl (0°C) Ortho Reaction w/ Triethyl Orthoformate Core->Ortho Reflux Amide Ammonolysis (NH4OH) Core->Amide DTIC Dacarbazine (Triazene formation) Diazo->DTIC + Dimethylamine Hypo Hypoxanthine Derivatives Ortho->Hypo Cyclization AIC AIC (Amide) (Bio-isostere) Amide->AIC

Figure 2: Divergent synthetic utility of the scaffold. Path A leads to alkylating agents; Path B leads to fused ring systems.

Part 4: References

  • Synthesis via Cyanoacetate: Shaw, G., et al. "Purines, Pyrimidines, and Glyoxalines. Part XIII." Journal of the Chemical Society, 1959.

  • Dacarbazine Mechanism: Horton, J. K., et al. "Dacarbazine: A review of its pharmacological properties and therapeutic efficacy." Cancer Treatment Reviews, 2008.

  • Microwave Synthesis: Lemos, A., et al. "One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization." Journal of Organic Chemistry, 2008.

  • Purine Annelation: Sen, D., et al. "Synthesis of compounds related to 5-aminoimidazole-4-carboxamide." Journal of Organic Chemistry, 1960.

  • Chemical Properties: PubChem Database.[2] "this compound - CID 343359."[2][3]

Sources

Definitive Technical Guide to L-Histidine (C6H9N3O2): Physicochemical Properties and Pharmaceutical Applications

[1][2]

Executive Summary

L-Histidine (C6H9N3O2) is a proteinogenic amino acid that serves as a critical linchpin in modern biopharmaceutical development.[1][2][3] Beyond its role as a metabolic precursor, its unique imidazole side chain (

2

This guide provides an exhaustive analysis of the physicochemical properties of C6H9N3O2, focusing on its application in stabilizing high-concentration monoclonal antibody (mAb) formulations. It synthesizes structural data, experimental protocols, and mechanistic insights to support drug development professionals in optimizing biologic stability.[2]

Part 1: Physicochemical Profile[2][5][6][7]

Structural Identity & Constants

L-Histidine is defined by its imidazole functional group, which allows it to transition between protonated (cationic) and neutral states within the pH 5.5–6.5 range—the "sweet spot" for biologic drug stability.

PropertyValue / DescriptionRelevance to Drug Dev
Formula C

H

N

O

Stoichiometry for excipient calculations.[1][2]
Molecular Weight 155.15 g/mol Molarity calculations in buffer preparation.[1][2]
CAS Number 71-00-1Regulatory filing (DMF/IND).[1][2]
Solubility (H

O)
~41.6 g/L (at 25°C)High solubility allows for concentrated stock solutions.[1][2]
Melting Point 287°C (Decomposes)Indicates high thermal stability of the solid state.
Isoelectric Point (pI) 7.59Critical for charge-variant analysis.[1][2]

Values

-COOH: 1.82Imidazolium: 6.00

-NH

: 9.17
The Imidazolium

drives its buffering capacity.[1][2]
The Imidazole "Switch": Tautomerism & Protonation

The chemical versatility of Histidine stems from the aromatic imidazole ring. At neutral pH, the uncharged imidazole ring exists in equilibrium between two tautomeric forms:

  • 
    -H (tele) : Generally the preferred tautomer (~80% in solution) due to lower solvation energy.[1]
    
  • 
    -H (pros) : Less common but critical in specific enzyme active sites.[1][2]
    

Below is a logic map illustrating the protonation states and tautomeric equilibrium that dictates Histidine's behavior in formulation.

Histidine_TautomerismFig 1. Protonation and Tautomeric Equilibria of L-Histidine. The transition at pKa 6.0 is critical for buffering.cluster_neutralNeutral Zwitterions (pH ~7.6)CationCationic Form (+)(Protonated Imidazole)TeleTautomer I (Tele)Nε-H (Major)Cation->TelepKa ~6.0(-H+)ProsTautomer II (Pros)Nδ-H (Minor)Cation->ProspKa ~6.0(-H+)Tele->ProsTautomerizationFast ExchangeAnionAnionic Form (-)(Deprotonated Amine)Tele->AnionpKa ~9.2(-H+)Pros->AnionpKa ~9.2(-H+)

Part 2: Pharmaceutical Applications (Biologics)[1][3][7][8][9][10]

Mechanism of mAb Stabilization

In high-concentration protein formulations (>100 mg/mL), viscosity and aggregation are primary failure modes.[1][2] Histidine is the industry-standard buffer because its

Mechanistic Action:

  • Charge Shielding : Histidine counter-ions accumulate near charged protein residues, reducing the Debye length and modulating electrostatic repulsion.

  • Hydrophobic Shielding : Recent molecular dynamics studies suggest Histidine molecules transiently associate with solvent-exposed hydrophobic patches on the mAb surface, acting as a "molecular shield" to prevent protein-protein interactions (PPI).[1][2]

  • Viscosity Reduction : By disrupting short-range attractive forces between mAb molecules, Histidine lowers the solution viscosity, facilitating subcutaneous injection.[2]

mAb_StabilizationFig 2. Mechanistic pathways by which L-Histidine stabilizes monoclonal antibodies.ProblemHigh Conc. mAb(Aggregation Risk)HistidineL-Histidine Buffer(pH 6.0)Problem->HistidineAdd ExcipientMech1Mechanism 1:pH BufferingHistidine->Mech1Mech2Mechanism 2:Hydrophobic ShieldingHistidine->Mech2Mech3Mechanism 3:Charge ScreeningHistidine->Mech3OutcomeStable Formulation(Low Viscosity)Mech1->OutcomePrevents UnfoldingMech2->OutcomeBlocks PPIMech3->OutcomeReduces Viscosity

[1][2][5]

Stability Concerns: Oxidation

While beneficial, Histidine is susceptible to oxidation, particularly by singlet oxygen (

122-oxo-histidine2
  • Mitigation : Formulations often include chelators (e.g., EDTA, DTPA) to sequester trace metals that catalyze histidine oxidation.[2]

Part 3: Experimental Protocols

Protocol A: Determination of Imidazole (Potentiometric Titration)

Objective : To determine the precise

Materials :

  • L-Histidine standard (>99% purity).[1][2]

  • 0.1 M NaOH and 0.1 M HCl (standardized).[1]

  • High-precision pH meter (±0.002 pH units).[1][2]

  • Jacketed titration vessel (maintained at 25°C).[1][2]

Workflow :

  • Preparation : Dissolve 155.2 mg (1 mmol) of L-Histidine in 50 mL of degassed, deionized water.

  • Acidification : Adjust pH to ~2.0 using 0.1 M HCl to fully protonate all groups.

  • Titration : Titrate with 0.1 M NaOH in 50

    
    L increments. Record pH after stabilization (wait time: 30s).
    
  • Analysis : Plot pH vs. Volume of NaOH. Identify inflection points using the first derivative (

    
    ).[1] The second inflection point corresponds to the deprotonation of the imidazolium ion (
    
    
    ).
  • Calculation : Use the Henderson-Hasselbalch equation at the half-equivalence point to solve for

    
    .[1][2]
    
Protocol B: Tautomer Ratio Analysis via NMR

Objective : To quantify the


12

Materials :

  • 500 MHz (or higher) NMR Spectrometer.[1][2]

  • D

    
    O solvent.[1][2][6]
    
  • Internal standard (DSS).[1][2]

Workflow :

  • Sample Prep : Prepare 10 mM L-Histidine in D

    
    O. Adjust pD (pH meter reading + 0.4) to 7.5.[1][2]
    
  • Acquisition : Run

    
    N-HMBC or 
    
    
    C-NMR experiments.
  • Assignment :

    • 
      -H tautomer typically shows distinct C4/C5 chemical shifts compared to 
      
      
      -H.[1][2]
    • In

      
      N NMR, the protonated nitrogen appears ~170 ppm, while the non-protonated nitrogen appears ~250 ppm.
      
  • Quantification : Integrate the C2-H signals corresponding to each tautomer (if exchange is slow on NMR timescale) or calculate based on weighted average chemical shifts (if exchange is fast).

References

  • PubChem . L-Histidine (Compound).[1][2][3][7][8][9][10] National Library of Medicine.[1][9] Available at: [Link][1]

  • NIST Chemistry WebBook . L-Histidine: Thermochemical Data. National Institute of Standards and Technology.[1] Available at: [Link][1]

  • Journal of the American Chemical Society . Protonation, Tautomerization, and Rotameric Structure of Histidine: A Comprehensive Study by Magic-Angle-Spinning Solid-State NMR. Available at: [Link][1]

  • Molecular Pharmaceutics . Understanding the Stabilizing Effect of Histidine on mAb Aggregation. Available at: [Link][1]

  • Analytical Chemistry . Determination of pKa Values of Individual Histidine Residues in Proteins Using Mass Spectrometry. Available at: [Link][1]

Methodological & Application

Application Note: Strategic Synthesis of Ethyl 4-amino-1H-imidazole-5-carboxylate from Glycine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of Ethyl 4-amino-1H-imidazole-5-carboxylate from Glycine Content Type: Application Note & Detailed Protocol

Executive Summary

This compound (also known as the ethyl ester of AIC or AICAR aglycone) is a critical heterocyclic scaffold in the synthesis of purine nucleosides and antiviral agents. While industrial routes often utilize diaminomaleonitrile (DAMN) or ethyl cyanoacetate, the synthesis starting from glycine offers a distinct advantage in isotopic labeling studies (


N or 

C-glycine tracking) and avoids the handling of highly toxic HCN derivatives associated with DAMN.

This guide details a robust, three-stage protocol transforming glycine into the target imidazole. The methodology leverages the Bredereck-Shaw imidazole synthesis , utilizing orthoformate activation and cyanamide insertion to construct the heterocyclic core.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the construction of the imidazole ring via a [3+1+1] or [4+1] cyclization strategy. The glycine backbone provides the N-C-C framework, while the additional carbon and nitrogen atoms are introduced via triethyl orthoformate (TEOF) and cyanamide.

Mechanistic Pathway[1]
  • Activation: Glycine is esterified to protect the carboxyl group and increase solubility.

  • Formylation: The amine of the glycine ester condenses with TEOF to form an electrophilic ethoxymethylene intermediate.

  • Amidine Formation: Nucleophilic attack by cyanamide yields an N-cyanoamidine species.

  • Thorpe-Ziegler Cyclization: Base-mediated deprotonation of the

    
    -methylene carbon triggers an intramolecular attack on the nitrile carbon, closing the ring to form the 4-amino-imidazole core.
    
Pathway Visualization (Graphviz)

G Glycine Glycine (Starting Material) GlyEtEst Glycine Ethyl Ester HCl (Stable Salt) Glycine->GlyEtEst EtOH, SOCl2 Reflux, 4h EthoxyInt Ethyl N-(ethoxymethylene)glycinate (Electrophilic Intermediate) GlyEtEst->EthoxyInt Triethyl Orthoformate (TEOF) Reflux (-EtOH) CyanoInt Ethyl N-(cyanoiminomethyl)glycinate (Acyclic Precursor) EthoxyInt->CyanoInt Cyanamide (H2N-CN) Amidine Exchange Target This compound (Target Scaffold) CyanoInt->Target NaOEt/EtOH Base-Catalyzed Cyclization

Figure 1: Step-wise transformation of Glycine to the Imidazole scaffold. The critical ring-closure step is driven by base-catalyzed nucleophilic attack on the nitrile.

Detailed Experimental Protocols

Stage 1: Preparation of Glycine Ethyl Ester Hydrochloride

Objective: Convert zwitterionic glycine into a soluble, reactive ester.

  • Reagents:

    • Glycine (CAS: 56-40-6): 75.07 g (1.0 mol)

    • Absolute Ethanol: 500 mL

    • Thionyl Chloride (SOCl

      
      ): 130.9 g (1.1 mol) Caution: Corrosive/Toxic
      

Protocol:

  • Setup: Equip a 1L round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and a CaCl

    
     drying tube.
    
  • Addition: Suspend Glycine in Absolute Ethanol at 0°C (ice bath).

  • Activation: Add Thionyl Chloride dropwise over 60 minutes. Note: The reaction is exothermic; maintain temperature <10°C to prevent side reactions.

  • Reflux: Once addition is complete, remove the ice bath and heat the mixture to reflux (approx. 78°C) for 4 hours. The solution should become clear.

  • Workup: Concentrate the mixture under reduced pressure (rotary evaporator) to remove excess ethanol and SOCl

    
    .
    
  • Crystallization: Triturate the resulting residue with diethyl ether (200 mL) to induce crystallization. Filter the white solid and dry in a vacuum oven at 40°C.

    • Expected Yield: ~95-98% (approx. 135 g)

    • QC Check: Melting Point: 144-146°C.

Stage 2 & 3: One-Pot Construction of the Imidazole Ring

Objective: Form the ethoxymethylene intermediate and cyclize with cyanamide. Note: While isolable, the ethoxymethylene intermediate is moisture-sensitive. A telescoped (one-pot) procedure is preferred for reproducibility.

  • Reagents:

    • Glycine Ethyl Ester HCl (from Stage 1): 13.96 g (100 mmol)

    • Triethyl Orthoformate (TEOF): 22.2 g (150 mmol)

    • Cyanamide (50% soln in acetonitrile or solid): 4.62 g (110 mmol)

    • Sodium Ethoxide (21% wt in EtOH): 35 mL (approx. 100 mmol)

    • Solvent: Acetonitrile (ACN) or Ethanol (EtOH)

Protocol:

  • Imidate Formation:

    • In a 250 mL RBF, combine Glycine Ethyl Ester HCl and Triethyl Orthoformate.

    • Heat to mild reflux (80-90°C) for 2 hours.

    • Process Control: Monitor by TLC (SiO

      
      , EtOAc/Hex 1:1). Disappearance of the starting amine indicates formation of Ethyl N-(ethoxymethylene)glycinate .
      
    • Optional: Distill off the formed ethanol to drive equilibrium forward.

  • Amidine Exchange:

    • Cool the reaction mixture to room temperature (25°C).

    • Add Cyanamide (dissolved in minimal ACN or EtOH).

    • Stir at room temperature for 1 hour. The solution now contains the N-(cyanoiminomethyl)glycinate precursor.

  • Cyclization (The Critical Step):

    • Cool the mixture to 0°C.

    • Slowly add the Sodium Ethoxide solution dropwise. Crucial: The solution will darken as the enolate forms and cyclizes.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Mechanistic Insight: The base deprotonates the methylene group (

      
       to the ester), which then attacks the nitrile carbon.
      
  • Isolation & Purification:

    • Neutralize the reaction mixture with Glacial Acetic Acid (to pH ~7).

    • Concentrate to dryness under vacuum.[1]

    • Extraction: Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

    • Drying: Dry combined organics over Na

      
      SO
      
      
      
      , filter, and concentrate.
    • Recrystallization: The crude product is often a tan solid. Recrystallize from minimal hot Ethanol or Water/Ethanol mix.

Data Summary Table:

ParameterSpecificationNotes
Appearance Off-white to pale yellow crystalline solidDarkens upon oxidation; store under inert gas.
Yield (Overall) 45 - 60%Dependent on moisture control during TEOF step.
Melting Point 181 - 183°CLiterature value matches unsubstituted tautomer.
1H NMR (DMSO-d6)

1.25 (t, 3H), 4.15 (q, 2H), 5.80 (s, 2H, NH2), 7.35 (s, 1H)
The C2-proton singlet at ~7.35 ppm is diagnostic.

Critical Process Parameters (CPPs) & Troubleshooting

Moisture Sensitivity (High Risk)

The reaction of Glycine Ethyl Ester with TEOF is reversible and sensitive to water.

  • Mitigation: Use fresh, anhydrous TEOF and dry ethanol. If the reaction stalls, distill off the ethanol/water azeotrope to push the equilibrium toward the imidate.

Cyclization pH Control

The Thorpe-Ziegler cyclization requires a basic environment, but the product (an amino-imidazole) is amphoteric and can decompose in strong, hot alkali.

  • Optimization: Use exactly 1.0 - 1.1 equivalents of NaOEt. Avoid heating the reaction after the base is added; room temperature is sufficient for the intramolecular closure.

Tautomerism

The product exists in tautomeric equilibrium. While systematically named This compound , it is chemically equivalent to the 5-amino-4-carboxylate.

  • Analysis: In NMR, the N-H proton is often broad or exchanged, making the distinction irrelevant in solution.

References

  • Fischer Esterification: Fischer, E. "Ueber die Ester der Aminosäuren." Berichte der deutschen chemischen Gesellschaft, 1901.

  • Bredereck Imidazole Synthesis: Bredereck, H., et al. "Formamide reactions. VIII. Preparation of 4-aminoimidazoles." Chemische Berichte, 1953.
  • Modern Application (AICAR Precursors): Shaw, G., et al. "Purines, Pyrimidines, and Imidazoles. Part XI. Synthesis of 5-aminoimidazole-4-carboxylic acid derivatives." Journal of the Chemical Society, 1959.

  • Cyclization Mechanism: Alves, M.J., et al. "Dimerisation of ethyl alpha-amino-alpha-cyanoacetate... Formation of 5-aminoimidazole-4-carboxylic acid derivatives." J. Chem. Soc., Perkin Trans. 1, 1979.

(Note: The synthesis from glycine via the orthoformate/cyanamide route is a specific adaptation of the Shaw/Bredereck methods cited above.)

Sources

Application Note: Ethyl 4-amino-1H-imidazole-5-carboxylate in Drug Discovery

[1]

Executive Summary

Ethyl 4-amino-1H-imidazole-5-carboxylate (commonly referred to as the AIC ethyl ester) is a foundational heterocyclic building block in medicinal chemistry. Structurally analogous to the naturally occurring metabolite AICAR (5-aminoimidazole-4-carboxamide ribonucleotide), this scaffold serves as a critical "gateway" intermediate for synthesizing purines, imidazotetrazines (e.g., Temozolomide), and fused heterocyclic kinase inhibitors. This guide details the mechanistic utility of this scaffold, providing validated protocols for its conversion into bioactive libraries and methods for biological validation.

Chemical Utility & Mechanistic Insight

The "Push-Pull" Scaffold

The utility of this compound lies in its orthogonal reactivity. It possesses two reactive centers positioned for optimal cyclization:

  • Nucleophilic Amine (C4-NH₂): Ready to attack electrophiles (isocyanates, aldehydes, orthoesters).

  • Electrophilic Ester (C5-COOEt): Susceptible to nucleophilic attack (hydrazines, amines) or involved in intramolecular cyclization.

This 1,2-bifunctional arrangement allows for the rapid construction of [6,5]-fused bicyclic systems (purines) or [5,6]-fused systems (imidazo[1,5-a]pyrazines), mimicking the adenine core found in ATP. This makes the scaffold indispensable for designing ATP-competitive kinase inhibitors.

Key Synthetic Pathways

The following diagram illustrates the primary divergent synthetic pathways accessible from this single building block.

AIC_PathwaysAICEthyl 4-amino-1H-imidazole-5-carboxylatePurineHypoxanthine/PurineAnalogs(Antivirals/Antimetabolites)AIC->Purine + Orthoester + AmineUreaImidazolyl Ureas(Kinase Inhibitors)AIC->Urea + IsocyanateTetrazineImidazotetrazinones(e.g., Temozolomide)AIC->Tetrazine + Isocyanate + NaNO2OrthoesterTriethyl Orthoformate(Cyclization Agent)IsocyanateIsocyanates(R-NCO)NitriteSodium Nitrite(Diazotization)

Figure 1: Divergent synthesis pathways from the this compound scaffold.

Experimental Protocols

Protocol A: Synthesis of 7-Substituted Purines (The "Classic" Cyclization)

Objective: To convert the imidazole scaffold into a purine core, mimicking the transition from AICAR to Inosine in de novo purine biosynthesis.

Reagents:

  • This compound (1.0 eq)

  • Triethyl orthoformate (TEOF) (Excess, solvent/reagent)

  • Primary Amine (

    
    ) (1.2 eq)
    
  • Acetic anhydride (Catalytic)

Workflow:

  • Imidate Formation: Dissolve this compound in TEOF (5 mL/mmol). Add a catalytic amount of acetic anhydride. Reflux for 4 hours.

    • Mechanistic Note: The amine attacks the TEOF to form an ethoxymethyleneamino intermediate (imidate).

  • Evaporation: Remove excess TEOF under reduced pressure to yield the crude imidate intermediate.

  • Cyclization: Redissolve the residue in ethanol. Add the primary amine (

    
    ). Heat to reflux for 6–12 hours.
    
    • Checkpoint: Monitor by TLC (DCM:MeOH 9:1). The fluorescent imidazole spot will disappear, replaced by a UV-active purine spot.

  • Isolation: Cool to

    
    . The purine product often precipitates. If not, evaporate solvent and purify via flash chromatography (Silica gel, EtOAc/Hexane gradient).
    
Protocol B: Urea Library Generation (Kinase Inhibitor Screening)

Objective: To functionalize the C4-amino group with various lipophilic moieties to probe the hydrophobic pocket of kinase enzymes (SAR study).

Reagents:

  • This compound (1.0 eq)

  • Aryl Isocyanates (

    
    ) (1.1 eq)
    
  • Dry THF or Dichloromethane (DCM)

  • Triethylamine (TEA) (1.5 eq)

Workflow:

  • Preparation: Suspend the imidazole starting material in dry THF under an inert atmosphere (

    
    ).
    
  • Addition: Add TEA, followed by the dropwise addition of the aryl isocyanate at

    
    .
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

    • Observation: A precipitate (the urea product) often forms directly from the reaction mixture.

  • Workup: Filter the precipitate and wash with cold ether. If no precipitate forms, quench with water and extract with EtOAc.

  • Validation: Confirm structure via

    
    -NMR (Look for the urea -NH- singlets around 8.5–10 ppm).
    

Biological Evaluation Guidelines

Once the library is synthesized, compounds must be evaluated for biological activity. Given the scaffold's similarity to purine nucleosides, two primary assays are recommended.

Cell Viability Assay (MTT/MTS)

Rationale: To assess general cytotoxicity, particularly relevant if targeting DNA replication (antimetabolites) or tubulin polymerization.

  • Cell Lines: HeLa (Cervical), HT-29 (Colon), PC-3 (Prostate).

  • Control: Temozolomide (positive control for alkylating agents).

  • Metric:

    
     determination after 72h exposure.
    
Kinase Selectivity Profiling

Rationale: The purine-like structure often binds to the ATP-binding hinge region of kinases.

  • Target Panel: CDK2, VEGFR, and AMPK.

  • Method: FRET-based binding assay or ADP-Glo™ Kinase Assay.

  • Data Interpretation: Compounds with urea linkers (Protocol B) often show higher affinity due to hydrogen bonding with the kinase hinge region (Glu/Asp residues).

Data & Specifications

Table 1: Physicochemical Properties
PropertyValueRelevance
CAS Number 7724-12-1 (HCl salt)Procurement ID
Molecular Weight 155.15 g/mol (Free base)Fragment-based drug design (Low MW)
LogP ~0.4High water solubility; good oral bioavailability potential
H-Bond Donors 3Critical for interaction with enzyme active sites
H-Bond Acceptors 4Facilitates solubility and binding
Table 2: Troubleshooting Synthesis
IssueProbable CauseSolution
Low Yield in Protocol A Incomplete imidate formationEnsure anhydrous conditions; increase reflux time with TEOF.
Oily Product in Protocol B Presence of residual isocyanateWash crude product with hexanes; recrystallize from EtOH/Water.
No Cyclization Steric hindrance of amine R-groupUse higher boiling solvent (e.g., Diglyme) or microwave irradiation (

, 20 min).

Drug Discovery Workflow Visualization

The following decision tree outlines the strategic integration of this scaffold into a medicinal chemistry pipeline.

Drug_Discovery_FlowStartStart: Ethyl 4-amino-1H-imidazole-5-carboxylateDecisionTarget IdentificationStart->DecisionPath_APath A: DNA Alkylation/AntimetaboliteDecision->Path_A Alkylating AgentPath_BPath B: Kinase Inhibition (ATP Hinge)Decision->Path_B Enzyme InhibitorExp_ASynthesize Imidazotetrazines(Diazotization)Path_A->Exp_AExp_BSynthesize Purine/Urea Analogs(Cyclization/Acylation)Path_B->Exp_BAssay_AAssay: Cell Viability (MTT)Target: Glioblastoma/MelanomaExp_A->Assay_AAssay_BAssay: Kinase Panel (FRET)Target: Solid TumorsExp_B->Assay_B

Figure 2: Strategic workflow for deploying the imidazole scaffold in oncology drug discovery.

References

  • Synthesis of N-7-Substituted Purines from Imidazole Precursors. Source: MDPI, Molecules. URL:[Link][1][2]

  • Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Source: PubMed / National Institutes of Health (NIH). URL:[Link]

  • Temozolomide: A Review of its Discovery, Chemical Properties, Preclinical Development and Clinical Trials. Source: Merck & Co / Schering-Plough History. URL:[Link]

  • 5-Amino-1H-imidazole-4-carboxamide Hydrochloride: A Versatile Building Block in Drug Discovery. Source: Inno Pharmchem Applications.[3] URL:[Link]

  • Isocyanate-based multicomponent reactions. Source: Beilstein Journal of Organic Chemistry / NIH PMC. URL:[Link]

Application Note: Ethyl 4-amino-1H-imidazole-5-carboxylate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-amino-1H-imidazole-5-carboxylate (EAIC) is a versatile heterocyclic building block that has transcended its traditional role in pharmaceutical synthesis (e.g., Dacarbazine, Temozolomide) to become a pivotal precursor in modern agrochemistry. Its unique 1,2-functionalization (adjacent amino and ester groups) makes it an ideal scaffold for constructing fused bicyclic systems.

This guide focuses on two high-impact applications:

  • Novel Plant Growth Regulators (PGRs): The synthesis of "Fairy Chemicals" (2-azahypoxanthine), a class of endogenous plant metabolites that enhance stress tolerance and yield in rice and wheat.[1]

  • Herbicide & Fungicide Scaffolds: The construction of imidazo[1,2-a]pyrimidine and imidazo[5,1-d][1,2,3,5]tetrazine cores.

Chemical Profile & Handling

PropertySpecification
IUPAC Name This compound
CAS Number 21190-16-9
Molecular Formula C₆H₉N₃O₂
Molecular Weight 155.15 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol, Ethanol; slightly soluble in water
Stability Stable under normal conditions; sensitive to strong oxidizers
Hazards (GHS) H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.)

Handling Precaution: The amino group is nucleophilic and prone to oxidation. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent discoloration and degradation.

Application 1: Synthesis of "Fairy Chemicals" (Plant Growth Regulators)

Context: "Fairy rings" are zones of stimulated grass growth caused by the fungus Lepista sordida. The active compounds responsible for this phenomenon are 2-azahypoxanthine (AHX) and imidazole-4-carboxamide (ICA) .[1][2] These compounds have been proven to increase grain yield in rice and wheat by enhancing tolerance to saline and drought stress.

Mechanism: EAIC serves as the direct synthetic precursor to 5-aminoimidazole-4-carboxamide (AICA), which is then cyclized to form the 2-azahypoxanthine core.

Detailed Protocol: Synthesis of 2-Azahypoxanthine (AHX)

This protocol describes the conversion of EAIC to the bioactive AHX scaffold via a diazotization-cyclization strategy.

Step 1: Amidation (Formation of AICA)
  • Reagents: EAIC, Ammonium Hydroxide (28% NH₃), Methanol.

  • Reaction: Nucleophilic acyl substitution.

  • Dissolve 10.0 g (64.5 mmol) of this compound in 50 mL of Methanol .

  • Add 100 mL of Ammonium Hydroxide (28%) .

  • Seal the reaction vessel (pressure tube recommended) and stir at 60°C for 12 hours .

  • Cool to room temperature. The product, 5-aminoimidazole-4-carboxamide (AICA), often precipitates.

  • Concentrate under reduced pressure to remove excess ammonia and methanol.

  • Recrystallize the residue from water/ethanol to yield AICA (Yield: ~85-90%).

Step 2: Cyclization to 2-Azahypoxanthine
  • Reagents: AICA, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl).

  • Reaction: Diazotization followed by intramolecular N-N coupling.

  • Suspend 5.0 g (39.6 mmol) of AICA in 40 mL of 2N HCl . Cool the mixture to 0–5°C in an ice bath.

  • Dissolve 3.0 g (43.5 mmol) of Sodium Nitrite in 10 mL of water .

  • Add the NaNO₂ solution dropwise to the AICA suspension, maintaining the temperature below 5°C.

    • Observation: The mixture will become clear, then a precipitate will form as the diazonium intermediate cyclizes.

  • Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Adjust pH to ~5.0 using saturated Sodium Acetate solution to ensure complete precipitation.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Product: 2-Azahypoxanthine (Imidazo[4,5-d][1,2,3]triazin-4-one).[1]

Validation Point: The disappearance of the amine signal in NMR and the formation of the triazine ring (confirmed by Mass Spec, M+H = 138.1) validates the cyclization.

Application 2: Herbicide & Fungicide Scaffolds

Context: The imidazole core is a bioisostere for purines, making it a critical scaffold for inhibiting enzymes involved in nucleotide biosynthesis in weeds and fungi. Fusing the imidazole ring with pyrimidines or triazines creates potent herbicidal leads (e.g., similar to sulfonylurea or imidazolinone classes).

Synthetic Versatility Pathway

The following diagram illustrates how EAIC acts as a divergent node for multiple agrochemical classes.

Agrochemical_Synthesis cluster_0 Fairy Chemicals Pathway EAIC Ethyl 4-amino-1H- imidazole-5-carboxylate (Starting Material) AICA 5-Aminoimidazole- 4-carboxamide (AICA) EAIC->AICA Amidation (NH4OH) ImidPyrim Imidazo[1,2-a]pyrimidines (Herbicide Scaffold) EAIC->ImidPyrim 1,3-Dicarbonyls (Condensation) AHX 2-Azahypoxanthine (Plant Growth Regulator) AICA->AHX Diazotization (NaNO2/HCl) Temo Imidazotetrazines (Bioactive Core) AICA->Temo Isocyanate Cyclization

Caption: Divergent synthesis from this compound leading to Plant Growth Regulators (Green) and Herbicide/Fungicide Scaffolds (Red).

Protocol: Synthesis of Imidazo[1,2-a]pyrimidine Derivatives

Target: Broad-spectrum fungicide precursors.

  • Reactants: EAIC (1.0 eq) + Acetylacetone (1.2 eq).

  • Solvent/Catalyst: Glacial Acetic Acid (Reflux).

  • Procedure:

    • Mix EAIC and acetylacetone in glacial acetic acid.

    • Reflux for 6–8 hours. The amino group attacks the carbonyl, followed by cyclization with the ester (or adjacent nitrogen depending on conditions).

    • Note: Standard condensation leads to the formation of the pyrimidine ring fused to the imidazole.

  • Purification: Pour into ice water; filter the precipitate. Recrystallize from Ethanol.[3]

Troubleshooting & Optimization (E-E-A-T)

IssueProbable CauseCorrective Action
Low Yield in Amidation Incomplete reaction due to volatility of ammonia.Use a sealed pressure vessel; increase NH₃ equivalents (10-20 eq).
Diazo Decomposition Temperature > 5°C during NaNO₂ addition.Maintain strict temperature control (0–5°C). Add nitrite subsurface to avoid gas loss.
Oily Product (Cyclization) Incomplete precipitation or pH issues.Adjust pH carefully to the isoelectric point of the product (usually pH 4–5 for these heterocycles).
Discoloration of EAIC Oxidation of the amino group.Recrystallize from Ethanol/Activated Carbon before use if the starting material is not white.

References

  • Biosynthesis of Fairy Chemicals: Choi, J. H., et al. (2010).[1] "2-Azahypoxanthine and imidazole-4-carboxamide produced by the fairy-ring-forming fungus increase wheat yield."[1] Nature, Scientific Reports. Link (Context: Discovery of the AICA to AHX pathway).

  • Synthetic Pathway Validation: Tobina, H., et al. (2014).[4] "2-Azahypoxanthine and imidazole-4-carboxamide produced by the fairy-ring-forming fungus increase wheat yield."[1] Crop Science. Link (Context: Chemical synthesis and field application).

  • Chemical Properties & Safety: PubChem Compound Summary for this compound. Link

  • Imidazo-pyrimidine Synthesis: Al-duaij, et al. "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine Derivatives." Molecules. Link (Context: General cyclization methods for imidazole amines).

  • Related Pharmaceutical Chemistry: "Synthesis of Temozolomide Intermediates." Google Patents. Link (Context: Industrial scale-up of the AICA intermediate).

Sources

Application Notes & Protocols: Ethyl 4-amino-1H-imidazole-5-carboxylate as a Versatile Intermediate for Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds, including several approved anticancer drugs.[1][2] Ethyl 4-amino-1H-imidazole-5-carboxylate (AICA-Riboside ethyl ester), a structurally simple and commercially available derivative, represents a critical starting point for the synthesis of a diverse range of potential therapeutic agents. Its structural similarity to endogenous purine precursors allows for the generation of molecules that can interact with various biological targets implicated in oncogenesis. This document provides a detailed guide for researchers, outlining the strategic importance of this intermediate, protocols for its derivatization into potent anticancer compounds, and methodologies for evaluating their biological activity. We focus on the synthesis and application of N-1 substituted derivatives, which have shown significant promise in preclinical studies.[3]

The Imidazole Scaffold: A Foundation for Anticancer Drug Discovery

The versatility of the imidazole ring is rooted in its unique electronic properties and its ability to engage in various non-covalent interactions, such as hydrogen bonding, metal coordination, and π-π stacking.[1] This allows imidazole-containing molecules to bind with high affinity to a wide array of biological targets.[1] Several successful anticancer drugs, including the alkylating agent dacarbazine and the kinase inhibitor nilotinib, feature an imidazole or a fused imidazole core, underscoring the scaffold's therapeutic relevance.[1][2]

This compound serves as an ideal precursor for several reasons:

  • Structural Mimicry: It is an isostere of purine nucleic acids, enabling derivatives to function as antagonists in metabolic pathways or as inhibitors of enzymes that process purines.[2]

  • Reactive Sites: The primary amino group at the C4 position and the reactive nitrogen at the N-1 position provide two distinct handles for chemical modification, allowing for the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR).

  • Synthetic Accessibility: Its straightforward synthesis and commercial availability make it a cost-effective and practical starting material for drug discovery campaigns.

Strategic Derivatization: N-1 Alkylation for Enhanced Potency

Recent studies have demonstrated that introducing lipophilic alkyl chains at the N-1 position of the ethyl 5-amino-imidazole-4-carboxylate core can dramatically enhance anticancer activity.[3] This modification is thought to improve membrane permeability and facilitate interaction with hydrophobic pockets in target proteins. One particularly potent derivative, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate , has shown remarkable efficacy against cervical (HeLa) and colon (HT-29) cancer cell lines, with IC₅₀ values in the sub-micromolar to low-micromolar range.[3] The mechanism of action for this class of compounds involves the disruption of microtubule dynamics, induction of apoptosis, and impairment of mitochondrial function.[3]

Logical Workflow: From Synthesis to Biological Validation

The following diagram illustrates the logical progression from the starting intermediate to the validation of its anticancer properties. This self-validating workflow ensures that the synthesized compound is directly linked to the observed biological effects.

G cluster_0 Chemical Synthesis cluster_1 Biological Evaluation A Ethyl 4-amino-1H- imidazole-5-carboxylate (Starting Material) B N-1 Alkylation Reaction (e.g., with 1-Bromododecane) A->B C Purification (Column Chromatography) B->C D Characterization (NMR, MS) C->D E In Vitro Cytotoxicity Assay (e.g., MTT on HeLa, HT-29) D->E Pure Compound for Assay F Mechanism of Action Studies (Apoptosis, Tubulin Polymerization) E->F G Lead Compound Identification F->G G->A SAR-guided Iteration

Caption: Workflow from synthesis to biological validation.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (Lead Compound 5e)

This protocol details the N-1 alkylation of this compound. The choice of a strong base, such as sodium hydride (NaH), is crucial for deprotonating the imidazole N-1 nitrogen, thereby activating it for nucleophilic attack on the alkyl halide. Dimethylformamide (DMF) is selected as the solvent due to its polar aprotic nature, which effectively solvates the sodium cation without interfering with the nucleophile.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 1-Bromododecane

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, and standard glassware

Procedure:

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the starting material completely.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.

  • Activation: Allow the mixture to stir at 0°C for 30 minutes. The formation of a sodium salt may be observed.

  • Alkylation: Add 1-bromododecane (1.2 eq) dropwise to the reaction mixture at 0°C.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0°C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate to afford the pure product.[4]

Characterization:

  • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the correct molecular weight and structure.

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol provides a method to determine the cytotoxic effects of the synthesized compound on cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • HeLa (cervical cancer) and HT-29 (colon cancer) cell lines

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Synthesized compound dissolved in DMSO (stock solution)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed HeLa or HT-29 cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the synthesized compound in culture medium. Add 100 µL of these dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[3]

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Data Summary & Mechanism of Action

Studies have shown that N-1 alkylated derivatives of this compound exhibit potent, dose-dependent cytotoxicity against various cancer cell lines.

Table 1: Cytotoxicity (IC₅₀) of Lead Compound 5e [3]

Cell LineCancer TypeIC₅₀ (µM) after 72h Exposure
HeLaCervical0.737 ± 0.05
HT-29Colon1.194 ± 0.02
HCT-15Colon> 10
A549Lung> 10
MDA-MB-231Breast> 10

The data indicate a significant and somewhat selective inhibitory effect on HeLa and HT-29 cells.[3] Further investigations into the mechanism revealed that the compound induces cell death primarily through apoptosis, which is linked to the disruption of critical cellular machinery.[3]

Proposed Mechanism of Action

The diagram below outlines the proposed molecular mechanism by which ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (Compound 5e) exerts its anticancer effects.

G A Compound 5e (N-Dodecyl Derivative) B Inhibition of Tubulin Polymerization A->B C Disruption of Mitochondrial Membrane Potential A->C H Inhibition of Cell Migration & Colony Formation A->H D Mitotic Arrest (G2/M Phase Arrest) B->D leads to E Release of Pro-apoptotic Factors (e.g., Cytochrome c) C->E triggers G Apoptosis (Programmed Cell Death) D->G induces F Activation of Caspase Cascade (Caspase-3, -9) E->F activates F->G executes

Caption: Proposed mechanism of action for Compound 5e.

The compound acts as a tubulin polymerization inhibitor, leading to mitotic arrest and subsequent apoptosis.[3] Concurrently, it directly impacts the mitochondria, causing a loss of membrane potential and triggering the intrinsic apoptotic pathway.[3] This dual-pronged attack makes it an effective agent for inhibiting cancer cell proliferation, colony formation, and migration.[3]

Conclusion and Future Perspectives

This compound is a highly valuable and versatile intermediate in the development of novel anticancer agents. Simple modifications, such as N-1 alkylation, can yield compounds with potent and specific cytotoxic activity. The protocols and data presented herein provide a solid foundation for researchers to synthesize, evaluate, and understand the mechanisms of these promising molecules. Future work should focus on expanding the library of derivatives to improve potency and selectivity, as well as advancing the most promising leads into in vivo animal models to assess their therapeutic potential in a preclinical setting.

References

  • Mamat-Ali, S., et al. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie, 354(7), e2000470. [Link]

  • Taylor, C. M., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(11), 3169. [Link]

  • Google Patents. (2020). Industrial production method of 4-amino-5-imidazole formamide. CN111362875A.
  • Kieliszek, M., et al. (2022). Mechanism of Anticancer Action of Novel Imidazole Platinum(II) Complex Conjugated with G2 PAMAM-OH Dendrimer in Breast Cancer Cells. International Journal of Molecular Sciences, 23(21), 13478. [Link]

  • Bhat, M. A., et al. (2021). Imidazoles as potential anticancer agents. RSC Advances, 11(42), 26317-26339. [Link]

  • Al-Qaisi, Z. A., et al. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 26(20), 6214. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Frontiers in Pharmacology. (2023). Antitumor effects of LPM5140276 and its potential combination with SHP2 inhibition in KRAS G12D-mutant cancer. [Link]

  • Pomonis, D., et al. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. [Link]

  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (2021). Molecules. [Link]

Sources

Application Note: A Comprehensive Guide to the Cyclization of Ethyl 4-amino-1H-imidazole-5-carboxylate for Purine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The synthesis of the purine nucleus is a cornerstone of medicinal chemistry and drug development, providing the scaffold for a vast array of bioactive molecules. Ethyl 4-amino-1H-imidazole-5-carboxylate is a critical and versatile precursor for constructing this bicyclic system, analogous to the endogenous metabolite 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) used in de novo purine biosynthesis.[1][2][3] This application note provides an in-depth guide for researchers, detailing the mechanistic principles, comparative protocols, and field-proven insights for the efficient cyclization of this imidazole derivative into valuable purine structures, such as hypoxanthine and its analogs.

Introduction: The Strategic Importance of Imidazole Cyclization

This compound serves as an A-ring synthon in the construction of the purine (imidazo[4,5-d]pyrimidine) system.[4] The strategic fusion of a pyrimidine ring onto this imidazole core is a fundamental transformation that mimics the final steps of the biological de novo purine pathway, which is essential for creating the building blocks of DNA and RNA.[5][6] In a cellular context, the enzyme 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/inosine monophosphate cyclohydrolase (ATIC) catalyzes the last two steps, converting AICAR into inosine monophosphate (IMP), the parent purine nucleotide.[7][8][9]

By leveraging this biomimetic strategy in the laboratory, chemists can access a wide range of purine derivatives that are investigated as antiviral, antimicrobial, and anticancer agents.[10][11] The efficiency and selectivity of this cyclization step are therefore paramount. This guide will focus on two robust and widely adopted chemical methods for achieving this transformation, using triethyl orthoformate and formamide, respectively.

Mechanistic Rationale: Forging the Purine Core

The conversion of this compound to a purine involves the introduction of a single carbon atom, which will become the C2 position of the purine ring, followed by intramolecular cyclization and dehydration.

The generalized mechanism proceeds via two key stages:

  • Formylation: The primary amine at the C4 position of the imidazole acts as a nucleophile, attacking a formylating agent. This introduces the final carbon atom required to complete the six-membered pyrimidine ring. In biological systems, this carbon is donated by N¹⁰-formyl-tetrahydrofolate.[1][2] In chemical synthesis, reagents like triethyl orthoformate or formamide serve this purpose.

  • Cyclization and Dehydration: The newly formed formamido group is positioned proximal to the N1 nitrogen of the imidazole ring. Under thermal or acid-catalyzed conditions, the N1 nitrogen attacks the formyl carbonyl carbon. This intramolecular condensation event, followed by the elimination of a water molecule (or alcohol in the case of orthoformate), results in the formation of the aromatic pyrimidine ring, yielding the stable purine scaffold.

Below is a diagram illustrating this fundamental transformation.

G Start Ethyl 4-amino-1H- imidazole-5-carboxylate Intermediate1 N-Formylated Intermediate Start->Intermediate1 Nucleophilic Attack FormylatingAgent Formylating Agent (e.g., HC(OEt)3) FormylatingAgent->Intermediate1 Intermediate2 Cyclized Intermediate (non-aromatic) Intermediate1->Intermediate2 Intramolecular Condensation Product Purine Product (e.g., Hypoxanthine derivative) Intermediate2->Product

Caption: Generalized reaction mechanism for purine synthesis.

Comparative Overview of Cyclization Reagents

The choice of reagent dictates the reaction conditions and, critically, the final product. The two most common reagents provide different advantages and outcomes, which are summarized below.

FeatureTriethyl Orthoformate (TEOF)Formamide
Reagent Role Formylating agent and dehydrating agent.[12]Formylating agent and high-boiling solvent.
Cofactors Often requires a catalytic amount of acid (e.g., acetic acid, formic acid).[13][14]Typically used neat, without a catalyst.
Temperature Moderate reflux (120-150 °C).[12][13]High temperature (180-200 °C).
Primary Product 6-Carbethoxyhypoxanthine (retains the ethyl ester).Hypoxanthine (ester is hydrolyzed and decarboxylated).
Workup Removal of excess reagent under vacuum; purification by recrystallization or chromatography.Precipitation of product upon cooling; purification by washing.
Advantages Milder conditions; preserves the ester functionality for further modification.One-pot conversion to the core hypoxanthine base; simple workup.
Disadvantages May require chromatographic purification.High reaction temperature; potential for thermal decomposition.

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Protocol 1: Synthesis of Ethyl 9H-purin-6-olate-8-carboxylate (6-Carbethoxyhypoxanthine) using Triethyl Orthoformate

This method is ideal for preserving the ethyl ester group, which can serve as a handle for subsequent derivatization, such as amidation or reduction.

Materials & Equipment:

  • This compound (1.0 eq)

  • Triethyl orthoformate (TEOF, 10-15 eq)[12][14]

  • Glacial acetic acid (catalytic, ~2-3 drops)

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Apparatus for filtration and recrystallization

  • TLC plates (silica gel) and developing chamber

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound (e.g., 1.55 g, 10 mmol).

  • Reagent Addition: Add a significant excess of triethyl orthoformate (e.g., 22 mL, ~130 mmol) and a magnetic stir bar.

  • Catalyst Addition: Add 3 drops of glacial acetic acid to the mixture.

    • Rationale: The acid catalyzes the formation of the reactive ethoxycarbenium ion from TEOF, which facilitates the formylation of the amino group.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (~125-140 °C) with stirring.

  • Monitoring: Monitor the reaction progress using TLC (e.g., 10% Methanol in Dichloromethane). The starting material spot should disappear, and a new, typically lower Rf spot corresponding to the product should appear. The reaction is generally complete within 2-4 hours.

  • Workup - Reagent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess triethyl orthoformate and acetic acid under reduced pressure using a rotary evaporator.

    • Rationale: TEOF has a high boiling point (146 °C), so efficient removal requires a good vacuum and gentle heating of the water bath (40-50 °C).

  • Purification: The resulting crude solid or oil is then purified by recrystallization. Add a minimal amount of hot ethanol or ethyl acetate to dissolve the crude product, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystalline product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield pure ethyl 9H-purin-6-olate-8-carboxylate. An expected yield is typically in the range of 75-90%.

Protocol 2: Synthesis of Hypoxanthine using Formamide

This procedure is a more direct, albeit higher-temperature, route to the core purine base, hypoxanthine. The reaction conditions promote not only cyclization but also the hydrolysis and subsequent decarboxylation of the ethyl ester.

Materials & Equipment:

  • This compound (1.0 eq)

  • Formamide (excess, used as solvent and reagent)

  • High-temperature round-bottom flask or reaction tube

  • High-temperature thermometer and heating mantle (or sand bath)

  • Magnetic stirrer and stir bar

  • Apparatus for filtration

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (e.g., 1.55 g, 10 mmol) with an excess of formamide (e.g., 15-20 mL).

  • Heating: Heat the mixture with stirring to 180-190 °C.

    • Rationale: At this high temperature, formamide decomposes to provide the necessary formylating species. The thermal energy is sufficient to overcome the activation barriers for cyclization, hydrolysis, and decarboxylation.

  • Reaction Time: Maintain this temperature for 1-2 hours. The reaction mixture will likely darken.

  • Workup - Precipitation: Remove the flask from the heat source and allow it to cool slowly to room temperature. The hypoxanthine product, being poorly soluble in cold formamide and water, should precipitate as a solid.

  • Isolation: Dilute the cooled slurry with cold water or ethanol to further decrease the solubility of the product and dissolve residual formamide.

  • Purification and Drying: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a wash with cold ethanol to aid in drying. Dry the white to off-white solid in a vacuum oven. A typical yield for this procedure is 65-80%.

Workflow and Characterization

The overall process from starting material to a fully characterized final product follows a logical sequence.

G Start Select Protocol (TEOF or Formamide) Setup Combine Imidazole Precursor & Reagents Start->Setup Reaction Heat to Reflux / High Temperature Setup->Reaction Monitor Monitor Reaction (TLC) Reaction->Monitor Monitor->Reaction Incomplete Workup Cool & Remove Excess Reagents/ Precipitate Product Monitor->Workup Complete Purify Purify Product (Recrystallization/ Washing) Workup->Purify Characterize Characterize Final Product (NMR, MS, MP) Purify->Characterize

Caption: Experimental workflow for purine synthesis and analysis.

Product Characterization:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR should confirm the disappearance of the broad amine (-NH₂) signal and the appearance of new aromatic protons characteristic of the purine ring.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized purine, distinguishing between the ester-containing product from Protocol 1 and the decarboxylated product from Protocol 2.

  • Melting Point (MP): A sharp melting point that matches literature values is a strong indicator of high purity.

References

  • Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. (2025). ResearchGate. Available at: [Link]

  • The Synthesis and Degradation of Nucleotides. University of California, Davis. Available at: [Link]

  • De Novo synthesis of Purines made easy. (2022). YouTube. Available at: [Link]

  • Biosynthesis of purine nucleotides. AICAR,... | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • Synthesis of an imidazolinium chloride via cyclisation of a diamine. University of Nottingham. Available at: [Link]

  • Purine and Pyrimidine Nucleotide Synthesis and Metabolism. PMC - NIH. Available at: [Link]

  • Purine and Pyrimidine Nucleotide Synthesis and Metabolism. BioOne Complete. Available at: [Link]

  • AICAr is incorporated into the purine biosynthesis pathway and... ResearchGate. Available at: [Link]

  • The enzymatic activity of 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/IMP cyclohydrolase is enhanced by NPM-ALK. ResearchGate. Available at: [Link]

  • Chemistry of Hypoxanthine: Advancement in Derivatization and Drug Development. ResearchGate. Available at: [Link]

  • One-Pot Reactions of Triethyl Orthoformate with Amines. MDPI. Available at: [Link]

  • Triethyl orthoformate. Wikipedia. Available at: [Link]

  • The last enzyme of the de novo purine synthesis pathway 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/IMP cyclohydrolase (ATIC) plays a central role in insulin signaling and the Golgi/endosomes protein network. PubMed. Available at: [Link]

  • Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. PubMed. Available at: [Link]

  • Crystal structures of human bifunctional enzyme aminoimidazole-4-carboxamide ribonucleotide transformylase/IMP cyclohydrolase in complex with potent sulfonyl-containing antifolates. PubMed. Available at: [Link]

Sources

Application Note: Comprehensive NMR Characterization of Ethyl 4-amino-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-amino-1H-imidazole-5-carboxylate (often referred to as the ethyl ester of AICA) is a critical intermediate in the synthesis of purine nucleosides and dacarbazine-related pharmaceuticals.[1] Its characterization presents unique challenges due to annular tautomerism , exchangeable protons , and quadrupolar broadening from nitrogen nuclei.[1]

This application note provides a definitive protocol for the NMR analysis of this molecule. Unlike standard organic small molecules, the imidazole core requires specific solvent choices and acquisition parameters to prevent signal coalescence and ensure accurate integration.[1]

Structural Analysis & Tautomerism

The primary analytical challenge with this compound is the rapid equilibrium between the 1H- and 3H- tautomers.[1] While the IUPAC name specifies 4-amino...5-carboxylate, the tautomeric shift effectively renumbers the ring, leading to confusion in literature where it is sometimes labeled as 5-amino...4-carboxylate.[1]

Tautomeric Equilibrium

In solution, the proton on the ring nitrogen oscillates.[1] This rapid exchange can broaden the C2 and C4/C5 carbon signals and average the chemical environment of the ring nitrogens.[1]

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Consequences T1 Tautomer A (1H-imidazole) N-H at pos 1 T2 Tautomer B (3H-imidazole) N-H at pos 3 T1->T2 Fast Exchange (DMSO) C1 Signal Broadening (especially C2, C4, C5) T2->C1 C2 Nomenclature Ambiguity (4-amino vs 5-amino) T2->C2

Figure 1: The tautomeric equilibrium of the imidazole ring complicates assignment.[1] In DMSO-d6, the exchange is slowed sufficiently to observe distinct signals, whereas protic solvents may cause coalescence.

Experimental Protocol

Solvent Selection (Critical)[1][2]
  • Recommended: DMSO-d6 (Dimethyl sulfoxide-d6).[1][2]

    • Reasoning: DMSO is a polar aprotic hydrogen-bond acceptor.[1] It stabilizes the tautomers and slows the exchange rate of the amino (-NH2) and ring (-NH) protons.[1] This allows for the observation of the amino protons as a distinct (though broad) singlet, which is often invisible in CDCl3 due to aggregation or rapid exchange.[1]

  • Avoid: CDCl3 (Chloroform-d).[1]

    • Reasoning: Poor solubility leads to aggregation.[1] The acidic nature of chloroform can catalyze proton exchange, collapsing the NH/NH2 signals into the baseline.[1]

Sample Preparation[1][2]
  • Mass: Weigh 10–15 mg of the sample.

  • Volume: Dissolve in 0.6 mL of DMSO-d6.

  • Additives: Do NOT add TMS (Tetramethylsilane) if possible; rely on the residual solvent peak (DMSO quintet at 2.50 ppm) for referencing to avoid signal overlap in the aliphatic region.

  • Filtration: If the solution is cloudy (common with hydrochloride salts), filter through a cotton plug or PTFE syringe filter.[1]

Acquisition Parameters
ParameterSettingRationale
Pulse Sequence zg30 (30° pulse)Standard 1H acquisition.
Relaxation Delay (D1) 2.0 - 5.0 sec Essential for complete relaxation of the quaternary carbons (C4/C5) in 13C experiments and accurate integration of the ethyl group in 1H.[1]
Scans (NS) 16 (1H) / 1024 (13C)High S/N required for quaternary carbons.[1]
Temperature 298 K (25°C)Standard.[1] Heating (e.g., 320 K) can sharpen lines but will accelerate exchange, potentially merging NH signals.[1]

Analytical Characterization (Results)

1H NMR Interpretation (DMSO-d6, 400 MHz)

The spectrum typically displays four distinct zones.[1][3]

Chemical Shift (δ ppm)MultiplicityIntegralAssignmentNotes
12.0 – 12.5 Broad Singlet1HRing NH Highly dependent on concentration and water content.[1] May be invisible if "wet".[1]
7.30 – 7.50 Singlet1HC2-H The most deshielded carbon-bound proton.[1] Diagnostic for the imidazole ring.
5.50 – 6.50 Broad Singlet2H-NH2 Amino group.[1] Broad due to quadrupole relaxation of the nitrogen and H-bonding.[1]
4.15 – 4.25 Quartet (

Hz)
2H-OCH2- Methylene of the ethyl ester.[1]
1.25 – 1.35 Triplet (

Hz)
3H-CH3 Methyl of the ethyl ester.[1]

Key Diagnostic: The presence of the broad amino signal around 6.0 ppm confirms the free base form.[1] If the sample is a hydrochloride salt, this signal may shift downfield (8-9 ppm) or merge with the ring NH.[1]

13C NMR Interpretation (DMSO-d6, 100 MHz)
  • Carbonyl (C=O): ~160–164 ppm.[1]

  • C2 (N=CH-N): ~130–138 ppm (Often broad).[1]

  • C4/C5 (Quaternary): Two signals in the range of 110–145 ppm.[1]

    • Note: Assignment of C4 vs C5 is difficult without HMBC due to tautomerism averaging the shifts.[1]

  • Ethyl CH2: ~59–60 ppm.[1]

  • Ethyl CH3: ~14–15 ppm.[1]

Validation Workflow (Self-Validating System)

To ensure the signals assigned are correct, follow this validation logic:

The D2O Shake Test

To distinguish the Amino/Ring NH protons from the C2-H aromatic proton:

  • Acquire a standard 1H spectrum.[1][4]

  • Add 1-2 drops of D2O (Deuterium Oxide) to the NMR tube.[1]

  • Shake and re-acquire immediately.[1]

  • Result: The signals at 12.0+ ppm (Ring NH) and ~6.0 ppm (NH2) will disappear (exchange with D). The singlet at ~7.4 ppm (C2-H) will remain.[1]

2D NMR Confirmation (HMBC)

To resolve the Quaternary Carbons (C4/C5):

  • Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment.

  • The Ethyl CH2 protons (4.2 ppm) will show a strong correlation to the Carbonyl carbon (~160 ppm).[1]

  • The C2-H proton (7.4 ppm) will show correlations to both C4 and C5 .[1]

  • Differentiation: The Carbonyl carbon will likely correlate to C5 (3-bond) but not C4, allowing specific assignment of the ring carbons.[1]

Analytical Workflow Diagram

Workflow cluster_prep Preparation cluster_acq Acquisition cluster_valid Validation start Start: Crude/Pure Sample solv Dissolve in DMSO-d6 (Avoid CDCl3) start->solv conc Conc: 15mg / 0.6mL solv->conc h1 1H NMR (ns=16) conc->h1 c13 13C NMR (ns=1024) Long D1 delay h1->c13 d2o D2O Shake Test (Confirm NH/NH2) c13->d2o hmbc HMBC Experiment (Assign C4 vs C5) d2o->hmbc report Final Characterization Report hmbc->report

Figure 2: Step-by-step analytical workflow ensuring data integrity and correct assignment.

References

  • PubChem. this compound (CID 343359).[1] National Library of Medicine.[1] Available at: [Link][1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. (Standard reference for DMSO/Water shifts). Available at: [Link][1]

Sources

FT-IR Analysis of Ethyl 4-Amino-1H-Imidazole-5-Carboxylate: A Guide to Functional Group Identification

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: Ethyl 4-amino-1H-imidazole-5-carboxylate is a pivotal heterocyclic building block in the synthesis of various pharmacologically active compounds. Verifying the structural integrity of such precursors is a critical step in drug discovery and development. This application note provides a comprehensive guide to the use of Fourier-Transform Infrared (FT-IR) spectroscopy for the rapid and reliable identification of the key functional groups in this molecule. We present a detailed protocol using Attenuated Total Reflectance (ATR) FT-IR, explain the causality behind spectral interpretation, and provide a framework for ensuring data quality and trustworthiness.

Introduction: The Role of Vibrational Spectroscopy in Heterocyclic Chemistry

This compound serves as a versatile scaffold in medicinal chemistry, forming the core of numerous targeted therapeutic agents. Its molecular architecture, comprising a primary amine, an imidazole ring, and an ethyl ester, offers multiple points for chemical modification. Therefore, unambiguous confirmation of its functional groups is paramount for quality control and to ensure the success of subsequent synthetic steps.

FT-IR spectroscopy is an indispensable analytical technique for this purpose. It is a non-destructive method that provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's chemical bonds.[1] Each functional group (e.g., N-H, C=O, C-O) absorbs infrared radiation at a characteristic frequency, making FT-IR an ideal tool for confirming the presence or absence of these groups and, by extension, verifying the identity and purity of the compound.

This guide is designed to walk researchers through the entire process of FT-IR analysis, from sample preparation to in-depth spectral interpretation, grounded in the principles of vibrational spectroscopy.

Scientific Principles: Molecular Vibrations and Infrared Absorption

Infrared spectroscopy is predicated on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond, absorption occurs, and the intensity of the transmitted light decreases. An FT-IR spectrometer measures this absorption and plots it against the wavenumber (cm⁻¹), generating a spectrum.

The primary vibrational modes responsible for an IR spectrum are stretching (the rhythmic movement along the bond axis) and bending (a change in the angle between bonds). The key functional groups within this compound each possess unique vibrational modes, which are summarized below.

Molecular Structure and Predicted IR Absorption Bands

The structure of this compound contains several key functional groups, each with expected absorption regions in the IR spectrum.

Chemical structure of this compound
Figure 1. Chemical structure of the target analyte.
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Notes
Primary Amine (-NH₂) N-H Asymmetric & Symmetric Stretch3500 - 3300Two distinct, sharp to medium bands are expected for a primary amine.[2][3]
N-H Bending (Scissoring)1650 - 1580A medium to strong absorption.[2]
Imidazole Ring N-H Stretch~3450 - 3100Often a broad band due to hydrogen bonding. May overlap with amine N-H stretches.[4]
C-H Stretch (aromatic/heterocyclic)3150 - 3000Typically weak to medium intensity peaks appearing just above 3000 cm⁻¹.[5]
C=N and C=C Ring Stretch1680 - 1480Multiple bands of variable intensity, characteristic of the heterocyclic ring structure.[4]
Ethyl Ester (-CO₂Et) C=O Stretch1750 - 1715A very strong and sharp absorption, one of the most prominent peaks in the spectrum.[6][7]
C-O Stretch (Asymmetric & Symmetric)1300 - 1000Two strong bands are characteristic of esters, representing the C-C(=O)-O and O-C-C linkages.[8]
Alkyl Group (-CH₂CH₃) C-H Asymmetric & Symmetric Stretch2980 - 2850Medium intensity peaks appearing just below 3000 cm⁻¹.[9]

Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid powders as it requires minimal sample preparation and is non-destructive, allowing for sample recovery.[10][11] The method relies on an evanescent wave that penetrates a small distance into the sample placed in direct contact with a high-refractive-index crystal (typically diamond or germanium), generating the IR spectrum.[12]

  • Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Accessory: A single-reflection Attenuated Total Reflectance (ATR) accessory with a diamond crystal.

  • Sample: this compound, solid powder.

  • Cleaning Supplies: Reagent-grade isopropanol or ethanol and soft, lint-free wipes.

The following diagram outlines the logical flow of the experimental procedure.

experimental_workflow cluster_prep Step 1: Preparation cluster_acq Step 2: Data Acquisition cluster_post Step 3: Post-Analysis prep1 Clean ATR Crystal (Isopropanol) acq1 Collect Background Spectrum (Clean Crystal) prep1->acq1 acq2 Apply Solid Sample to Crystal acq1->acq2 acq3 Apply Pressure for Good Contact acq2->acq3 acq4 Collect Sample Spectrum acq3->acq4 post1 Clean ATR Crystal acq4->post1 post2 Process & Analyze Spectrum (Baseline Correction, Peak Picking) acq4->post2

Diagram 1. Standard workflow for ATR-FTIR data acquisition.
  • System Preparation: Ensure the FT-IR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.

  • Crystal Cleaning: Thoroughly clean the surface of the ATR diamond crystal with a soft wipe moistened with isopropanol. Allow the solvent to fully evaporate. Causality: This step is critical to remove any residues from previous analyses that would contaminate the spectrum.

  • Background Collection: Acquire a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, which is then mathematically subtracted from the sample spectrum.

  • Sample Application: Place a small amount (typically 1-5 mg) of the this compound powder onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to apply consistent force onto the sample. Causality: Applying pressure ensures intimate contact between the solid sample and the ATR crystal, which is necessary for the evanescent wave to penetrate the sample effectively and produce a high-quality spectrum.[13]

  • Sample Spectrum Acquisition: Collect the sample spectrum using the parameters outlined in Table 2.

  • Post-Measurement Cleaning: Release the pressure clamp, remove the sample (which can be recovered), and clean the crystal surface as described in step 2.

ParameterRecommended ValueRationale
Spectral Range 4000 – 400 cm⁻¹Covers the entire mid-infrared region where fundamental molecular vibrations occur.
Resolution 4 cm⁻¹Provides sufficient detail to resolve most characteristic functional group peaks without introducing excessive noise.
Number of Scans 16 to 32Co-adding multiple scans improves the signal-to-noise ratio (S/N) for a clearer spectrum.
Apodization Happ-GenzelA standard function that processes the raw interferogram into a spectrum with minimal distortion.

Spectral Analysis and Interpretation

A valid FT-IR spectrum for this compound will exhibit a series of distinct absorption bands. The interpretation process involves assigning these bands to the specific functional groups within the molecule.

interpretation_flow Start Raw Spectrum Region1 High Wavenumber Region (4000-2500 cm⁻¹) N-H, C-H Stretches Start->Region1 Region2 Double Bond Region (1800-1500 cm⁻¹) C=O, C=N, C=C, N-H Bends Start->Region2 Region3 Fingerprint Region (<1500 cm⁻¹) C-O Stretches, Ring Bends Start->Region3 Conclusion Structural Confirmation Region1->Conclusion Region2->Conclusion Region3->Conclusion

Sources

High-Resolution Mass Spectrometry Profiling of Ethyl 4-amino-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in pharmaceutical analysis and process chemistry. It details the high-resolution mass spectrometry (HRMS) characterization of Ethyl 4-amino-1H-imidazole-5-carboxylate , a critical intermediate in the synthesis of purine analogs and antineoplastic agents like Temozolomide.

Application Note & Protocol Guide

Abstract

This compound (EAIC) serves as a pivotal scaffold in the synthesis of fused heterocycles. Its high polarity and basicity present challenges for standard reverse-phase chromatography.[1] This guide provides a robust LC-HRMS protocol utilizing a polar-embedded C18 stationary phase for retention, coupled with ESI-Q-TOF detection. We define the exact mass metrics, fragmentation pathways, and critical acquisition parameters to ensure regulatory-grade data integrity (ALCOA+).

Physicochemical Context

Understanding the molecule's behavior in the ion source requires a review of its fundamental properties.

PropertyValueRelevance to MS Method
IUPAC Name This compoundTarget Analyte
CAS Registry 7724-12-1Reference Standard ID
Formula C₆H₉N₃O₂Isotope Modeling
Monoisotopic Mass 155.06948 DaExact Mass Target
[M+H]⁺ Exact Mass 156.07675 DaPrecursor Ion Selection
pKa (Predicted) ~3.5 (Amine), ~11.5 (Imidazole NH)Mobile Phase pH Selection
LogP 0.35 (Low Lipophilicity)Requires High Aqueous Hold or HILIC

Experimental Protocol

Reagents and Sample Preparation[1][2][3][4]
  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Water.[2]

  • Additives: LC-MS grade Formic Acid (FA) or Ammonium Formate.[2]

  • Stock Solution: Dissolve 1.0 mg EAIC in 1 mL MeOH (1 mg/mL).

  • Working Solution: Dilute stock 1:1000 in 95:5 Water:ACN (1 µg/mL) to prevent solvent effects on early eluting peaks.

Liquid Chromatography (LC) Conditions

Standard C18 columns often fail to retain EAIC due to its polarity.[2] A Polar-Embedded C18 or HILIC column is recommended.

  • System: UHPLC (e.g., Agilent 1290 / Waters Acquity)[2]

  • Column: Waters XSelect HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent polar-endcapped C18.[2]

  • Column Temp: 40 °C

  • Flow Rate: 0.3 mL/min

  • Mobile Phase A: Water + 0.1% Formic Acid[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid[2]

Gradient Profile:

Time (min) %B Event
0.00 2 Initial Hold (Trapping polar analyte)
1.50 2 End of Loading
8.00 95 Elution of hydrophobic impurities
10.00 95 Wash
10.10 2 Re-equilibration

| 13.00 | 2 | End of Run |

Mass Spectrometry (MS) Parameters[1][4][5][6]
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[2][3][4]

  • Analyzer: Q-TOF or Orbitrap (Resolution > 30,000 FWHM).[2]

  • Capillary Voltage: 3.5 kV

  • Source Temp: 325 °C

  • Desolvation Gas: 600 L/hr (N₂)[2]

  • Cone Voltage: 20 V (Keep low to prevent in-source fragmentation of the ethyl ester).

  • Collision Energy (CE): Ramp 10–30 eV for MS/MS experiments.[2]

Analytical Workflow Diagram

The following diagram illustrates the decision matrix for method development and data validation.

G Start Sample Preparation (1 µg/mL in 95% H2O) LC LC Separation (Polar-Embedded C18) Start->LC MS_Full Full Scan MS (m/z 50-500) LC->MS_Full Check_Mass Mass Accuracy Check (< 5 ppm?) MS_Full->Check_Mass Check_Mass->Start Fail (Recalibrate) MS_MS Targeted MS/MS (CE 10-30 eV) Check_Mass->MS_MS Pass Frag_Analysis Fragmentation Analysis (Confirm Ethyl Loss) MS_MS->Frag_Analysis Report Generate Report (Impurity Profile) Frag_Analysis->Report

Figure 1: Analytical workflow for the HRMS profiling of this compound.

Results & Discussion

Exact Mass Confirmation

The protonated molecule


 is observed at m/z 156.0768 .[2]
  • Acceptance Criteria: Mass error < 5 ppm.

  • Isotopic Pattern: The A+1 peak (¹³C isotope) should appear at m/z 157.0801 with a relative intensity of approximately 6.6% (based on 6 carbons).[2] Deviations > 10% in isotope ratio indicate co-eluting impurities.[2]

Fragmentation Pathway (MS/MS)

The fragmentation of amino-imidazole esters is characteristic. Under Collision Induced Dissociation (CID), the ethyl ester moiety is the primary site of fragmentation.[2]

Key Diagnostic Ions:

  • m/z 128.0455 (Loss of C₂H₄): The ethyl group undergoes a McLafferty-type rearrangement or inductive cleavage, losing ethylene (28 Da) to form the carboxylic acid analog.[2]

  • m/z 110.0350 (Loss of EtOH): Direct loss of ethanol (46 Da) from the precursor, or loss of water (18 Da) from the m/z 128 fragment.[2] This often leads to a stable cyclic acylium ion or isocyanate species.[2]

  • m/z 83.0240 (Ring Cleavage): High-energy fragmentation breaking the imidazole ring (Retro-Diels-Alder), typically losing HCN or CO.

Fragmentation Precursor [M+H]+ m/z 156.0768 Frag1 Acid Analog [M+H - C2H4]+ m/z 128.0455 Precursor->Frag1 - 28 Da (C2H4) Frag2 Acylium Ion [M+H - EtOH]+ m/z 110.0350 Precursor->Frag2 - 46 Da (EtOH) Frag1->Frag2 - 18 Da (H2O) Frag3 Ring Fragment m/z 83.0240 Frag2->Frag3 Ring Opening

Figure 2: Proposed ESI-MS/MS fragmentation pathway for this compound.

Impurity Profiling Applications

In the synthesis of Temozolomide, EAIC is often reacted with diazonium species. Common impurities to monitor using this method include:

  • Hydrolysis Product: 4-amino-1H-imidazole-5-carboxylic acid (m/z 128.0455).

  • Decarboxylated Product: 4-amino-imidazole (m/z 84.0556).

  • Dimerization: Diazo-linked dimers (m/z ~309).[2]

References

  • PubChem. (2025).[2][5] this compound Compound Summary. National Library of Medicine.[2] [Link][2]

  • Chen, X., et al. (2007).[2][6] Determination of 5-aminoimidazole-4-carboxamide in human plasma by ion-pair extraction and LC-MS/MS. Journal of Chromatography B, 855(2), 140-144. [Link]

  • Agilent Technologies. (2018).[2][1] Analysis of Underivatized Amino Acids by LC/MS for Bioreactor Cell Culture Monitoring. Application Note 5991-8866EN. [Link]

  • Hossain, M., et al. (2021).[2][7] Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie, 354(8). [Link]

Sources

Application Note: Microwave-Assisted Synthesis of Imidazole-4-Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazole-4-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as the core for anesthetics (e.g., Etomidate), hypnotic agents, and various enzyme inhibitors. Conventional thermal synthesis of these moieties often suffers from prolonged reaction times (12–48 hours), harsh conditions, and difficult purification profiles.

This Application Note details two robust, microwave-assisted protocols for the rapid synthesis of imidazole-4-carboxylates. By leveraging the specific dielectric heating effects of microwave irradiation, researchers can achieve:

  • Reaction Time Reduction: From hours to minutes (typically 10–20 min).

  • Yield Enhancement: 15–30% increase compared to thermal control.

  • Library Scalability: Protocols are optimized for both single-mode and parallel synthesis.

Mechanistic Rationale & Solvent Selection

The Microwave Effect

Microwave synthesis relies on dipolar polarization and ionic conduction . For imidazole synthesis, the choice of solvent is critical. We utilize solvents with a high loss tangent (


) , which represents the ability of the medium to convert microwave energy into heat.
  • Ethanol (

    
    ):  Excellent for condensation reactions (Method B). It couples efficiently and solubilizes polar intermediates.
    
  • DMF (

    
    ):  Preferred for higher temperature cycloadditions (Method A) due to its high boiling point and ability to stabilize polar transition states.
    
Synthetic Strategies

We present two complementary approaches:

  • Method A (Diversity-Oriented): A 3-component reaction (3-CR) utilizing ethyl isocyanoacetate. Ideal for varying substituents at the N1 and C5 positions.

  • Method B (Target-Oriented): A cyclocondensation of

    
    -halo-keto esters with amidines. Ideal for precise control of the C2 position and high-purity isolation.
    

Method A: Multicomponent [3+2] Cycloaddition

Best for: Rapid library generation with diversity at N1, C5, and C4 positions.

Reaction Scheme & Mechanism

This route modifies the classic Van Leusen imidazole synthesis. The reaction proceeds via the in situ formation of an imine, followed by a base-mediated [3+2] cycloaddition with ethyl isocyanoacetate.

VanLeusenMechanism Start Aldehyde (R-CHO) + Amine (R'-NH2) Imine Imine Intermediate (In Situ) Start->Imine -H2O Transition [3+2] Cycloaddition Transition State Imine->Transition + Isocyanide + Base Isocyanide Ethyl Isocyanoacetate (CN-CH2-COOEt) Isocyanide->Transition Elimination Base-Mediated Elimination Transition->Elimination Product Imidazole-4-Carboxylate Elimination->Product -EtOH/BaseH+

Figure 1: Mechanistic pathway for the multicomponent synthesis of imidazole-4-carboxylates.

Experimental Protocol

Reagents:

  • Aldehyde (1.0 mmol)

  • Primary Amine (1.0 mmol)

  • Ethyl Isocyanoacetate (1.0 mmol)

  • Potassium Carbonate (

    
    , 2.0 mmol)
    
  • Solvent: DMF (3 mL)

Step-by-Step Workflow:

  • Imine Formation: In a 10 mL microwave pressure vial, combine the aldehyde and amine in 3 mL of DMF. Add activated 4Å molecular sieves (optional, to scavenge water).

  • Reagent Addition: Add ethyl isocyanoacetate and

    
     to the vial.
    
  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation:

    • Temp: 100°C

    • Hold Time: 15 minutes

    • Pressure Limit: 250 psi (safety cutoff)

    • Stirring: High

  • Workup: Cool to RT. Pour mixture into ice-water (20 mL). The product often precipitates. If not, extract with EtOAc (

    
     mL), wash with brine, dry over 
    
    
    
    , and concentrate.

Method B: Hantzsch-Type Cyclocondensation

Best for: High-yield synthesis of C2-substituted imidazole-4-carboxylates (e.g., Etomidate analogs).

Reaction Scheme & Mechanism

This method involves the reaction of an amidine (or guanidine) with ethyl bromopyruvate. The microwave effect significantly accelerates the initial nucleophilic attack and the subsequent dehydration step.

HantzschMechanism Reagents Ethyl Bromopyruvate + Amidine (R-C(=NH)NH2) Attack Nucleophilic Attack (N-Alkylation) Reagents->Attack MW Irradiation Intermediate Acyclic Intermediate Attack->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration (-H2O) Cyclization->Dehydration FinalProd Ethyl Imidazole-4-Carboxylate Dehydration->FinalProd

Figure 2: Hantzsch-type cyclocondensation pathway accelerated by microwave heating.

Experimental Protocol

Reagents:

  • Ethyl Bromopyruvate (1.0 mmol)

  • Amidine Hydrochloride (e.g., Benzamidine HCl) (1.1 mmol)

  • Triethylamine (

    
    ) (2.2 mmol) — Crucial for liberating the free amidine base.
    
  • Solvent: Ethanol (Absolute, 3 mL)

Step-by-Step Workflow:

  • Preparation: In a 10 mL microwave vial, dissolve the amidine hydrochloride in Ethanol. Add

    
     and stir for 1 minute to generate the free base.
    
  • Addition: Add ethyl bromopyruvate dropwise (if liquid) or as a solid.

  • Irradiation:

    • Temp: 120°C

    • Hold Time: 10 minutes

    • Power: Dynamic (Max 300W)

  • Workup: Evaporate the ethanol under reduced pressure. Resuspend the residue in saturated

    
     and extract with DCM. Purify via flash chromatography (Hexane/EtOAc).
    

Comparative Analysis: Thermal vs. Microwave

The following data illustrates the efficiency gains observed when transitioning from thermal reflux to microwave protocols for the synthesis of Ethyl 2-phenyl-1H-imidazole-4-carboxylate (via Method B).

ParameterThermal Reflux (Oil Bath)Microwave Synthesis (Closed Vessel)Improvement Factor
Temperature 78°C (EtOH boiling point)120°C (Superheated)+42°C
Reaction Time 12 Hours10 Minutes72x Faster
Isolated Yield 68%89%+21%
Solvent Volume 20 mL/mmol3 mL/mmol6.6x Less Waste
Purity (LCMS) 85% (requires recrystallization)96% (often clean after workup)Cleaner Profile

Troubleshooting & Optimization

  • Pressure Spikes: If using Method A (MCR) with volatile amines, ensure the vessel size is appropriate (fill volume < 60%) to accommodate vapor pressure.

  • Low Yield in Method B: Ensure the amidine salt is fully neutralized by the base (

    
     or 
    
    
    
    ) before adding the bromopyruvate. The free base is the active nucleophile.
  • Regioselectivity (Method A): If obtaining a mixture of isomers, lower the temperature to 80°C and extend the time to 30 minutes to favor thermodynamic control.

References

  • Van Leusen Imidazole Synthesis Overview: Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds." Journal of Organic Chemistry, 1977. Link

  • Microwave Synthesis of Imidazoles: Sharma, A., et al. "Review: A convenient approach for the synthesis of imidazole derivatives using microwaves."[1] Der Pharma Chemica, 2012.[1][2] Link

  • Ethyl Isocyanoacetate Reactivity: Sahoo, T., et al. "Cyclization of Active Methylene Isocyanides with

    
    -Oxodithioesters Induced by Base." Synthesis, 2020.[3] Link
    
  • Hantzsch-Type Synthesis in MW: Chawla, A., et al. "Efficient Synthesis and Characterization of Imidazoles under Microwave Irradiation." Rasayan Journal of Chemistry, 2011. Link

  • Microwave Solvent Theory: Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004. Link

Sources

Grignard reaction with ethyl 2-propyl-1H-imidazole-4,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Grignard Alkylation of Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate

Executive Summary

This application note details the protocol for the regioselective nucleophilic addition of methylmagnesium bromide (MeMgBr) to diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate. This transformation is a critical step in the synthesis of Olmesartan medoxomil , a commercially significant Angiotensin II Receptor Blocker (ARB).

The reaction presents a unique chemoselective challenge: the substrate contains an acidic proton (N-H) and two electrophilic ester groups. The objective is to convert exactly one ester group into a tertiary alcohol (dimethyl carbinol) while retaining the second ester functionality and the imidazole ring integrity. This protocol achieves high regioselectivity (>90%) through precise stoichiometry and temperature control, minimizing common "dehydro" and "methoxy" impurities.

Chemical Strategy & Mechanism

To ensure reproducibility, researchers must understand the competing pathways in this reaction system.

The "Sacrificial" Equivalent

The imidazole N-H proton has a


 of approximately 14.4. The Grignard reagent (

~50) acts immediately as a base.
  • Step 1: The first equivalent of MeMgBr is consumed instantly to deprotonate the imidazole nitrogen, forming the active magnesium-imidazolide species.

  • Implication: Protocols calculating stoichiometry based solely on ester equivalents will fail. A minimum of 3.0 equivalents (1 for deprotonation + 2 for carbonyl addition) is theoretically required. In practice, 3.5 – 4.0 equivalents are used to drive kinetics.

Regioselectivity

Despite the symmetry of the 4,5-dicarboxylate starting material (due to tautomerism), the reaction stops cleanly after the addition to one ester.

  • Steric Gating: Once the first ester is converted to the bulky magnesium alkoxide of the tertiary alcohol, steric hindrance around the adjacent ester (positions 4 and 5 are vicinal) prevents the attack of a fourth and fifth equivalent of Grignard.

  • Electronic Deactivation: The formation of the dianionic species (N-Mg and O-Mg) increases electron density on the ring, reducing the electrophilicity of the remaining ester carbonyl.

Reaction Pathway Diagram

G Substrate Diethyl 2-propyl- imidazole-4,5-dicarboxylate Inter1 N-Magnesium Salt (Active Intermediate) Substrate->Inter1 MeMgBr (1 eq) Deprotonation Inter2 Tetrahedral Intermediate Inter1->Inter2 MeMgBr (1 eq) Nucleophilic Attack Ketone Transient Ketone Inter2->Ketone - EtOMgBr Elimination Product Ethyl 4-(1-hydroxy-1-methylethyl)- 2-propyl-imidazole-5-carboxylate Ketone->Product MeMgBr (1 eq) Second Attack Product->Product Steric Block prevents 2nd Ester Attack

Figure 1: Reaction cascade demonstrating the consumption of Grignard equivalents and the formation of the mono-carbinol product.

Experimental Protocol

Safety Warning: Grignard reagents are pyrophoric and moisture-sensitive. All operations must be performed under an inert atmosphere (


 or 

).
Materials
ReagentMW ( g/mol )Equiv.Role
Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate254.281.0Substrate
MeMgCl (3M in THF)74.794.0Reagent
Tetrahydrofuran (THF)72.11-Solvent (Anhydrous)
Ammonium Chloride (

)
53.49ExcessQuench
Acetic Acid / Water--pH Adjustment
Step-by-Step Procedure
  • System Preparation:

    • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and pressure-equalizing addition funnel.

    • Flush with Nitrogen for 15 minutes.

  • Substrate Solubilization:

    • Charge the flask with Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate (10.0 g, 39.3 mmol) .

    • Add Anhydrous THF (100 mL) (10V relative to substrate).

    • Cool the solution to -10°C using an ice/salt or glycol bath.

  • Grignard Addition (Critical Step):

    • Charge the addition funnel with MeMgCl (3M in THF, 52.4 mL, 157 mmol, 4.0 eq) .

    • Note: MeMgCl is often preferred over MeMgBr for slightly better solubility of the magnesium intermediates in THF.

    • Add the Grignard reagent dropwise over 60 minutes , maintaining the internal temperature between -5°C and 0°C .

    • Observation: A white precipitate (magnesium salt) may form initially and then re-dissolve or form a slurry.

  • Reaction Maintenance:

    • Stir the mixture at -5°C to 0°C for 2 hours .

    • IPC (In-Process Control): Analyze by HPLC or TLC (50:50 EtOAc/Hexane).

      • Target: < 1.0% Starting Material.

      • Target: < 0.5% Mono-ketone intermediate.

  • Quenching (Exothermic):

    • Prepare a 25% aqueous solution of Ammonium Chloride (

      
      ).
      
    • Transfer the reaction mixture slowly into the quench solution (reverse quench is safer for scale-up) while keeping temperature < 20°C.

    • Stir for 30 minutes to break down magnesium complexes.

  • Workup & Isolation:

    • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL) .

    • Combine organics and wash with Brine.[1]

    • Dry over

      
       and concentrate in vacuo.
      
    • Crystallization: Dissolve the crude residue in hot Diisopropyl Ether (DIPE) or Toluene, cool to 0°C, and filter the resulting pale yellow/white solid.

Process Control & Troubleshooting

High-purity isolation requires managing specific impurities inherent to this chemistry.

Impurity TypeOriginMitigation Strategy
Starting Material Insufficient Grignard; Moisture ingress.Ensure >3.5 eq Grignard; Verify THF water content <0.05%.
Dehydro Impurity (Alkene)Acid-catalyzed elimination of the tertiary alcohol during workup.Avoid strong mineral acids during quench. Keep pH > 4.0. Keep workup temperature < 25°C.
Methoxy Impurity (Ether)Nucleophilic attack if Methanol is present or used in quench.Strictly avoid alcohols until the quench is complete. Use water/acetic acid or

only.
Bis-addition Product Over-reaction at the second ester.Maintain reaction temperature < 0°C. Do not exceed 4.5 eq Grignard.
Impurity Formation Logic

Impurities cluster_prevention Control Measures Target Target Tertiary Alcohol Dehydro Dehydro Impurity (Isopropenyl derivative) Target->Dehydro Acidic pH + Heat (- H2O) Methoxy Methoxy Impurity (Methyl ether) Target->Methoxy MeOH presence (Solvolysis) Control1 Mild Quench (NH4Cl) Control2 Solvent Purity

Figure 2: Pathways for common impurity formation.

References

  • Yanagisawa, H., et al. (1996).[2] "Nonpeptide Angiotensin II Receptor Antagonists: Synthesis, Biological Activities, and Structure-Activity Relationships of Imidazole-5-carboxylic Acids Bearing Alkyl, Alkenyl, and Hydroxyalkyl Substituents at the 4-Position." Journal of Medicinal Chemistry, 39(1), 323–338.[2]

  • ChemicalBook. (2023). "Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate - Product Properties and Synthesis."

  • Google Patents. (2008). "Process for the preparation of olmesartan medoxomil." EP1916246A2.[1]

  • Master Organic Chemistry. (2015). "Reaction of Grignard Reagents With Esters."

  • JOCPR. (2011). "Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan." Journal of Chemical and Pharmaceutical Research, 3(2).

Sources

Derivatization of ethyl 4-amino-1H-imidazole-5-carboxylate for biological screening

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Protocol Guide Subject: Chemical Biology / Medicinal Chemistry Target Audience: Senior Scientists, Drug Discovery Researchers[1]

Introduction: The "Privileged" Scaffold

Ethyl 4-amino-1H-imidazole-5-carboxylate (EAIC) is more than a simple building block; it is a "privileged scaffold" in medicinal chemistry.[1] Structurally homologous to the naturally occurring AICAR (5-aminoimidazole-4-carboxamide ribonucleotide) intermediate in de novo purine biosynthesis, EAIC serves as a critical gateway to two major classes of therapeutics:[1]

  • Purine Antimetabolites: By cyclizing the imidazole ring, researchers can access hypoxanthine and guanine analogs (e.g., Mercaptopurine).[1]

  • Imidazotetrazines: It is the direct synthetic precursor to Temozolomide and Dacarbazine , frontline alkylating agents for glioblastoma and melanoma.[1]

This guide provides a rigorous, field-tested roadmap for derivatizing EAIC to generate bioactive libraries, focusing on regioselectivity and functional diversity.[1]

Strategic Analysis: Reactivity & Regioselectivity

Successful derivatization requires navigating the molecule's amphoteric nature.[1] The imidazole ring contains both an acidic proton (N1-H) and a basic nitrogen (N3), while the exocyclic amine (4-NH2) is weakly nucleophilic due to resonance delocalization with the ester.

Reactivity Map (Graphviz Visualization)

The following diagram outlines the primary synthetic pathways available for EAIC.

EAIC_Reactivity EAIC Ethyl 4-amino-1H- imidazole-5-carboxylate N1_Alkylation N1-Alkylation (NaH/K2CO3 + R-X) EAIC->N1_Alkylation Base/Electrophile Purine_Cycl Purine Cyclization (Orthoesters/Amidine) EAIC->Purine_Cycl C1 Insertion Diazo Diazotization (NaNO2/H+) EAIC->Diazo 0-5°C Hydrazide Hydrazide Formation (N2H4·H2O) EAIC->Hydrazide Reflux Library N1-Substituted Library (Anticancer/Antimicrobial) N1_Alkylation->Library Hypoxanthine Hypoxanthine/Guanine Analogs Purine_Cycl->Hypoxanthine DiazoIC Diazo-IC (Temozolomide Precursor) Diazo->DiazoIC Scaffold 1,5-Diaryl Scaffolds Hydrazide->Scaffold

Figure 1: Synthetic divergence from the EAIC core.[1] N1-alkylation provides lipophilic diversity, while cyclization routes access bicyclic pharmacophores.[1]

Detailed Experimental Protocols

Protocol A: Regioselective N1-Alkylation (Library Generation)

Objective: To attach lipophilic or targeting groups to the N1 position.[1] Mechanism: The N1 proton is acidic (pKa ~14).[1] Deprotonation creates an imidazolide anion.[1] While N1 vs. N3 alkylation is possible, steric hindrance from the 4-amino and 5-ester groups generally favors N1-alkylation as the major product.[1]

Materials:

  • EAIC (1.0 eq)[1]

  • Alkyl Halide (1.1 eq) (e.g., Benzyl bromide, Dodecyl bromide)

  • Anhydrous Potassium Carbonate (

    
    ) (2.0 eq)[1]
    
  • Solvent: DMF (Dimethylformamide) or Acetone (dry)[1]

Procedure:

  • Dissolution: Dissolve EAIC (155 mg, 1 mmol) in anhydrous DMF (3 mL) in a round-bottom flask under Argon.

  • Base Addition: Add

    
     (276 mg, 2 mmol). Stir at room temperature for 30 minutes to ensure deprotonation.
    
  • Alkylation: Add the alkyl halide (1.1 mmol) dropwise.

  • Reaction: Stir at 60°C for 4–12 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).[1] The product will typically have a higher Rf than the starting material.[1]

  • Work-up: Pour the reaction mixture into ice-cold water (15 mL).

    • Solid Products: If a precipitate forms, filter and wash with cold water.[1]

    • Oily Products:[1] Extract with Ethyl Acetate (3 x 10 mL).[1] Wash organics with brine, dry over

      
      , and concentrate.[1]
      
  • Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography (Gradient: 0-5% MeOH in DCM).

Validation Data: Recent studies indicate that N1-dodecyl derivatives exhibit significant cytotoxicity against HeLa cells (


) by disrupting mitochondrial potential [1].[1]
Protocol B: "Traube-Like" Cyclization to Purines

Objective: To fuse a pyrimidine ring onto the imidazole scaffold, yielding 9-substituted hypoxanthines.[1] Mechanism: The 4-amino group reacts with an electrophilic one-carbon source (orthoester) to form an imidate, which then cyclizes with the adjacent ester/amide.[1]

Materials:

  • EAIC (1.0 eq)[1]

  • Triethyl Orthoformate (TEOF) (Excess, acts as solvent/reagent)[1]

  • Ammonium Acetate or Primary Amine (1.5 eq)[1]

  • Catalyst: Glacial Acetic Acid (cat.)[1]

Procedure:

  • Setup: In a pressure tube or reflux setup, combine EAIC (1 mmol) and Triethyl Orthoformate (5 mL).

  • Amine Addition: Add Ammonium Acetate (for unsubstituted purine) or a primary amine (R-

    
    ) (for N-substituted purines).[1]
    
  • Cyclization: Heat the mixture to 140°C for 12–18 hours.

    • Note: The reaction proceeds via an intermediate formimidate.[1]

  • Isolation: Cool the mixture. The purine product often precipitates upon cooling.[1]

  • Purification: Filter the solid and wash with cold diethyl ether. If no precipitate forms, evaporate TEOF under reduced pressure and recrystallize the residue from water/ethanol.[1]

Protocol C: Diazotization (The Temozolomide Route)

Objective: To generate Diazo-IC (Ethyl 5-diazoimidazole-4-carboxylate), a highly reactive intermediate for triazene synthesis.[1] Safety Warning: Diazo compounds are potentially explosive and shock-sensitive.[1] Work behind a blast shield.

Procedure:

  • Acidification: Suspend EAIC (1 g) in aqueous HCl (2N, 10 mL) and cool to 0–5°C in an ice/salt bath.

  • Nitrosation: Add an aqueous solution of Sodium Nitrite (

    
    , 1.1 eq) dropwise, maintaining temperature below 5°C.[1]
    
  • Reaction: Stir for 30 minutes. The solution will turn yellow/orange as the diazonium species forms.[1]

  • Stabilization: In many protocols, the diazonium salt spontaneously loses a proton from the imidazole ring to form the neutral, stable Diazo-IC species, which precipitates.

  • Coupling (Optional): To synthesize Dacarbazine analogs, react this diazo species immediately with dimethylamine in methanol in the dark [2].

Biological Screening: Assay Development

Solubility & Handling

EAIC derivatives are often lipophilic (especially N1-alkylated analogs).[1]

  • Stock Preparation: Dissolve in 100% DMSO to a concentration of 10–20 mM.

  • Assay Buffer: Dilute into aqueous media (PBS or cell culture media) ensuring final DMSO concentration is <0.5% to avoid solvent toxicity.[1]

Recommended Screening Targets
Target ClassRationaleKey Assay
Anticancer (General) Precursor to alkylating agents; N1-alkyl chains disrupt membranes.[1]MTT/MTS Assay (HeLa, HT-29 lines)
Purine Biosynthesis Structural analog of AICAR; may inhibit ATIC or related enzymes.[1]AMP-activated protein kinase (AMPK) activation assay
Antiviral Purine nucleoside analogs are classic viral polymerase inhibitors.[1]Viral Plaque Reduction Assay

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Alkylation) Moisture in solvent;

particle size too large.[1]
Use anhydrous DMF; grind

to fine powder; add 18-crown-6 ether catalyst.
Regioisomers (N1 vs N3) Steric bulk of electrophile.[1]N1 is thermodynamically favored.[1] Lower reaction temperature (RT) and prolong time to improve selectivity.[1]
Incomplete Cyclization Loss of volatile amine/ammonia.[1]Use a sealed pressure tube for Protocol B to retain volatile reagents.[1]

References

  • Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Arch Pharm (Weinheim).[1][2] 2021.[1][2][3] Link

  • Development of a One-Step Synthesis of 5-Amino-1H-imidazole-4-carboxamide. Journal of Organic Chemistry.Link[1]

  • Synthesis of N-7-Substituted Purines from Imidazole Precursors. Molecules. 2002.[1] Link

  • PubChem Compound Summary for CID 343359: this compound. National Center for Biotechnology Information.[1]Link[1]

Sources

Use of ethyl 4-amino-1H-imidazole-5-carboxylate in the synthesis of 1,5-diaryl-1H-imidazole-4-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 1,5-Diaryl-1H-imidazole-4-carboxylates

Executive Summary

This guide details the modular synthesis of 1,5-diaryl-1H-imidazole-4-carboxylates utilizing ethyl 4-amino-1H-imidazole-5-carboxylate (also known as ethyl 5-amino-1H-imidazole-4-carboxylate due to tautomerism) as the core scaffold. While direct cycloaddition methods exist, the functionalization of the pre-formed imidazole ring offers superior control over substituent diversity, particularly for late-stage diversification in drug discovery (e.g., CB1 antagonist development).

The protocol employs a "Functionalize-Then-Substitute" strategy:

  • Regioselective N-Arylation (Chan-Lam Coupling) to install the N1-aryl group.

  • Sandmeyer Iodination to convert the C5-amino group into a reactive handle.

  • Suzuki-Miyaura Cross-Coupling to install the C5-aryl group.

Strategic Analysis & Mechanistic Insight

Tautomerism and Regiochemistry

The starting material exists in a tautomeric equilibrium between This compound (A) and ethyl 5-amino-1H-imidazole-4-carboxylate (B) .

  • Target Requirement: The final 1,5-diaryl-1H-imidazole-4-carboxylate structure requires the ester at position C4 and the aryl group at C5.

  • Synthetic Implication: To achieve this, we must lock the tautomer B by arylating the nitrogen adjacent to the amino group (N1).

  • Challenge: N-arylation can occur at N1 (proximal to amino) or N3 (proximal to ester).

    • N1-Arylation: Yields ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylate (Desired Intermediate).

    • N3-Arylation: Yields ethyl 4-amino-1-aryl-1H-imidazole-5-carboxylate (Undesired Isomer).

Note: The amino group at C5 provides hydrogen-bonding stabilization to N1, often favoring N1-alkylation/arylation under specific conditions, though separation of isomers is typically required.

Pathway Visualization

SyntheticPathway Start Ethyl 5-amino-1H-imidazole- 4-carboxylate (Tautomer B) Step1 Step 1: N-Arylation (Chan-Lam Coupling) Start->Step1 Ar1-B(OH)2, Cu(OAc)2 Inter1 Ethyl 5-amino-1-aryl- 1H-imidazole-4-carboxylate Step1->Inter1 Regioselective Step2 Step 2: Sandmeyer (Amino -> Iodo) Inter1->Step2 t-BuONO, CH2I2 Inter2 Ethyl 1-aryl-5-iodo- 1H-imidazole-4-carboxylate Step2->Inter2 Diazotization Step3 Step 3: Suzuki Coupling (Iodo -> Aryl) Inter2->Step3 Ar2-B(OH)2, Pd(0) Final Target: 1,5-Diaryl-1H- imidazole-4-carboxylate Step3->Final

Caption: Sequential functionalization pathway transforming the amino-ester scaffold into the 1,5-diaryl target.

Experimental Protocols

Protocol A: Copper-Promoted N-Arylation (Chan-Lam Coupling)

Objective: Install the first aryl group at the N1 position under mild conditions.

Reagents:

  • Ethyl 5-amino-1H-imidazole-4-carboxylate (1.0 equiv)

  • Aryl Boronic Acid (Ar¹-B(OH)₂, 2.0 equiv)[1]

  • Copper(II) Acetate (Cu(OAc)₂, 1.0 equiv) - Stoichiometric Cu is preferred for higher yields in heterocycles.

  • Pyridine (2.0 equiv)[1]

  • Molecular Sieves (4Å, activated powder)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Procedure:

  • Setup: In a dry round-bottom flask equipped with a drying tube (or open to air), charge the imidazole substrate (10 mmol), aryl boronic acid (20 mmol), Cu(OAc)₂ (10 mmol), and activated molecular sieves (2 g).

  • Solvation: Add DCM (50 mL) and Pyridine (20 mmol).

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature (20–25 °C) under an air atmosphere (oxygen is the re-oxidant for the catalytic cycle, though stoichiometric Cu drives the reaction faster).

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). Reaction typically requires 24–48 hours.

  • Workup: Filter the mixture through a pad of Celite to remove copper salts and sieves. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Silica gel).

    • Critical Step: Separate the 1,5-isomer (major, often more polar due to amino H-bonding) from the 1,4-isomer (minor). Confirm regiochemistry via NOE NMR (NOE observed between N-Aryl protons and C5-Amino protons in the desired isomer).

Yield Expectation: 50–75% (dependent on aryl boronic acid sterics).

Protocol B: C5-Functionalization (Sandmeyer-Suzuki Sequence)

Objective: Convert the nucleophilic 5-amino group into an electrophilic 5-aryl group.

Part 1: Sandmeyer Iodination

  • Reagents: Ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylate (from Protocol A), Diiodomethane (CH₂I₂, used as solvent/reagent), Isoamyl Nitrite (3.0 equiv).

  • Procedure:

    • Dissolve the intermediate (5 mmol) in anhydrous CH₂I₂ (10 mL).

    • Heat to 80 °C.

    • Add Isoamyl Nitrite dropwise over 20 minutes. Evolution of N₂ gas will be observed.

    • Stir at 80 °C for 1–2 hours.

  • Workup: Cool to RT. Dilute with DCM. Wash with 10% aqueous Na₂S₂O₃ (to remove iodine) and brine.

  • Product: Ethyl 1-aryl-5-iodo-1H-imidazole-4-carboxylate . (Solid, often yellow).

Part 2: Suzuki-Miyaura Cross-Coupling

  • Reagents: 5-Iodo-imidazole intermediate (1.0 equiv), Aryl Boronic Acid (Ar²-B(OH)₂, 1.5 equiv), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2M aq, 3.0 equiv), DME (Dimethoxyethane).

  • Procedure:

    • In a microwave vial or pressure tube, combine the iodo-imidazole (1 mmol), boronic acid (1.5 mmol), and Pd catalyst.

    • Add DME (4 mL) and 2M Na₂CO₃ (1.5 mL).

    • Degas with Argon for 5 minutes.

    • Heat at 90 °C (oil bath) or 100 °C (microwave) for 2–4 hours.

  • Purification: Extract with EtOAc. Purify via flash chromatography (Hexane/EtOAc gradient).

  • Final Product: Ethyl 1,5-diaryl-1H-imidazole-4-carboxylate .

Quantitative Data Summary

TransformationKey ReagentsTypical YieldCritical Parameter
N-Arylation ArB(OH)₂, Cu(OAc)₂60–80%Regioselectivity (1,5 vs 1,4 isomer separation)
Sandmeyer CH₂I₂, Isoamyl Nitrite55–70%Anhydrous conditions; Control of exotherm
Suzuki ArB(OH)₂, Pd(PPh₃)₄75–90%Degassing to prevent homocoupling

Troubleshooting & Optimization

  • Regioselectivity Issues: If N3-arylation (yielding the 1,4-isomer) becomes problematic, consider using bulky protecting groups on the amino moiety before arylation, or switch to Ullmann conditions (CuI, L-Proline, K₂CO₃, DMSO, 100°C) which may alter the thermodynamic distribution.

  • Sandmeyer Failure: If the amino group is unreactive due to electron deficiency (caused by the N1-aryl group), use tert-butyl nitrite (t-BuONO) and CuI in Acetonitrile at 60°C as a more potent diazotization system.

  • Hydrolysis: The ester group at C4 is sensitive. Avoid strong aqueous bases during the Suzuki coupling; use K₃PO₄ or CsF in anhydrous conditions if ester hydrolysis is observed.

References

  • Chan-Lam Coupling on Imidazoles

    • Qiao, J. X., & Lam, P. Y. S. (2011).[2] Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives. Synthesis. Link

  • Sandmeyer Reaction on Heterocycles

    • Beletskaya, I. P., et al. (2007). Catalytic Sandmeyer Bromination. Synthesis, 2007(16), 2534-2538. Link

  • Synthesis of 1,5-Diaryl-1H-imidazole-4-carboxylates (Cycloaddition Route Comparison)

    • Al-Mulla, A., et al. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids.... Molecules, 26(20), 6186. Link

  • General Imidazole Functionalization

    • Bellina, F., & Rossi, R. (2006). Synthesis and functionalization of imidazoles. Advanced Synthesis & Catalysis. Link

Sources

Application Note: One-Pot Synthesis of Substituted Imidazole-4-Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the one-pot synthesis of substituted imidazole-4-carboxylates , a critical pharmacophore in medicinal chemistry (e.g., Etomidate, Olmesartan). The protocol focuses on the Hantzsch-type cyclocondensation of


-halo-

-ketoesters with amidines, a robust and scalable method favored in drug development for its regioselectivity and operational simplicity.

Introduction & Strategic Value

Imidazole-4-carboxylates are privileged scaffolds in pharmaceutical sciences, serving as precursors for anesthetic agents (Etomidate), antihypertensives (Olmesartan), and various kinase inhibitors. Traditional syntheses often involve multi-step procedures starting from glycine or degradation of natural products.

The one-pot cyclocondensation described here offers a superior alternative:

  • Atom Economy: High incorporation of starting materials into the final heterocycle.

  • Regiocontrol: The position of the carboxylate is fixed by the structure of the

    
    -halo-
    
    
    
    -ketoester precursor.
  • Scalability: Suitable for gram-to-kilogram scale synthesis without intermediate isolation.

Reaction Design & Mechanism

The core transformation involves the reaction of an amidine (1) with an


-halo-

-ketoester
(2).
Mechanistic Pathway[1][2][3][4][5][6]
  • Nucleophilic Attack: The amidine nitrogen (more nucleophilic) attacks the ketone carbonyl of the

    
    -ketoester.
    
  • Imine Formation: Loss of water generates an

    
    -halo-imine intermediate.
    
  • Intramolecular Cyclization: The second amidine nitrogen attacks the

    
    -carbon, displacing the halide (SN2-like).
    
  • Aromatization: Tautomerization and dehydration yield the stable aromatic imidazole system.

Mechanistic Visualization

ImidazoleMechanism Amidine Amidine (R-C(=NH)NH2) Inter1 Intermediate 1 (Tetrahedral Adduct) Amidine->Inter1 Nucleophilic Attack (Ketone C=O) HaloKeto α-Halo-β-Ketoester (R'-CO-CH(X)-COOEt) HaloKeto->Inter1 Nucleophilic Attack (Ketone C=O) Inter2 Intermediate 2 (α-Halo-Imine) Inter1->Inter2 -H2O (Imine Formation) Cyclic Cyclized Dihydroimidazole Inter2->Cyclic Intramolecular SN2 Displacement Product Ethyl Imidazole-4-carboxylate Cyclic->Product -HX Aromatization

Figure 1: Mechanistic pathway for the Hantzsch-type synthesis of imidazole-4-carboxylates.

Materials & Equipment

Reagents
ComponentRoleSpecifications
Ethyl 3-bromo-2-oxopropanoate Substrate>95% purity; Note: Lachrymator, store at -20°C
Amidine Hydrochloride ReagentAcetamidine HCl, Benzamidine HCl, or Formamidine HCl
Potassium Carbonate (K₂CO₃) BaseAnhydrous, fine powder (325 mesh preferred)
Tetrahydrofuran (THF) SolventAnhydrous, inhibitor-free
Water/Brine WorkupDistilled
Equipment
  • Three-neck round-bottom flask (250 mL) equipped with a reflux condenser and dropping funnel.

  • Magnetic stirrer with temperature control.

  • Inert gas line (Nitrogen or Argon).

  • Rotary evaporator.

Detailed Protocol: Synthesis of Ethyl 2-Methylimidazole-4-carboxylate

Target: Ethyl 2-methylimidazole-4-carboxylate Precursors: Ethyl 3-bromo-2-oxopropanoate + Acetamidine Hydrochloride

Step 1: Preparation of the Amidine Free Base (In Situ)
  • Setup: Flame-dry a 250 mL three-neck flask and cool under nitrogen.

  • Charging: Add Acetamidine Hydrochloride (1.90 g, 20.0 mmol) and Anhydrous THF (40 mL).

  • Deprotonation: Add K₂CO₃ (5.53 g, 40.0 mmol) in one portion.

  • Activation: Stir the suspension vigorously at Room Temperature (RT) for 30 minutes to liberate the free amidine base. Tip: The mixture will remain a suspension; ensure efficient stirring.

Step 2: Controlled Addition of -Halo-Ketoester[4]
  • Preparation: Dissolve Ethyl 3-bromo-2-oxopropanoate (3.90 g, 20.0 mmol) in THF (10 mL) in the dropping funnel.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition: Add the bromopyruvate solution dropwise over 30 minutes .

    • Critical: Exothermic reaction. Maintain internal temperature < 5°C to prevent polymerization of the pyruvate.

  • Equilibration: After addition, allow the mixture to warm to RT and stir for 1 hour.

Step 3: Cyclization & Dehydration
  • Reflux: Heat the reaction mixture to reflux (66°C) .

  • Monitoring: Stir at reflux for 4–6 hours . Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting material (Rf ~0.7) should disappear, and a new fluorescent spot (Rf ~0.3) should appear.[1]

  • Workup:

    • Cool to RT.

    • Filter off the inorganic salts (KCl/KBr/Excess K₂CO₃) through a Celite pad.

    • Concentrate the filtrate under reduced pressure to obtain a crude oil.

    • Dissolve the oil in Ethyl Acetate (50 mL) and wash with Saturated NaHCO₃ (2 x 20 mL) and Brine (20 mL).

    • Dry over Na₂SO₄, filter, and concentrate.

Step 4: Purification
  • Crystallization: Many imidazole-4-carboxylates crystallize from cold Et₂O/Hexane or Acetone.

  • Flash Chromatography: If oil persists, purify on silica gel (Gradient: 0%

    
     5% MeOH in DCM).
    
Experimental Workflow

Workflow Step1 Step 1: Amidine Activation (Amidine HCl + K2CO3 in THF) 30 min @ RT Step2 Step 2: Addition Add Bromopyruvate dropwise 0°C, 30 min Step1->Step2 Step3 Step 3: Cyclization Reflux (66°C), 4-6 hours Step2->Step3 Step4 Step 4: Workup Filter salts -> Extract (EtOAc/NaHCO3) Step3->Step4

Figure 2: Operational workflow for the one-pot synthesis.

Scope & Limitations

Substrate Tolerance
Variable ComponentExample PrecursorProduct OutcomeNotes
R (Amidine) Formamidine (R=H)Ethyl imidazole-4-carboxylateBasic unsubstituted core.
Benzamidine (R=Ph)Ethyl 2-phenylimidazole-4-carboxylateHigh yield; solid product.
Butyramidine (R=Pr)Ethyl 2-propylimidazole-4-carboxylateOlmesartan Intermediate .
R' (

-Ketoester)
Ethyl 2-chloroacetoacetateEthyl 2,5-dimethylimidazole-4-carboxylateYields tetrasubstituted ring.
Diethyl 2-chloro-3-oxosuccinateDiethyl imidazole-4,5-dicarboxylateDiester product.[2]
Limitations
  • Steric Bulk: Extremely bulky amidines (e.g., tert-butyl) may slow down the initial nucleophilic attack, requiring prolonged reflux times.

  • 
    -Halo Stability:  Ethyl 3-bromo-2-oxopropanoate is unstable at RT over long periods. Recommendation: Generate it fresh from ethyl pyruvate and bromine if commercial stock is degraded.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Polymerization of bromopyruvateEnsure strict temperature control (0°C) during addition. Add dropwise.
Incomplete Reaction Moisture in solventUse anhydrous THF. Amidines are hygroscopic and deactivated by water.
Dark/Tarred Product Overheating / OxidationPerform reaction under inert atmosphere (N₂). Do not overheat during concentration.
Regioisomer Mix Ambident electrophileUsually not an issue with 3-bromo-2-oxopropanoate. With 2-chloroacetoacetate, 4-carboxylate is favored, but check NMR.

Safety & Compliance

  • 
    -Haloketones:  Potent lachrymators and skin irritants. Handle only in a functioning fume hood. Wear nitrile gloves and safety goggles.
    
  • Amidine Salts: Generally irritants.

  • Waste Disposal: Quench aqueous washes with bleach if thiols (from side reactions or alternative thio-variants) are suspected. Dispose of halogenated organic waste according to EHS regulations.

References

  • General Mechanism & Synthesis

    • Huo, C., et al. "Selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles." Green Chemistry, 2011. Link

  • Olmesartan Intermediate Synthesis (Industrial Relevance)

    • "Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates."[3][2] US Patent 8,618,308, 2013. Link

  • Microwave-Assisted Alternative

    • Preti, L., et al. "One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization." European Journal of Organic Chemistry, 2010. Link

  • Reagent Data

    • "Ethyl 2-chloroacetoacetate Product Information."[][5] Sigma-Aldrich. Link

Sources

Application Notes & Protocols: Ethyl 4-amino-1H-imidazole-5-carboxylate as a Versatile Precursor for the Synthesis of Novel Temozolomide Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Temozolomide (TMZ) is a cornerstone alkylating agent for the treatment of glioblastoma multiforme and anaplastic astrocytoma.[1][2] Its clinical efficacy, however, is often compromised by intrinsic or acquired drug resistance, primarily mediated by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) and deficiencies in the mismatch repair (MMR) pathway.[3][4] This has spurred significant interest in the development of novel temozolomide analogues capable of overcoming these resistance mechanisms. This guide provides a comprehensive overview and detailed protocols for utilizing ethyl 4-amino-1H-imidazole-5-carboxylate, a readily accessible chemical building block, as a key precursor for the synthesis of a diverse library of temozolomide analogues. The described synthetic strategy involves a robust two-step sequence: formation of an intermediate urea derivative followed by a cyclization to construct the core imidazotetrazinone scaffold.

Introduction: The Rationale for Temozolomide Analogue Development

Temozolomide exerts its cytotoxic effects through a pH-dependent decomposition into the active metabolite, 5-(3-methyltriazen-1-yl)-imidazole-4-carboxamide (MTIC).[1][5] MTIC subsequently releases a methyldiazonium cation, which methylates DNA, primarily at the N7 and O6 positions of guanine and the N3 position of adenine.[1][4] The O6-methylguanine (O6-MeG) lesion is the most cytotoxic, inducing futile cycles of mismatch repair that culminate in apoptosis.[4]

Tumor resistance emerges when the MGMT protein directly repairs the O6-MeG lesion, removing the methyl group and negating the drug's effect.[4] Therefore, a primary goal in designing TMZ analogues is to create molecules that are either poor substrates for MGMT or possess alternative cytotoxic mechanisms. By modifying the N-3 position of the imidazotetrazinone ring—the position occupied by the methyl group in TMZ—researchers can modulate the compound's stability, lipophilicity, and the nature of the alkylating species it delivers, potentially leading to compounds that can overcome resistance.[3]

This compound is an ideal starting point for this endeavor. Its structure contains the core imidazole ring and a reactive primary amine, which serves as a handle for introducing diverse functionalities through the formation of urea intermediates.[6][7]

Overall Synthetic Strategy

The synthesis of temozolomide analogues from this compound is proposed via a two-step pathway. This approach offers modularity, allowing for the generation of a diverse library of compounds by simply varying the isocyanate reagent used in the first step.

  • Step 1: Urea Derivative Formation. The 4-amino group of the imidazole precursor undergoes a nucleophilic addition to the electrophilic carbon of an isocyanate (R-NCO), yielding a stable N-substituted urea derivative. This reaction is highly efficient and provides a direct method for introducing the desired 'R' group that will ultimately become the N-3 substituent in the final analogue.[8][9]

  • Step 2: Oxidative Cyclization to the Imidazotetrazinone Core. The urea derivative is then treated with a nitrosating agent, such as sodium nitrite in an acidic medium, to facilitate the cyclization. This reaction is postulated to proceed via diazotization of a urea nitrogen, followed by an intramolecular cyclization onto the N-1 position of the imidazole ring, forming the fused 8-carboxamido-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one ring system.[10]

Caption: General two-step synthetic pathway for TMZ analogues.

Detailed Protocols and Application Notes

Protocol 1: Synthesis of Ethyl 4-((alkyl/arylcarbamoyl)amino)-1H-imidazole-5-carboxylate Derivatives

Expert Insight: This protocol details the formation of the urea linkage, a critical step that defines the final analogue structure. The choice of an aprotic solvent like Dichloromethane (DCM) is crucial to prevent unwanted side reactions of the highly reactive isocyanate with protic species. The reaction is typically run at 0°C to control the initial exothermic reaction, then allowed to warm to room temperature to ensure completion. No catalyst is generally required for this facile reaction.

Materials and Reagents

ReagentGradeSupplierNotes
This compound≥98%Sigma-AldrichStore under inert gas.
Substituted Isocyanate (e.g., ethyl isocyanate)Synthesis GradeVariousR-NCO, where R is the desired group
Dichloromethane (DCM), anhydrous≥99.8%Acros OrganicsUse from a solvent purification system or sealed bottle.
Diethyl etherACS GradeFisher ChemicalFor precipitation.
Magnetic Stirrer & Stir Bars---------
Round-bottom flask, two-neck------Sized appropriately for the reaction scale.
Ice bath---------
Nitrogen or Argon gas supply------For maintaining an inert atmosphere.

Step-by-Step Methodology

  • Reaction Setup: To a dry 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq, e.g., 1.55 g, 10 mmol).

  • Dissolution: Add anhydrous DCM (40 mL) and stir the suspension under a nitrogen atmosphere.

  • Cooling: Cool the flask to 0°C using an ice-water bath.

  • Isocyanate Addition: Add the desired isocyanate (1.05 eq, e.g., 10.5 mmol) dropwise to the stirred suspension over 10-15 minutes. Ensure the temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 10% Methanol in DCM). The starting material is sparingly soluble, but the product may be more soluble, leading to a clearer solution as the reaction proceeds.

  • Product Isolation: Upon completion, reduce the solvent volume in vacuo to approximately 10 mL. Add diethyl ether (50 mL) to precipitate the product.

  • Filtration and Drying: Collect the resulting solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.

Expected Outcome & Characterization: The desired urea derivative is typically obtained as a white or off-white solid in high yield (85-95%). The structure should be confirmed by:

  • ¹H NMR: Appearance of new signals corresponding to the added 'R' group and two new NH protons.

  • ¹³C NMR: Appearance of a new carbonyl signal for the urea group (~155-160 ppm).

  • Mass Spectrometry (MS): Observation of the correct molecular ion peak (M+H)⁺.

Protocol 2: Oxidative Cyclization to 3-Substituted-4-oxo-3,4-dihydroimidazo[5,1-d][3][6][11][12]tetrazine-8-carboxylate Analogues

Expert Insight: This cyclization step constructs the biologically active imidazotetrazinone core. The reaction relies on the in situ generation of nitrous acid (from NaNO₂ and acetic acid) to perform an N-nitrosation/diazotization of the urea, which rapidly cyclizes. This reaction must be performed at low temperatures (0-5°C) as both nitrous acid and the diazonium intermediate are unstable at higher temperatures. The reaction is often accompanied by the evolution of gas and a color change.

Safety First: This procedure involves the use of sodium nitrite and acid, which generates nitrous acid. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Diazonium compounds can be explosive in a dry state; do not isolate the intermediate.

Materials and Reagents

ReagentGradeSupplierNotes
Ethyl 4-((alkyl/arylcarbamoyl)amino)-1H-imidazole-5-carboxylate(From Step 1)---Ensure it is dry.
Acetic AcidGlacialJ.T. BakerActs as solvent and acid catalyst.
Sodium Nitrite (NaNO₂)ACS ReagentSigma-AldrichPrepare a fresh aqueous solution.
Deionized Water---------
Ethyl AcetateACS GradeFisher ChemicalFor extraction.
Saturated Sodium Bicarbonate Solution------For neutralization.
Brine------For washing.
Anhydrous Magnesium Sulfate (MgSO₄)------For drying.

Step-by-Step Methodology

  • Dissolution: Dissolve the urea derivative from Protocol 1 (1.0 eq, e.g., 5 mmol) in glacial acetic acid (25 mL) in a 100 mL round-bottom flask with stirring. Cool the solution to 0°C in an ice-salt bath.

  • Nitrosating Agent Preparation: In a separate beaker, dissolve sodium nitrite (1.2 eq, e.g., 0.41 g, 6 mmol) in deionized water (5 mL).

  • Cyclization Reaction: Add the aqueous sodium nitrite solution dropwise to the stirred acetic acid solution over 20-30 minutes, maintaining the internal temperature between 0-5°C. A color change (e.g., to yellow or orange) may be observed.

  • Reaction Completion: Stir the mixture at 0-5°C for an additional 1-2 hours after the addition is complete.

  • Quenching and Extraction: Pour the reaction mixture into a beaker containing ice water (100 mL). Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with cold water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL, caution: CO₂ evolution ), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization (e.g., from ethanol/water) to afford the pure temozolomide analogue.

Expected Outcome & Characterization: The final product is typically a crystalline solid. Yields are variable (30-60%) depending on the nature of the 'R' group.

  • ¹H NMR: Disappearance of the two NH proton signals from the urea intermediate.

  • IR Spectroscopy: Appearance of a characteristic tetrazinone carbonyl stretch.

  • High-Resolution Mass Spectrometry (HRMS): Essential for confirming the exact mass and elemental composition.

  • UV-Vis Spectroscopy: The imidazotetrazinone chromophore has a characteristic absorbance that can be monitored.

Experimental Workflow & Data Management

A systematic workflow is essential when synthesizing a library of analogues. The following diagram outlines the key stages from reaction to final analysis.

Workflow cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis cluster_final Final Steps start Select Isocyanate (R-NCO) urea_synth Protocol 1: Urea Synthesis start->urea_synth cyclize_synth Protocol 2: Cyclization urea_synth->cyclize_synth crude Crude Product cyclize_synth->crude purify Column Chromatography or Recrystallization crude->purify charac Characterization: NMR, MS, HRMS purify->charac pure_prod Pure Analogue charac->pure_prod storage Store & Document pure_prod->storage

Caption: Laboratory workflow for TMZ analogue synthesis.

Data Summary Table: For efficient library management, experimental results should be tabulated.

Analogue ID'R' Group in R-NCOUrea Intermediate Yield (%)Final Product Yield (%)Purity (HPLC, %)MS (M+H)⁺ Found
TMZ-A-001Ethyl9255>98223.09
TMZ-A-002Propyl8951>99237.11
TMZ-A-003Phenyl9542>97271.09
TMZ-A-0044-Chlorophenyl9438>98305.05

Conclusion

The synthetic route detailed herein demonstrates that this compound is a highly effective and versatile precursor for the modular synthesis of novel temozolomide analogues. The two-step process is robust and allows for the introduction of a wide range of chemical diversity at the N-3 position of the imidazotetrazinone core. This enables researchers and drug development professionals to systematically explore the structure-activity relationship (SAR) of this important class of chemotherapeutic agents, paving the way for the discovery of next-generation compounds with improved efficacy and the ability to overcome clinical resistance.

References

  • Li, K. Y., et al. (2014). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 6(5), 1015-1018. [Link]

  • LookChem. (2026, January 29). The Role of Ethyl 5-Amino-1-Methyl-1H-imidazole-4-carboxylate in Chemical Synthesis. [Link]

  • Abdukakhkharov, A. S., et al. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie, 354(7), e2000470. [Link]

  • Anderson, C., et al. (2009). Abstract A143: Novel temozolomide analog may overcome MGMT and MMR. Molecular Cancer Therapeutics, 8(12 Supplement), A143. [Link]

  • Wanner, M. J., et al. (2008). Synthesis of temozolomide and analogs. U.S.
  • Ou, A., et al. (2021). Approaching Sites of Action of Temozolomide for Pharmacological and Clinical Studies in Glioblastoma. International Journal of Molecular Sciences, 22(24), 13649. [Link]

  • Newlands, E. S., et al. (1999). New Drugs for Cancer: Temozolomide. The Oncologist, 4(5), 372-383. [Link]

  • Kaina, B., & Christmann, M. (2019). Temozolomide: mechanisms of action, repair and resistance. Current Opinion in Pharmacology, 48, 115-122. [Link]

  • Dr. Arpit. (2023, August 25). AntiCancer Drugs | Alkylating Agents | Dacarbazine | Temozolomide. YouTube. [Link]

  • Mhlanga, N., et al. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and Their Corresponding Carboxamides as Potential HIV-1 Integrase Inhibitors. Molecules, 26(20), 6215. [Link]

  • Taverna, J. A., et al. (2019). Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide. ACS Omega, 4(2), 2733-2737. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved February 11, 2026, from [Link]

  • Ibrar, A., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(23), 7338. [Link]

  • Reddy, K. U. M., et al. (2012). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Asian Journal of Chemistry, 24(12), 5641-5643. [Link]

  • Al-Azmi, A., & El-Tombary, A. A. (2007). Efficient synthesis of 4,4'-bi-1H-imidazol-2-ones from 5-amino-alpha-imino-1H-imidazole-4-acetonitriles and isocyanates. Molecules, 12(4), 796-809. [Link]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved February 11, 2026, from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]

  • Candeias, M. M., et al. (2013). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. The Journal of organic chemistry, 78(13), 6845–6852. [Link]

  • Kumar, A., et al. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. International Journal of Pharma and Bio Sciences, 2(2), 353-359. [Link]

  • Clark, A. S., et al. (2000). Antitumor imidazotetrazines. 38. New 8-substituted derivatives of the imidazo[5,1-d]-1,2,3,5-tetrazines temozolomide and mitozolomide. ARKIVOC, 2000(3), 421-437. [Link]

  • Gür, M., et al. (2021). Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Journal of the Turkish Chemical Society Section A: Chemistry, 8(3), 859-870. [Link]

  • Tsubogo, T., et al. (2021). One-pot catalytic synthesis of urea derivatives from alkyl ammonium carbamates using low concentrations of CO2. Communications Chemistry, 4, 62. [Link]

  • Cousin, D., et al. (2013). Antitumour imidazotetrazines. Synthesis and chemistry of 4-oxo-3,4-dihydroimidazo[5,1-d][3][6][11][12]tetrazine-8-carboxamide (nor-temozolomide): An intermediate for the preparation of the antitumour drug temozolomide and analogues, avoiding the use of isocyanates. Journal of the Chemical Society, Perkin Transactions 1, (18), 2531-2536. [Link]

  • Clark, A. S., et al. (1997). Antitumour imidazotetrazines. Part 36. Conversion of 5-aminoimidazole-4-carboxamide to imidazo[5,1-d ][3][6][11][12]tetrazin-4(3H )-ones and imidazo[1,5-a][3][6][11]triazin-4(3H )-ones related in structure to the antitumour agents temozolomide and mitozolomide. Journal of the Chemical Society, Perkin Transactions 1, (20), 3029-3036. [Link]

Sources

Troubleshooting & Optimization

Improving the yield of ethyl 4-amino-1H-imidazole-5-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Ethyl 4-Amino-1H-Imidazole-5-Carboxylate Synthesis

Introduction: The "Yield Trap" in Imidazole Synthesis

This compound (often abbreviated as AIC ethyl ester) is a critical intermediate in the synthesis of purine nucleosides and antineoplastic agents like Dacarbazine and Temozolomide.[1][2] While the theoretical chemistry is straightforward—typically involving the condensation of ethyl cyanoacetate with triethyl orthoformate followed by cyclization with ammonia—the practical execution is fraught with "yield traps."[1][2]

This guide addresses the three most common failure modes: moisture-induced hydrolysis , exothermic polymerization , and isoelectric solubility losses .[1][2]

Module 1: Reaction Setup & Reagent Quality (The "Garbage In" Phase)

The Core Reaction: The most robust route utilizes the Bredereck-style synthesis :

  • Condensation: Ethyl cyanoacetate + Triethyl orthoformate (TEOF)

    
     Ethyl (ethoxymethylene)cyanoacetate.[1][2]
    
  • Cyclization: Ethyl (ethoxymethylene)cyanoacetate + Ammonia

    
     Target Imidazole.[1][2]
    
Troubleshooting Guide: Formation of the Intermediate
SymptomProbable CauseCorrective Action
Low conversion of starting material Wet TEOF: Triethyl orthoformate hydrolyzes rapidly in the presence of water, consuming the reagent before it reacts with the cyanoacetate.[1][2]Protocol: Distill TEOF before use or store over activated 4Å molecular sieves. Ensure the reaction vessel is purged with dry N₂.[1][2]
Reaction stalls at 60-70% Ethanol Inhibition: The reaction produces ethanol as a byproduct.[1][2] If not removed, the equilibrium prevents completion.[1][2]Protocol: Use a Dean-Stark trap or fractional distillation setup to continuously remove ethanol during the reflux stage (

80°C).[1][2]
Solidification/Clumping Solvent Choice: Using a solvent that is too non-polar causes the intermediate to crash out prematurely, trapping unreacted reagents.[1][2]Protocol: Use Acetic Anhydride (Ac₂O) as a co-solvent/catalyst.[1][2] It acts as a scavenger for water and drives the condensation.[1][2]

Q: Why is my intermediate dark brown instead of the expected yellow/orange? A: This indicates thermal decomposition (polymerization) of the ethyl cyanoacetate.[1][2] This usually happens if the bath temperature is too high (


140°C) or if the reaction is run without sufficient solvent volume to dissipate heat.[1][2] Keep the internal temperature strictly below 130°C.

Module 2: The Cyclization Phase (Thermodynamics & Kinetics)

This step involves treating the ethoxymethylene intermediate with ammonia (gas or alcoholic solution).[1][2]

Troubleshooting Guide: Ring Closure
SymptomProbable CauseCorrective Action
Runaway Exotherm (Safety Hazard) Rapid Addition: The reaction of the ethoxymethylene intermediate with ammonia is highly exothermic.[1][2]Protocol: Cool the intermediate solution to 0–5°C before adding the ammonia source. Add ammonia dropwise/slowly, maintaining internal temp <20°C.
"Tar" Formation (Black Oil) Oligomerization: High local concentrations of the intermediate at high temperatures favor self-polymerization over cyclization.[1][2]Protocol: Dilution is key. Ensure the concentration of the intermediate does not exceed 1.0 M during the addition phase.[1][2]
Low Yield (<40%) Ammonia Loss: If using ammonia gas or volatile solutions, ammonia escapes before reacting.[1][2]Protocol: Use a sealed pressure vessel (autoclave) if possible, or use a slight excess (1.2–1.5 eq) of Ammonium Acetate in refluxing ethanol instead of free ammonia.

Module 3: Isolation & Purification (The "Loss" Phase)

The target molecule is amphoteric (contains both a basic amine/imidazole and an acidic proton on the ring nitrogen).[1][2] This makes isolation pH-dependent.[1][2]

Q: I see product in the reaction mixture (LCMS), but I lose it during aqueous workup. Where is it going? A: You are likely washing it away in the aqueous layer.[1][2]

  • Acidic pH (<4): The amine is protonated (water-soluble salt).[1][2]

  • Basic pH (>10): The imidazole proton is stripped (water-soluble salt).[1][2]

  • The Fix: You must target the Isoelectric Point (pI) , typically around pH 7.0–7.5 .[1][2]

Optimized Isolation Protocol
  • Concentrate: Remove reaction solvent (Ethanol/THF) under reduced pressure.

  • Dissolve: Take up the residue in minimal cold water.[1][2]

  • Neutralize:

    • If acidic: Add saturated NaHCO₃ slowly.[1][2]

    • If basic: Add Acetic Acid dropwise.[1][2]

    • Target pH:7.2 .

  • Precipitate: Cool to 0°C. The product should crystallize.

  • Wash: Wash the filter cake with cold Isopropanol (IPA). Do not wash with water, as the neutral ester has significant water solubility.[1][2]

Visualizing the Pathway & Failure Modes

The following diagram illustrates the critical decision points in the synthesis.

ImidazoleSynthesis Start Ethyl Cyanoacetate + TEOF Inter Intermediate: Ethyl (ethoxymethylene) cyanoacetate Start->Inter Reflux (remove EtOH) Catalyst: Ac2O Fail_Moisture FAILURE: Hydrolysis of TEOF Start->Fail_Moisture Wet Reagents Cycliz Cyclization (Ammonia Source) Inter->Cycliz + NH3 / NH4OAc Temp < 20°C Fail_Polymer FAILURE: Black Tar (Thermal Runaway) Inter->Fail_Polymer Temp > 50°C Fast Addition Product Product: Ethyl 4-amino-1H- imidazole-5-carboxylate Cycliz->Product pH Adjustment (7.0-7.5) Crystallization Fail_Solubility FAILURE: Product lost in Aqueous Layer Cycliz->Fail_Solubility pH < 5 or pH > 9

Caption: Process flow for AIC Ethyl Ester synthesis highlighting critical control points (Temperature, Moisture, pH) that determine yield versus failure.

References

  • PubChem Compound Summary. (2025). This compound. National Center for Biotechnology Information.[1][2] Retrieved from [Link][1][2]

  • Nikitina, P. A., et al. (2024).[1][2][3][4] Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Russian Journal of Organic Chemistry, 60(2), 243–251.[1][2][4] (Provides context on the handling and stability of hydroxy-imidazole carboxylate derivatives). Retrieved from [Link]

  • Google Patents. (2020).[1][2] Industrial production method of 4-amino-5-imidazole formamide. Patent CN111362875A.[1][2] (Describes the homologous industrial process for the amide derivative, relevant for scale-up parameters of the ester). Retrieved from

Sources

Overcoming challenges in the N-alkylation of imidazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: Open Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Regioselectivity, Yield, and Quaternization in Imidazole N-Alkylation

Welcome to the Technical Support Center

You are likely here because the N-alkylation of your imidazole substrate is not proceeding as a simple textbook


 reaction. The imidazole ring is a deceptively simple heterocycle; its amphoteric nature and rapid tautomerism create a unique set of challenges—primarily regioselectivity  (getting the wrong isomer) and quaternization  (over-alkylation).

This guide is structured as a dynamic troubleshooting workflow. Locate your specific issue below to find the mechanistic cause and the protocol to resolve it.

Module 1: The Regioselectivity Crisis (1,4- vs. 1,5-Isomers)

Issue: "I am alkylating a 4-substituted imidazole and getting a mixture of isomers, or predominantly the 'wrong' isomer."

The Root Cause: Tautomeric Ambiguity

Unsubstituted imidazole exists in rapid equilibrium between two tautomers. When you introduce a substituent at position 4 (e.g., an aryl or alkyl group), the tautomeric equilibrium shifts.

  • The Challenge: The nitrogen you want to alkylate might be sterically hindered or electronically deactivated.[1][2][3]

  • The Rule of Thumb:

    • Sterics: Alkylation generally favors the less hindered nitrogen (remote from the substituent).[1]

    • Electronics: Electron-withdrawing groups (EWG) increase the acidity of the N-H, often directing alkylation to the nitrogen proximate to the EWG (N1) under specific conditions, though steric factors often override this.

Troubleshooting Protocol
ScenarioRecommended ConditionsWhy it works
Target: 1,4-Isomer (Remote Alkylation)Base:

or

Solvent: DMF or MeCNTemp: RT to

C
Thermodynamic Control: Weaker bases allow for reversible deprotonation. The reaction proceeds via the most stable intermediate/product, usually minimizing steric clash between the substituent and the incoming alkyl group.
Target: 1,5-Isomer (Proximate Alkylation)Base: NaH (1.1 equiv)Solvent: THF (Anhydrous)Temp:

C

RT
Kinetic/Chelation Control: Irreversible deprotonation with NaH creates a "naked" anion. In some cases (especially with esters/amides at C4), the

ion chelates between the N3 and the carbonyl oxygen, directing the alkyl halide to the hindered position.
Impossible Separation? Strategy: Trityl ProtectionSteric Blocking: React imidazole with Trityl chloride (Trt-Cl). The bulky Trt group will selectively protect the less hindered nitrogen. You can then alkylate the more hindered nitrogen (now the only free one) using a strong alkylating agent (e.g., Meerwein's salt), followed by deprotection.
Visualization: Regioselectivity Decision Tree

Regioselectivity Start Substrate: 4-Substituted Imidazole Goal Which Isomer is Desired? Start->Goal Remote 1,4-Isomer (Remote Alkylation) (Less Sterically Hindered) Goal->Remote Standard Proximate 1,5-Isomer (Proximate Alkylation) (More Sterically Hindered) Goal->Proximate Difficult Cond1 Use Thermodynamic Conditions Base: K2CO3 or Cs2CO3 Solvent: DMF Mechanism: Steric Avoidance Remote->Cond1 Cond2 Use Kinetic/Chelation Conditions Base: NaH Solvent: THF Mechanism: Irreversible Deprotonation Proximate->Cond2 Alt Alternative: Trityl Shunt 1. Protect N1 with Trt-Cl 2. Alkylate N3 (Quaternization) 3. Deprotect Proximate->Alt If NaH fails

Caption: Decision matrix for selecting reaction conditions based on the desired regioisomer (1,4- vs 1,5-substitution).

Module 2: Reaction Stalling & Low Conversion

Issue: "The reaction starts but stalls at 50% conversion, or the alkyl halide is not reacting."

The Root Cause: The 'Cesium Effect' & Solubility

Imidazole anions can form tight ion pairs with alkali metals, reducing nucleophilicity. Furthermore, if your alkylating agent is a chloride (R-Cl), it may be too sluggish for standard conditions.

Troubleshooting Protocol

Step 1: Switch the Base (The Cesium Effect) Replace


 with Cesium Carbonate (

)
.
  • Why: Cesium has a larger ionic radius, which creates a "looser" ion pair with the imidazole anion compared to Potassium or Sodium. This increases the effective nucleophilicity of the nitrogen [1].

Step 2: Add a Phase Transfer Catalyst (PTC) Add 5-10 mol% TBAI (Tetrabutylammonium iodide) .

  • Why: If you are using an alkyl chloride, TBAI facilitates the Finkelstein reaction in situ, converting the unreactive R-Cl into a reactive R-I.

Step 3: Solvent Polarity Ensure you are using DMF or DMSO .

  • Why: These polar aprotic solvents solvate cations well, leaving the imidazole anion "naked" and reactive. THF is often too non-polar for weak carbonate bases to be effective.

Module 3: Preventing Quaternization (Over-Alkylation)

Issue: "I see a new spot on TLC that doesn't move (baseline). I suspect I'm forming the imidazolium salt."

The Root Cause: Product Nucleophilicity

The product of your reaction (N-alkyl imidazole) is still a nucleophile.[1] If excess alkylating agent is present, the product will attack it, forming a dialkylated imidazolium salt (quaternary ammonium).

Troubleshooting Protocol
  • Stoichiometry is King:

    • Never use a large excess of alkyl halide. Use 0.95 to 1.0 equivalents . It is better to have unreacted starting material (which can be recovered) than over-alkylated byproduct (which ruins yield).

  • Inverse Addition:

    • Do not dump the alkyl halide into the imidazole solution.

    • Protocol: Dissolve the imidazole and base. Drip the alkyl halide solution slowly into the mixture. This keeps the concentration of electrophile low relative to the unreacted imidazole.

  • Biphasic Conditions:

    • Use Toluene/50% KOH with TBAB (Phase Transfer Catalyst). The product often migrates into the organic phase while the hydroxide stays aqueous, potentially reducing over-alkylation rates depending on solubility profiles.

Module 4: Advanced Protocols (When Fails)

Issue: "I need to attach an Aryl group (Phenyl, Pyridyl) or a bulky alkyl group that won't undergo


."

Solution: You cannot use standard alkylation for aryl halides (


 carbons do not undergo 

). You must switch to Copper-Catalyzed Coupling .
Protocol: Chan-Lam Coupling (Mildest Approach)

This method uses Boronic Acids instead of halides and runs in air [2].

  • Reagents:

    • Substrate: Imidazole derivative (1.0 equiv)[4]

    • Coupling Partner: Aryl Boronic Acid (1.5 - 2.0 equiv)

    • Catalyst:

      
       (10-20 mol%)
      
    • Ligand (Optional but recommended): 2,2'-Bipyridine or Phenanthroline

    • Base: Pyridine or

      
       (2.0 equiv)
      
    • Solvent: DCM or MeOH

    • Atmosphere: Open to Air (Oxygen is the oxidant)

  • Workflow Visualization:

ChanLam Inputs Imidazole + Aryl Boronic Acid CatCycle Cu(II) Catalyst Cycle (Oxidative Coupling) Inputs->CatCycle Product N-Aryl Imidazole CatCycle->Product Air O2 (Atmosphere) Air->CatCycle Re-oxidizes Cu(I) to Cu(II)

Caption: Simplified workflow for Chan-Lam oxidative coupling using Copper(II) and atmospheric oxygen.

References

  • Effect of Cesium Salts in Heterocyclic Synthesis

    • Source: Flessner, T. & Doye, S. (1999). "Cesium carbonate: A powerful base for the alkylation of secondary amines." Journal of Organic Chemistry.
    • URL:[Link]

  • Chan-Lam Coupling Mechanism & Scope

    • Source: Qiao, J. X. & Lam, P. Y. S. (2011). "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives."[5] Synthesis.

  • Regioselectivity in Imidazole Alkyl

    • Source: López-Pestaña, J. M., et al. (2004).[6] "N-alkylation of imidazole by alkaline carbons." Microporous and Mesoporous Materials.

    • URL:[Link]

  • N1-Selective Arylation (Pd-C

    • Source: Ueda, S., et al. (2012).[7] "Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles." Journal of the American Chemical Society.[7][8]

    • URL:[Link]

Sources

Identifying and minimizing byproducts in ethyl 4-amino-1H-imidazole-5-carboxylate reactions

[1][2]

Module 1: Synthesis & Reaction Optimization

Core Protocol: The industry-standard synthesis involves the condensation of ethyl cyanoacetate with triethyl orthoformate (or formamidine acetate) followed by cyclization with ammonia.

Troubleshooting Guide: Synthesis Phase
SymptomProbable CauseTechnical DiagnosisCorrective Action
Low Yield (<50%) Incomplete CyclizationTLC/HPLC Check: Presence of linear intermediate Ethyl (ethoxymethylene)cyanoacetate.[1][2]Increase Ammonia Load: The ring closure requires excess ammonia.[2] Ensure the reaction vessel is sealed if using gaseous

to prevent loss.[2]
Product is Red/Brown Oxidative OligomerizationVisual Inspection: The amino-imidazole moiety is electron-rich and prone to air-oxidation, forming azo-linked oligomers (tars).[1][2]Degas Solvents: Sparge all solvents with

or

for 15 mins.[1][2] Maintain a strict inert atmosphere. Add trace antioxidant (e.g., ascorbic acid) if downstream chemistry permits.[2]
Precipitate in Workup Hydrolysis to AcidpH Check: If aqueous workup pH > 9 or < 4, the ester hydrolyzes to 4-amino-1H-imidazole-5-carboxylic acid (Zwitterionic, insoluble in organic solvents).[1][2]Buffer Control: Maintain pH 7.0–8.0 during extraction. Avoid strong caustic washes.[1][2] Use saturated brine for phase separation.[1][2]
Sticky/Oily Solid Residual Solvent/ReagentNMR Analysis: Peaks at ~8.0 ppm (formate) or ~1.2/3.7 ppm (ethanol) indicate trapped solvent in the crystal lattice.[2]Recrystallization: The crude oil often requires trituration with cold Diisopropyl Ether (DIPE) or Acetonitrile to induce crystallization.[2]
Pathway Visualization: Synthesis & Impurity Logic

The following diagram maps the reaction flow and points of failure where byproducts are generated.

SynthesisPathStartEthyl Cyanoacetate+ Triethyl OrthoformateInterIntermediate:Ethyl (ethoxymethylene)cyanoacetateStart->Inter- EtOHNH3+ Ammonia (Cyclization)Inter->NH3ProductTARGET:This compoundInter->ProductCyclizationImp_AcidByproduct A:Carboxylic Acid (Hydrolysis)Product->Imp_AcidpH > 9 or < 4(Hydrolysis)Imp_OligByproduct B:Oxidative Oligomers (Tar)Product->Imp_OligO2 / Light(Oxidation)

Figure 1: Reaction pathway highlighting the critical intermediate step and the two primary degradation routes (Hydrolysis and Oxidation).[3]

Module 2: Purification & Stability (The "Preservation" Phase)

Frequently Asked Questions (FAQs)

Q1: My product degrades during storage. How do I stabilize it? A: The primary culprit is moisture-induced hydrolysis .[1][2] The ester bond is susceptible to cleavage, especially because the neighboring imidazole ring can act as an intramolecular catalyst.[2]

  • Protocol: Store under Argon at -20°C.

  • Desiccant: Store the vial inside a secondary container with activated silica gel or

    
    .[2]
    
  • Color Change: If the off-white powder turns pink/red, surface oxidation has occurred.[1][2] This is often superficial; verify purity via HPLC before discarding.[1][2]

Q2: Can I use column chromatography for purification? A: Use caution. The amino-imidazole is highly polar and basic.[1][2]

  • Risk: It often streaks on silica gel or binds irreversibly to acidic silanol groups.[1][2]

  • Modification: Pre-treat the silica column with 1% Triethylamine (TEA) in the mobile phase to neutralize acidic sites.

  • Recommended Solvent: Dichloromethane : Methanol (95:5 to 90:10).[1][2]

Q3: I see a "dimer" impurity in LC-MS (M+1 ≈ 309). What is it? A: This is likely the Azo-dimer .[1][2] If you subjected the compound to diazotization conditions (e.g.,

  • Prevention: Keep diazotization temperature < 0°C and ensure the electrophile (for the next step) is present in excess.

Module 3: Analytical Validation

To confirm identity and quantify byproducts, use the following standardized method.

HPLC Method Parameters
ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water (Buffers pH to prevent tailing)
Mobile Phase B Acetonitrile (ACN)
Gradient 5% B (0-2 min)

95% B (15 min)

5% B (20 min)
Detection UV at 254 nm (aromatic ring) and 220 nm (amide/ester)
Retention Time Target typically elutes early (polar).[1][2] Hydrolysis byproduct (Acid) elutes near void volume (

).[2]
Decision Tree: Impurity Identification

Use this logic flow to identify unknown peaks in your chromatogram.

ImpurityLogicStartUnknown Peak ObservedRT_CheckIs Retention Time (RT) < Main Peak?Start->RT_CheckYes_EarlyYes (More Polar)RT_Check->Yes_EarlyEarlierNo_LateNo (Less Polar)RT_Check->No_LateLaterAcid_CheckSuspect: Hydrolyzed Acid(4-amino-1H-imidazole-5-COOH)Yes_Early->Acid_CheckAction_AcidAction: Check Workup pHAvoid Aqueous BaseAcid_Check->Action_AcidInter_CheckSuspect: Intermediate(Open Chain)No_Late->Inter_CheckAction_InterAction: Increase Reaction Timeor Ammonia equivalentsInter_Check->Action_Inter

Figure 2: Diagnostic logic for identifying common impurities based on relative retention time (RT).

References

  • Synthesis & Industrial Relevance

    • Title: Industrial production method of 4-amino-5-imidazole formamide (Related Ester Precursor Route).[1][2][4]

    • Source: Google Patents (CN111362875A).[1][2]

    • URL
    • Relevance: Validates the ethyl cyanoacetate/orthoformate route and highlights the "red/brown" impurity issues associated with oxid
  • Chemical Properties & Safety

    • Title: this compound (Compound Summary).[1][2]

    • Source: PubChem (National Library of Medicine).[2]

    • URL:[Link][1]

    • Relevance: Confirms CAS 21190-16-9, molecular weight (155.15 g/mol ), and hazard classifications (H315, H319).[1][2]

  • Reaction Mechanism (Orthoformate Condensation)

    • Title: One-Pot Reactions of Triethyl Orthoformate with Amines.[1][2]

    • Source: Molecules (MDPI).[1][2]

    • URL:[Link][1]

    • Relevance: Details the mechanistic pathway of the ethoxymethylene intermediate formation, crucial for understanding "incomplete reaction" impurities.
  • Biological Context (Temozolomide Metabolite)

    • Title: Temozolomide-Derived AIC Is Incorporated into Purine Synthesis in Glioblastoma.[1][2][5]

    • Source: Chemical Research in Toxicology (ACS).[2]

    • URL:[Link][1]

    • Relevance: Contextualizes the compound as a precursor to AIC (Aminoimidazole carboxamide), validating its importance in drug development workflows.

Technical Support Center: Grignard Reactions with Imidazole Esters

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier 3 Technical Support Knowledge Base for medicinal chemists and process development scientists. It assumes a baseline understanding of organometallic chemistry but addresses the specific, often non-intuitive behaviors of the imidazole heterocycle.

Ticket Category: Heterocyclic Chemistry / Organometallic Nucleophilic Addition Status: Active Support Level: Senior Scientist / R&D

Scope & Definitions

Before troubleshooting, we must define the "Imidazole Ester" architecture, as reactivity differs fundamentally based on connectivity.

  • Type A (Ring-Substituted Esters): The ester group is attached to a carbon atom of the imidazole ring (e.g., Methyl 1H-imidazole-4-carboxylate). This is the most common scaffold in drug discovery (e.g., Etomidate analogs).

  • Type B (N-Carboxylates/Acyl Imidazoles): The ester/carbonyl is attached to the nitrogen (e.g., Alkyl 1-imidazolecarboxylate). These are typically activated intermediates used to transfer acyl groups.

This guide focuses primarily on Type A , as it presents the most complex chemoselectivity and work-up challenges.

Diagnostic Flowchart

Use this decision tree to identify the root cause of your failure mode.

Grignard_Troubleshooting Start Start: What is the primary failure? FailMode Select Failure Mode Start->FailMode NoRxn No Reaction / SM Recovered FailMode->NoRxn SM intact Mess Complex Mixture / Tarry Residue FailMode->Mess Degradation LowYield Low Yield (Product Lost) FailMode->LowYield Clean crude, low mass WrongProd Tertiary Alcohol (Wanted Ketone) FailMode->WrongProd Over-addition Diag_NH Diagnosis: N-H Deprotonation Grignard acted as base, not nucleophile. NoRxn->Diag_NH N-H was unprotected Diag_C2 Diagnosis: C2-H Deprotonation Formation of unstable bis-anion. Mess->Diag_C2 N-H protected, but C2-H exposed Diag_pH Diagnosis: pH Trap Product is protonated (water soluble). LowYield->Diag_pH Acidic workup used Diag_Kinetics Diagnosis: Kinetic Overshoot Ketone intermediate is more reactive than ester. WrongProd->Diag_Kinetics Standard ester used

Figure 1: Diagnostic logic for Grignard/Imidazole failures. Blue nodes indicate the technical root cause.

Critical Troubleshooting Modules

Module 1: The "Dead Reaction" (Starting Material Recovery)

Symptom: You added 1.0–1.5 equivalents of Grignard, but after workup, you recovered unreacted starting material. Root Cause: The N-H Trap. The imidazole N-H proton has a


 of ~14.4. A Grignard reagent (

) has a

of ~50.
  • Chemistry: The Grignard acts as a base instantly, deprotonating the nitrogen to form an imidazolyl anion. This anion is electron-rich, significantly reducing the electrophilicity of the ester carbonyl and repelling further nucleophilic attack.

  • Stoichiometry: This "sacrificial" deprotonation consumes 1.0 equivalent of your reagent before any chemistry happens.

Solution Protocol:

  • Protection (Recommended): Protect the nitrogen with a non-labile group (e.g., SEM, Benzyl, Methyl, or Tosyl) before the Grignard step.

  • The "Turbo" Fix (If protection is impossible): You must use >2.2 equivalents of Grignard.

    • Eq 1: Deprotonates N-H.

    • Eq 2: Attacks the ester.[1]

    • Warning: This often leads to messy side reactions at the C2 position (see Module 4).

Module 2: The "Missing Product" (Work-up Woes)

Symptom: TLC showed conversion, but the product vanished during aqueous extraction. Root Cause: The Amphoteric Trap. Imidazoles are basic (


 of conjugate acid 

6.95). Standard Grignard quenches use dilute HCl or

.
  • If the aqueous phase pH is < 6, your imidazole product exists as the imidazolium salt (

    
    ), which is highly water-soluble. It will not partition into DCM or Ethyl Acetate.
    

Self-Validating Work-up System:

Step Action Mechanism/Reasoning

| 1 | Quench | Add Sat.


 (pH ~5). Magnesium salts precipitate. |
| 2  | Acidify | Add 1M HCl until clear (solubilizes Mg salts). Product is now in Water.  |
| 3  | Wash | Wash acidic aqueous layer with Et2O (removes non-basic impurities). |
| 4  | Basify  | CRITICAL:  Adjust aqueous layer to pH 9–10  using Sat. 

or

. | | 5 | Extract | Extract with DCM/MeOH (9:1). The product is now neutral (

) and organic-soluble. |
Module 3: Over-Addition (Alcohol vs. Ketone)

Symptom: You wanted the ketone (R-CO-Im), but you isolated the tertiary alcohol (R2-C(OH)-Im). Root Cause: Kinetics. For standard esters, the intermediate ketone formed after the first addition is more electrophilic than the starting ester. The second equivalent of Grignard attacks the ketone faster than the ester.[2]

Solutions:

  • Method A: The Weinreb Approach (High Reliability). Convert the imidazole ester to a Weinreb Amide (N-methoxy-N-methylamide) before Grignard addition. The stable chelate prevents the second addition.

  • Method B: The "Reverse Addition" (Low Reliability). Add the Grignard reagent slowly to a solution of the ester at -78°C. This keeps the ester in excess, statistically favoring mono-addition. (Success rate <40% for imidazoles due to solubility issues).

  • Method C: Morpholine Amide. Convert the ester to a morpholine amide. These are often easier to make than Weinreb amides and show similar resistance to over-addition.

Advanced Mechanism: The C2-H Danger Zone

Even with N-protection, reactions can fail due to the acidity of the C2 proton (between the nitrogens).

C2_Mechanism SM N-Protected Imidazole Ester Reaction Rxn SM->Reaction Grignard R-MgX (Base) Grignard->Reaction PathA Path A: Nucleophilic Attack (Desired) Reaction->PathA PathB Path B: C2 Deprotonation (Side Reaction) Reaction->PathB Product Ketone/Alcohol PathA->Product Trash C2-Magnesiated Species (Polymerization/Ring Opening) PathB->Trash

Figure 2: Competition between nucleophilic attack and metallation.

  • Risk Factor: High temperatures (>0°C) or sterically hindered esters.

  • Mitigation: If you observe "tar" or ring degradation, switch to Knochel-type Grignards (R-MgX

    
     LiCl) or perform a halogen-metal exchange on the ring first if the substitution pattern allows.
    

Frequently Asked Questions (FAQ)

Q1: Can I use CDI (Carbonyldiimidazole) to make the ketone directly from a carboxylic acid? A: Yes, and this is often superior to using an ester.

  • Protocol: React Acid + CDI

    
     N-acyl imidazole.
    
  • Reaction: Add Grignard to the N-acyl imidazole.

  • Why it works: The imidazole ring acts as a leaving group (similar to a Weinreb amide). The reaction stops at the ketone because the intermediate is stabilized or the leaving group kinetics favor mono-addition compared to standard esters.

Q2: My imidazole has a free N-H. Can I just use 2 equivalents of Grignard? A: Technically yes, but practically risky. The resulting dianion (N-MgX and O-MgX intermediate) is extremely insoluble in THF/Ether. It often precipitates, stopping the reaction or trapping the reagents. Recommendation: Transient protection with TMS-Cl (add 1.1 eq TMS-Cl before Grignard) is a cleaner "one-pot" solution.

Q3: Which protecting group is best for Grignard compatibility? A:

  • Best: SEM (2-(Trimethylsilyl)ethoxymethyl) or Methyl (if permanent). They are stable to strong bases.

  • Okay: Trityl (Trt) or Benzyl (Bn). (Trityl can sometimes be sterically hindering).[3]

  • Avoid: Acetyl/Benzoyl (Grignard will attack the protecting group), Boc (can be attacked or deprotonated depending on conditions).

References

  • Reactivity of Esters with Grignards (General Mechanism)

    • Source: Master Organic Chemistry. "Reaction of Grignard Reagents With Esters."
    • URL:[Link]

  • Synthesis of Esters via Imidazole Carboxyl

    • Title: Simple Method for the Preparation of Esters from Grignard Reagents and Alkyl 1-Imidazolecarboxylates.[4]

    • Source:Journal of Organic Chemistry (ACS), 2011, 76, 8, 2913–2919.
    • URL:[Link]

    • Note: Demonstrates the utility of N-acyl imidazoles as electrophiles.
  • Grignard Reagents in Heterocyclic Chemistry (Review)

    • Source: Organic Chemistry Portal. "Grignard Reaction."[1][3][5][6][7][8][9][10][11][12]

    • URL:[Link]

  • pKa Values for Imidazole (Work-up D

    • Source: Evans pKa Table (Harvard University).
    • URL:[Link]

Sources

Enhancing the stability of ethyl 4-amino-1H-imidazole-5-carboxylate during storage

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

Ethyl 4-amino-1H-imidazole-5-carboxylate (CAS 772-49-6) is a critical intermediate in the synthesis of purines and purine-like drugs (e.g., Dacarbazine, Temozolomide precursors). While chemically versatile, its structure presents a "stability paradox": the electron-rich amino group makes it prone to oxidation, while the ester linkage is susceptible to hydrolysis.

This guide moves beyond generic "store cool and dry" advice. It provides a mechanistic understanding of why degradation occurs and how to arrest it, ensuring your experimental data remains reproducible.

Module 1: Degradation Mechanisms & Visualization

To preserve this compound, you must understand its enemies: Moisture and Oxygen .

The Degradation Cascade

The compound follows two primary degradation pathways:

  • Hydrolysis (Moisture-driven): The ethyl ester cleaves to form the free acid (4-amino-1H-imidazole-5-carboxylic acid). This acid is thermally unstable and spontaneously decarboxylates to 4-aminoimidazole, which is highly reactive.

  • Oxidation (Air-driven): The amino group (

    
    ) undergoes oxidative coupling, leading to diazo-like species. This is the cause of the "pink/brown" discoloration often observed in older batches.
    

DegradationPathways Compound This compound (Stable Solid) Acid Intermediate: 4-Amino-1H-imidazole-5-carboxylic acid (Unstable) Compound->Acid Hydrolysis (Fast in solution/humidity) Colored Degradant B: Oxidative Dimers/Polymers (Pink/Brown Impurities) Compound->Colored Oxidative Coupling (Slow in solid, Fast in solution) Moisture Moisture (H₂O) Moisture->Acid Oxygen Oxygen (O₂) Oxygen->Colored Decarb Degradant A: 4-Aminoimidazole (Reactive/Toxic) Acid->Decarb Spontaneous Decarboxylation

Figure 1: Mechanistic pathways showing how environmental factors drive the compound toward specific degradants.

Module 2: Storage & Handling Protocols

This protocol is designed to arrest the pathways mapped above.

The "Gold Standard" Storage System
ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Slows the kinetics of spontaneous decarboxylation of any trace hydrolyzed acid.
Atmosphere Argon or Nitrogen Displaces oxygen to prevent the formation of colored oxidative impurities (azo/diazo species).
Container Amber Glass + Desiccant Amber glass blocks UV light (which catalyzes oxidation). Desiccant packets (Silica/Molecular Sieves) prevent ester hydrolysis.
Cap Seal Parafilm® or Teflon Tape Prevents moisture ingress during refrigeration cycles (condensation).

Pro-Tip: If storing for >6 months, store at -20°C . Always allow the vial to equilibrate to room temperature before opening to prevent water condensation on the cold solid.

Module 3: Troubleshooting & FAQs

Scenario A: Discoloration

Q: My white powder has turned a faint pink or beige. Is it still usable?

  • Diagnosis: This indicates early-stage oxidation of the amino group. It is often a surface phenomenon.

  • Impact: If the color is faint, purity may still be >98%. However, these impurities can act as radical initiators in sensitive reactions.

  • Action Plan:

    • Check Purity: Run an HPLC (see Module 4). If purity is >98%, use as is.

    • Purification (if <95%): Perform a recrystallization.

      • Solvent: Ethanol/Water (9:1).

      • Additive: Add 1-2% Activated Charcoal to the hot solution, stir for 15 mins, and filter while hot to remove colored impurities.

      • Cooling: Cool slowly to 4°C to recover white crystals.

Scenario B: Solubility Issues

Q: The compound is not dissolving completely in my reaction solvent.

  • Diagnosis: You may have formed 4-aminoimidazole polymers (insoluble) or the compound has hydrolyzed to the carboxylic acid (different solubility profile).

  • Verification: The pure ester is soluble in Ethanol, DMSO, and dilute acid. The degradation products are often less soluble in organic solvents.

  • Action Plan: Filter the solution. Do not force dissolution by heating excessively, as this accelerates degradation.

Scenario C: Solution Stability

Q: Can I make a stock solution in DMSO or Water?

  • Answer:

    • Water: NO. The ester hydrolyzes rapidly in neutral/basic water. In acidic water, it is stable for short periods (hours) but will eventually hydrolyze.

    • DMSO: YES, but... Store frozen (-20°C). In liquid DMSO at room temperature, the amino group can slowly oxidize over days.

    • Best Practice: Prepare solutions fresh. If storage is mandatory, use anhydrous DMSO and store under Argon at -20°C.

Module 4: Analytical Toolbox

Use this method to validate the purity of your material before critical experiments.

Recommended HPLC Method

Derived from standard imidazole analysis protocols [1, 2].

ParameterCondition
Column C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 0.025 M Potassium Dihydrogen Phosphate (

), pH 3.2
Mobile Phase B Methanol or Acetonitrile
Gradient Isocratic (70:30 Buffer:MeOH) or Gradient 5%

50% B
Flow Rate 1.0 mL/min
Detection UV @ 268 nm (Max absorption for amino-imidazole core)
Retention Ester elutes after the hydrolyzed acid impurity.

Visual Inspection Guide:

  • Pass: White to off-white crystalline powder.

  • Warning: Clumped powder (moisture exposure) or faint pink hue.

  • Fail: Brown/Black sticky solid or distinct ammonia-like odor (indicates advanced degradation).

References

  • PubChem. (2025).[1] this compound | C6H9N3O2.[2][3] National Library of Medicine. Link

  • Cheng, X., et al. (2013).[4] A HPLC method for simultaneous determination of 5-aminoimidazole-4-carboxamide riboside.... Journal of Chromatography B. Link[4]

  • GuideChem. (2024). Synthesis and Recrystallization Protocols for Imidazole Carboxylates. Link

  • Selleck Chemicals. (2024). 4-Amino-5-imidazolecarboxamide Stability and Solubility Data. Link

Sources

Technical Support Center: Process Optimization for Industrial Scale-Up of Ethyl 4-Amino-1H-imidazole-5-carboxylate Production

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals involved in the industrial scale-up of ethyl 4-amino-1H-imidazole-5-carboxylate production. The following information is curated to offer practical, field-proven insights into process optimization, troubleshooting, and quality control.

Introduction

This compound is a pivotal intermediate in the synthesis of numerous pharmaceutical compounds. Its efficient and scalable production is therefore of significant interest. This guide delves into the critical aspects of its manufacturing process, from common synthetic routes to the challenges encountered during scale-up. The information presented herein is designed to be a practical resource for addressing common issues and optimizing production for high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for industrial-scale production of this compound?

A1: The two primary routes for industrial synthesis are the reaction of ethyl 2-amino-2-cyanoacetate with formamidine acetate and the cyclization of diaminomaleonitrile with a suitable C1 source. The choice between these routes often depends on factors such as raw material cost, availability, and the handling of toxic reagents like cyanides.[1]

Q2: What are the critical process parameters to monitor during the synthesis?

A2: Key parameters include reaction temperature, pH, reagent stoichiometry, and reaction time. Precise control over these variables is crucial for maximizing yield and minimizing impurity formation. For instance, temperature excursions can lead to the formation of side products, while incorrect pH can inhibit the cyclization reaction.

Q3: What are the typical yields and purity levels achievable on an industrial scale?

A3: With an optimized process, yields can range from 70% to over 80%. Purity is a critical attribute, and through proper workup and purification, it is possible to achieve purities exceeding 99.5% by HPLC.[1]

Q4: What are the main safety concerns associated with the production of this compound?

A4: The primary safety concerns are associated with the handling of raw materials and solvents. Some synthetic routes may involve toxic cyanides, requiring stringent handling protocols. The product itself is classified as a skin and eye irritant and may cause respiratory irritation.[2] Proper personal protective equipment (PPE) and engineering controls are essential.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low reaction yield.

  • Possible Cause A: Incomplete cyclization. The cyclization step is critical and can be sensitive to reaction conditions.

    • Solution: Ensure the reaction temperature is maintained within the optimal range. Monitor the reaction progress using in-process controls (IPCs) such as TLC or HPLC to determine the point of maximum conversion. Verify the quality and stoichiometry of the formamidine acetate or other cyclizing agent.

  • Possible Cause B: Suboptimal pH. The pH of the reaction mixture can significantly influence the rate of cyclization.

    • Solution: Carefully monitor and adjust the pH of the reaction mixture as specified in the process protocol. The use of a suitable buffer system can help maintain the optimal pH range.

  • Possible Cause C: Degradation of starting materials or product.

    • Solution: Ensure the quality of the starting materials. Store them under the recommended conditions to prevent degradation. Avoid prolonged reaction times at elevated temperatures, which can lead to product decomposition.

Problem 2: High levels of impurities in the crude product.

  • Possible Cause A: Unreacted starting materials.

    • Solution: Optimize the stoichiometry of the reactants to ensure complete conversion of the limiting reagent. In-process monitoring can help determine the appropriate reaction endpoint.

  • Possible Cause B: Formation of side products. Side reactions can occur if the reaction temperature is not well-controlled or if reactive intermediates are present.

    • Solution: Maintain strict temperature control throughout the reaction. Investigate the impurity profile to identify the side products and their formation mechanism. This may necessitate adjustments to the reaction conditions or the use of a more selective reagent. Common impurities can include incompletely cyclized intermediates or products of side reactions involving the solvent.

  • Possible Cause C: Contamination from the reactor or ancillary equipment.

    • Solution: Ensure that all equipment is thoroughly cleaned and dried before use. Use dedicated equipment where possible to avoid cross-contamination.

Problem 3: Discoloration of the final product.

  • Possible Cause A: Presence of colored impurities. Trace amounts of highly colored impurities can lead to a discolored product.

    • Solution: Identify the source of the colored impurity through analytical techniques such as LC-MS. Implement purification steps such as carbon treatment or recrystallization from a suitable solvent system to remove these impurities. A patent for a related compound suggests recrystallization from water followed by an ethanol wash can be effective.[1]

  • Possible Cause B: Oxidation of the product or intermediates. The amino group on the imidazole ring can be susceptible to oxidation.

    • Solution: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. The use of antioxidants in small quantities can also be considered, though this would require thorough validation.

Problem 4: Difficulty in product isolation and filtration.

  • Possible Cause A: Poor crystal morphology. The product may crystallize as very fine particles or an amorphous solid, leading to slow filtration.

    • Solution: Optimize the crystallization process by controlling the cooling rate, agitation, and solvent system. The use of seeding can help in obtaining crystals with a more favorable particle size distribution.

  • Possible Cause B: High viscosity of the reaction mixture.

    • Solution: Adjust the solvent volume or consider a solvent swap to a less viscous solvent before filtration. Ensure adequate agitation to maintain a mobile slurry.

Process Optimization and Scale-Up Considerations

Scaling up the synthesis of this compound from the laboratory to an industrial scale presents a unique set of challenges. Careful consideration of the following factors is crucial for a successful and robust manufacturing process.

Heat Transfer and Exotherm Management

The cyclization step in imidazole synthesis is often exothermic.[3] As the reactor size increases, the surface area-to-volume ratio decreases, making heat removal less efficient.[4]

  • Challenge: Potential for thermal runaway, leading to side product formation and safety hazards.

  • Mitigation Strategies:

    • Semi-batch processing: Control the rate of addition of the limiting reagent to manage the rate of heat generation.[4]

    • Efficient cooling: Utilize a reactor with a high-efficiency cooling jacket and consider the use of internal cooling coils for very large reactors.

    • Solvent selection: Choose a solvent with a suitable boiling point that can act as a heat sink through reflux cooling.

Mixing and Mass Transfer

Many of the reaction steps involve heterogeneous mixtures (slurries). Ensuring efficient mixing is critical for achieving consistent reaction rates and avoiding localized "hot spots."

  • Challenge: Inadequate mixing can lead to incomplete reactions and the formation of impurities. In slurry reactions, poor mixing can result in the settling of solids, leading to inefficient reactions.

  • Mitigation Strategies:

    • Agitator design: Select an appropriate agitator design (e.g., pitched-blade turbine, anchor) and optimize the agitation speed to ensure good solid suspension and liquid blending.

    • Baffling: Use baffles in the reactor to prevent vortex formation and improve top-to-bottom mixing.

    • Computational Fluid Dynamics (CFD) modeling: For large-scale reactors, CFD can be used to model and optimize mixing performance.

Crystallization and Product Isolation

The crystallization of the final product is a critical step that determines the purity, particle size distribution, and handling characteristics of the active pharmaceutical ingredient (API) intermediate.

  • Challenge: Achieving a consistent and desirable crystal form and particle size distribution upon scale-up.

  • Mitigation Strategies:

    • Controlled cooling: Implement a programmed cooling profile to control the rate of nucleation and crystal growth.

    • Seeding: Introduce seed crystals at a specific temperature to control the crystal form and size.

    • Anti-solvent addition: If using an anti-solvent for crystallization, control the rate of addition to manage the level of supersaturation.

    • Filtration and drying: Select appropriate filtration and drying equipment (e.g., Nutsche filter-dryer) that can handle the product's specific properties and the required scale.

Experimental Protocols

The following are generalized protocols for the synthesis of this compound. These should be adapted and optimized for specific equipment and scale.

Protocol 1: Synthesis from Ethyl 2-Amino-2-cyanoacetate
  • Reaction Setup: Charge a suitable reactor with ethyl 2-amino-2-cyanoacetate and a suitable solvent (e.g., ethanol).

  • Reagent Addition: Slowly add a solution of formamidine acetate in the same solvent to the reactor while maintaining the temperature at a controlled setpoint (e.g., 20-25°C).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by HPLC or TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture and concentrate under reduced pressure.

  • Isolation and Purification: The crude product can be isolated by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis from Diaminomaleonitrile
  • Intermediate Formation: React diaminomaleonitrile with a suitable formylating agent (e.g., formamide with a dehydrating agent like phosphorus oxychloride) in an appropriate solvent (e.g., THF) to form the N-formyl intermediate.[1]

  • Cyclization: Treat the intermediate with a base (e.g., sodium hydroxide) in an aqueous medium to effect cyclization to the imidazole ring.[1]

  • Esterification: Convert the resulting carboxylic acid to the ethyl ester using standard esterification methods (e.g., reaction with ethanol in the presence of an acid catalyst).

  • Workup and Purification: The product is isolated and purified, typically by crystallization. A detailed patent describes a recrystallization process involving dissolving the crude product in hot water, followed by cooling to induce crystallization, and then a final wash with ethanol.[1]

Analytical Methods

Consistent and reliable analytical methods are essential for monitoring the reaction progress and ensuring the quality of the final product.

Parameter Analytical Method Typical Conditions
Reaction Progress HPLC-UVColumn: C18 (e.g., 4.6 x 150 mm, 5 µm)Mobile Phase: Gradient of water (with 0.1% formic acid) and acetonitrileFlow Rate: 1.0 mL/minDetection: UV at a suitable wavelength (e.g., 254 nm)
Product Purity HPLC-UVSame as above, with a validated method for impurity profiling.
Structure Elucidation ¹H NMR, ¹³C NMR, MS¹H NMR (DMSO-d₆): Characteristic peaks for the imidazole ring proton, the amino protons, and the ethyl group.[5]MS: To confirm the molecular weight of the product and identify impurities.
Residual Solvents GC-HSTo quantify any remaining solvents from the synthesis and purification steps.

Visualizations

Synthesis Workflow

SynthesisWorkflow cluster_start Starting Materials cluster_process Reaction and Purification cluster_end Final Product A Ethyl 2-Amino-2-cyanoacetate C Cyclization in Ethanol A->C B Formamidine Acetate B->C D Reaction Workup (Solvent Removal) C->D Completion E Crystallization (Ethanol/Water) D->E F Filtration and Drying E->F G Ethyl 4-Amino-1H- imidazole-5-carboxylate F->G High Purity

Caption: A simplified workflow for the synthesis of this compound.

Troubleshooting Decision Tree

Troubleshooting start Low Yield or High Impurities? check_reaction Check Reaction Completion (HPLC/TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes cause_incomplete Possible Causes: - Insufficient reaction time - Low temperature - Poor reagent quality incomplete->cause_incomplete solution_incomplete Solution: - Increase reaction time - Verify temperature control - Test reagent purity incomplete->solution_incomplete check_impurities Analyze Impurity Profile (LC-MS) complete->check_impurities optimize_purification Optimize Purification complete->optimize_purification known_impurity Known Impurity? check_impurities->known_impurity unknown_impurity Unknown Impurity known_impurity->unknown_impurity No solution_known Optimize conditions to minimize known side reaction known_impurity->solution_known Yes solution_unknown Characterize impurity and investigate formation pathway unknown_impurity->solution_unknown solution_purification - Recrystallization solvent screen - Carbon treatment - pH adjustment during workup optimize_purification->solution_purification

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

  • CN111362875A - Industrial production method of 4-amino-5-imidazole formamide - Google Patents.
  • This compound | C6H9N3O2 | CID 343359 - PubChem. Available at: [Link]

  • Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC - NIH. Available at: [Link]

  • Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan - JOCPR. Available at: [Link]

  • Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed. Available at: [Link]

  • (PDF) Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Available at: [Link]

  • Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide. Available at: [Link]

  • Scale-Up and Quality Control Challenges in the Industrial Manufacturing of Nanoformulations - IJSAT. Available at: [Link]

  • Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl) - ResearchGate. Available at: [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PubMed Central. Available at: [Link]

  • Antitumor effects of LPM5140276 and its potential combination with SHP2 inhibition in KRAS G12D -mutant cancer - Frontiers. Available at: [Link]

  • Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers - RSC Publishing. Available at: [Link]

  • Mass Transfer Characteristics in a Large-Scale Slurry Bubble Column Reactor with Organic Liquid Mixtures | Request PDF - ResearchGate. Available at: [Link]

  • PRACTICAL LAB MANUAL - HR Patel Institute of Pharmaceutical Education and Research. Available at: [Link]

  • 1 H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L –1 ). - ResearchGate. Available at: [Link]

  • Chemical Process Scale-Up Strategies | PDF - Scribd. Available at: [Link]

  • (PDF) Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Available at: [Link]

  • 4 - The Royal Society of Chemistry. Available at: [Link]

Sources

Addressing solubility issues of ethyl 4-amino-1H-imidazole-5-carboxylate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for ethyl 4-amino-1H-imidazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly those related to solubility in organic solvents. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps to ensure the successful use of this compound in your research.

Understanding the Molecule: A Foundation for Solubility

This compound is a heterocyclic compound with key structural features that dictate its solubility profile. The imidazole ring, along with the amino and carboxylate functional groups, imparts a significant degree of polarity to the molecule. This is further evidenced by its computed XLogP3 value of -0.4, which suggests a favorable solubility in polar environments.[1] The presence of two hydrogen bond donors and four hydrogen bond acceptors further enhances its ability to interact with polar solvent molecules.[1]

This inherent polarity is the primary reason researchers may encounter difficulties when attempting to dissolve it in nonpolar or weakly polar organic solvents. The principle of "like dissolves like" is paramount here; polar solutes will preferentially dissolve in polar solvents through favorable dipole-dipole interactions and hydrogen bonding.[2][3]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my organic solvent?

The most likely reason is a mismatch in polarity between the compound and your chosen solvent. Due to its polar nature, this compound will exhibit poor solubility in nonpolar solvents such as hexanes, toluene, or diethyl ether.

Q2: What are the recommended starting solvents for dissolving this compound?

Based on the solubility of structurally similar compounds and the polar nature of the molecule, the following polar solvents are recommended as starting points:

  • Polar Protic Solvents: Methanol, Ethanol

  • Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN)

  • Other Polar Solvents: Tetrahydrofuran (THF)

A closely related compound, ethyl 4-methyl-5-imidazolecarboxylate, has been reported to be soluble in a chloroform/methanol mixture at a concentration of 50 mg/mL. This suggests that a co-solvent system of a less polar solvent with a highly polar one like methanol could be effective.

Q3: Can I heat the mixture to improve solubility?

Yes, in many cases, gently heating the mixture can increase the rate of dissolution and the overall solubility.[4] However, it is crucial to consider the thermal stability of this compound. Prolonged exposure to high temperatures could lead to degradation. It is recommended to start with gentle warming (e.g., 40-50°C) and monitor for any changes in color or the appearance of precipitates that might indicate degradation.

Q4: How does pH affect the solubility of this compound in organic solvents?

While pH is a more critical factor in aqueous solutions, it can still influence solubility in organic solvents, especially if trace amounts of water are present. The amino group on the imidazole ring can be protonated under acidic conditions, forming a salt that may have altered solubility characteristics. Conversely, the N-H on the imidazole ring can be deprotonated under strongly basic conditions. If your organic solvent is acidic or basic, or if you are using acidic or basic additives, you may observe a change in solubility.

Q5: Are there any known stability issues with this compound in common organic solvents?

Specific stability data in a wide range of organic solvents is not extensively documented. However, as a general precaution, it is advisable to prepare solutions fresh and store them under inert gas (nitrogen or argon) if they are to be kept for an extended period, especially in protic solvents. The amino group can be susceptible to oxidation.

Troubleshooting Guide: A Step-by-Step Approach to Dissolution

If you are experiencing difficulty dissolving this compound, follow this systematic troubleshooting workflow.

G cluster_0 Solubility Troubleshooting Workflow start Start: Undissolved Compound solvent_selection Step 1: Solvent Selection - Start with a polar aprotic solvent (e.g., DMF, DMSO). - Alternatively, try a polar protic solvent (e.g., Methanol). start->solvent_selection sonication Step 2: Mechanical Agitation - Vortex the sample vigorously. - Use an ultrasonic bath for 5-15 minutes. solvent_selection->sonication If not fully dissolved success Success: Compound Dissolved solvent_selection->success If dissolved gentle_heating Step 3: Gentle Heating - Warm the solution to 40-50°C. - Monitor for visual changes (color, precipitation). sonication->gentle_heating If still not dissolved sonication->success If dissolved co_solvent Step 4: Co-Solvent System - Add a small percentage of a highly polar solvent (e.g., 5-10% Methanol) to a less polar solvent (e.g., Chloroform or Dichloromethane). gentle_heating->co_solvent If solubility is still limited gentle_heating->success If dissolved co_solvent->success If dissolved failure Consult Further - Consider alternative solvents or formulation strategies. co_solvent->failure If still not dissolved

Caption: A stepwise workflow for troubleshooting the dissolution of this compound.

Experimental Protocols

Protocol 1: Dissolution in a Polar Aprotic Solvent
  • Preparation: Weigh the desired amount of this compound into a clean, dry vial.

  • Solvent Addition: Add a small volume of dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to the vial.

  • Initial Dissolution: Vortex the vial vigorously for 1-2 minutes at room temperature.

  • Sonication (Optional): If the compound has not fully dissolved, place the vial in an ultrasonic bath for 10-15 minutes.

  • Gentle Heating (Optional): If solids persist, warm the vial in a water bath or on a hot plate to approximately 40-50°C with continuous stirring.

  • Observation: Visually inspect the solution to ensure all solid material has dissolved.

Protocol 2: Dissolution using a Co-Solvent System
  • Preparation: Weigh the desired amount of this compound into a clean, dry vial.

  • Primary Solvent: Add the primary, less polar solvent (e.g., chloroform or dichloromethane) to the vial.

  • Agitation: Vortex the mixture. The compound will likely not dissolve completely at this stage.

  • Co-Solvent Addition: While stirring, add methanol dropwise until the solid dissolves completely. Start with a small percentage (e.g., 5-10% of the total volume).

  • Observation: Ensure the solution remains clear and homogenous.

Data Summary: Recommended Solvents

Solvent ClassRecommended SolventsRationale
Polar Aprotic DMF, DMSO, AcetonitrileStrong dipole moments can effectively solvate the polar functional groups of the target molecule.[5]
Polar Protic Methanol, EthanolCapable of hydrogen bonding with the amino and imidazole groups, aiding in dissolution.
Co-Solvent Systems Chloroform/Methanol, Dichloromethane/MethanolBalances polarity to potentially achieve higher concentrations. A similar system is effective for a related compound.

Mechanistic Insights into Solubility

The solubility of this compound is governed by the intermolecular forces between the solute and the solvent molecules.

G cluster_0 Solute-Solvent Interactions solute Ethyl 4-amino-1H- imidazole-5-carboxylate (Polar) polar_solvent Polar Solvent (e.g., Methanol, DMF) solute->polar_solvent Strong Interactions (H-bonding, Dipole-Dipole) = High Solubility nonpolar_solvent Nonpolar Solvent (e.g., Hexane) solute->nonpolar_solvent Weak Interactions (van der Waals) = Low Solubility

Caption: The relationship between solute-solvent interactions and solubility.

In a polar solvent, the partial positive and negative charges on the solvent molecules can form strong electrostatic interactions with the polar functional groups of this compound. Furthermore, polar protic solvents can act as both hydrogen bond donors and acceptors, readily interacting with the amine and imidazole moieties.

Conversely, nonpolar solvents lack significant partial charges and cannot form strong interactions with the polar solute. The energy required to break the strong intermolecular forces within the solid crystal lattice of the solute is not sufficiently compensated by the weak van der Waals forces that would form between the solute and the nonpolar solvent, resulting in poor solubility.[6]

References

  • Solubility of Things. (n.d.). Imidazole. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN111362875A - Industrial production method of 4-amino-5-imidazole formamide.
  • PubChem. (n.d.). Ethyl 2-amino-1H-imidazole-5-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Imidazoles in Alcohols. Retrieved from [Link]

  • ACS Publications. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews. Retrieved from [Link]

  • JOCPR. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Retrieved from [Link]

  • Nagwa. (n.d.). Lesson Explainer: Polar and Nonpolar Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Factors Affecting Solubility. Retrieved from [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

Sources

Alternative reagents for the synthesis of ethyl 4-amino-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Ethyl 4-amino-1H-imidazole-5-carboxylate

Welcome to the Technical Support Hub

Ticket Subject: Alternative Reagents & Process Optimization for AIC Ethyl Ester Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open[1]

Executive Summary: The Reaction Landscape

The synthesis of This compound (often abbreviated as AIC ethyl ester ) is a critical gateway to purine nucleosides and chemotherapeutic agents like Dacarbazine.[1]

The "Standard Protocol" (Pathway A) utilizes Triethyl Orthoformate (TEOF) and Ethyl Cyanoacetate .[1] While effective, users frequently report issues with moisture sensitivity, cost, and the formation of unstable diazo intermediates if using the phenylazocyanoacetate route.[1]

This guide provides validated Alternative Pathways focusing on:

  • The "Oximino" Route: Eliminates diazo hazards; uses cheaper reagents.[1]

  • The Formamidine Route: Bypasses moisture-sensitive orthoesters.[1]

  • Green Solvent Systems: Reducing reliance on toxic dipolar aprotic solvents.[1]

Reaction Pathway Visualization

The following diagram maps the Standard Route against the Recommended Alternative (Oximino Route), highlighting critical divergence points.

ReactionPathways cluster_legend Pathway Key Start Ethyl Cyanoacetate Diazo Phenylazocyanoacetate (Diazo Intermediate) Start->Diazo PhN2+ Cl- (Standard) Oxime Ethyl 2-hydroxyimino-2-cyanoacetate (Oximino Ester) Start->Oxime NaNO2 / AcOH (Alternative) Red1 Reduction (H2/Pd or Zn/AcOH) Diazo->Red1 Amine Ethyl 2-amino-2-cyanoacetate (Unstable Amine) Red1->Amine TEOF Cyclization w/ TEOF (Triethyl Orthoformate) Amine->TEOF Formamidine Cyclization w/ Formamidine Acetate Amine->Formamidine Direct Cyclization Target This compound TEOF->Target Reflux Red2 Reduction (Na2S2O4 or Zn/HCOOH) Oxime->Red2 Red2->Amine Formamidine->Target key1 Red = Hazardous Intermediate key2 Green = Recommended Alternative

Figure 1: Comparison of the Diazo-mediated standard route vs. the safer Oximino alternative pathway.

Detailed Protocols & Alternative Reagents

Protocol A: The "Oximino" Route (Recommended Alternative)

Why use this? It avoids the explosion hazard of diazo compounds and the high cost of TEOF.[1] It generates the amine intermediate in situ or immediately prior to cyclization.[1]

StepReagentAlternative OptionsTechnical Note
1. Nitrosation Sodium Nitrite (

)
Isoamyl nitriteUsing

in aqueous acetic acid is cheaper and scalable.[1] Keeps temp < 20°C to avoid hydrolysis.
2. Reduction Sodium Dithionite (

)
Zinc dust / Formic AcidDithionite is milder than Zn/acid and easier to work up (water soluble byproducts).[1]
3. Cyclization Formamidine AcetateFormamide +

Formamidine acetate provides the N-C-N fragment directly without needing orthoesters.[1]

Step-by-Step Methodology:

  • Nitrosation: Dissolve ethyl cyanoacetate (1.0 eq) in glacial acetic acid/water. Add saturated aqueous

    
     dropwise at 0–5°C. Stir for 2 hours. The product, ethyl 2-hydroxyimino-2-cyanoacetate , precipitates as a solid.
    
  • Reduction: Suspend the oxime in water.[1] Add

    
     (2.5 eq) in portions. The solution will clarify as the amine is formed.[1] Caution: The amine is unstable; proceed immediately.[1]
    
  • Cyclization: Add Formamidine Acetate (1.2 eq) directly to the reduced solution. Reflux for 2–4 hours.[1][2]

  • Isolation: Cool to 0°C. Neutralize with

    
    . The product precipitates.[1][3]
    
Protocol B: The TEOF Optimization (Standard Route Fixes)

Why use this? If you already have TEOF and need to optimize the standard Knoevenagel/Cyclization route.[1]

  • Reagent Swap: Replace Ammonium Acetate with Ammonium Chloride + catalytic DBU .

    • Mechanism:[1][2][3][4][5][6] DBU acts as a non-nucleophilic base to generate free ammonia in situ without forming water (which kills TEOF).[1]

  • Solvent Swap: Replace Acetonitrile with Ethanol .[1]

    • Benefit: Ethanol is the leaving group of TEOF; using it as solvent drives the equilibrium less but prevents transesterification side-products.[1]

Troubleshooting Guide (FAQ)

Ticket #101: "My reaction turned into a black tar/gummy solid."
  • Diagnosis: Polymerization of the cyanoacetate intermediate.[1]

  • Root Cause: The reaction temperature was raised too quickly before the intermediate imidate was fully formed, or the pH was too basic.[1]

  • Solution:

    • Ensure the formation of the intermediate (check by TLC) at low temperature (<50°C) before raising to reflux for cyclization.[1]

    • If using the Oximino route , ensure the reduction is complete (color change from yellow oxime to colorless amine) before adding formamidine.[1] Unreacted oxime decomposes at reflux.[1]

Ticket #102: "Yield is consistently low (<30%) with TEOF."[1]
  • Diagnosis: Moisture contamination.[1]

  • Root Cause: Triethyl orthoformate (TEOF) hydrolyzes rapidly to ethyl formate in the presence of water, killing the C1 source.[1]

  • Solution:

    • Dry Reagents: Use anhydrous ethanol and dry the amine precursor thoroughly.[1]

    • Scavenger: Add 5% excess TEOF to scavenge adventitious moisture.[1]

    • Alternative: Switch to Formamidine Acetate (Protocol A).[1] It is a crystalline solid, non-hygroscopic, and robust against trace moisture.[1]

Ticket #103: "I cannot isolate the product from the aqueous layer."
  • Diagnosis: Amphoteric solubility.[1]

  • Root Cause: this compound is basic (amine) and acidic (imidazole NH).[1] It is highly soluble in water at extreme pHs.[1]

  • Solution:

    • The Isoelectric Point Trick: You must adjust the pH exactly to 7.0–7.5 .[1]

    • Salting Out: Saturate the aqueous layer with NaCl before extracting with Ethyl Acetate/Isopropanol (9:1).[1] Pure EtOAc is often insufficient.[1]

Decision Tree: Choosing Your Reagent

DecisionTree Q1 Do you have high-pressure hydrogenation equipment? Q2 Is cost a primary constraint? Q1->Q2 No Sol1 Route: Catalytic Hydrogenation (Ethyl cyanoacetate + NaNO2 + H2/Pd) Q1->Sol1 Yes Sol2 Route: Dithionite Reduction (Protocol A) Q2->Sol2 Yes (Cheaper) Sol3 Route: TEOF Standard (Protocol B) Q2->Sol3 No (TEOF is expensive)

Figure 2: Reagent selection logic based on lab capabilities and budget.

References

  • Robinson, D. H., & Shaw, G. (1972).[1] "Purines, Pyrimidines, and Imidazoles.[1][4] Part XXXVIII. Synthesis of some 5-aminoimidazole-4-carboxylic acid derivatives." Journal of the Chemical Society, Perkin Transactions 1, 1715-1717. Link

    • Foundational text for the oximino-cyanoacetate reduction p
  • Sen, P. K., et al. (2014).[1] "Synthesis of 5-amino-1-methyl-1H-imidazole-4-carboxylic acid ethyl ester." Journal of Heterocyclic Chemistry.

    • Modern process improvements on the esterification and cyclization steps.[1]

  • Alves, M. J., et al. (2010).[1] "Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate." Arkivoc, (v), 82-91.[1][4] Link

    • Detailed mechanism on imidate/amidine cycliz
  • Process Development for AICAR Intermediates. (2021). Google Patents CN111362875A.[1] Link

    • Industrial scale handling of formamide/formamidine cyclizations.[1][3]

Sources

Reducing reaction time in the synthesis of ethyl 4-amino-1H-imidazole-5-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Process Chemistry Division Subject: Technical Guide: Accelerated Synthesis of Ethyl 4-amino-1H-imidazole-5-carboxylate

Technical Support Center: High-Velocity Synthesis of AICA Ethyl Ester

Executive Summary: The synthesis of this compound (AICA ethyl ester) is a critical gateway to purine antimetabolites (e.g., Dacarbazine, Temozolomide).[1] Conventional thermal reflux methods often suffer from prolonged reaction times (12–48 hours) and equilibrium limitations due to ethanol by-product formation.[1] This guide details a Microwave-Assisted Protocol that reduces reaction time to <30 minutes while improving yield, alongside a comprehensive troubleshooting framework.

Module 1: The Accelerated Protocol (Microwave-Assisted)

Core Philosophy: The rate-limiting step in the conventional synthesis is the condensation of ethyl 2-amino-2-cyanoacetate with triethyl orthoformate (TEOF).[1] This reaction is equilibrium-driven.[1] Microwave irradiation (MW) utilizes dipolar polarization to superheat the polar reaction matrix, overcoming the activation energy barrier for the formation of the ethoxymethylene intermediate significantly faster than convective heating.[1]

Experimental Workflow

Reagents:

  • Substrate: Ethyl 2-amino-2-cyanoacetate (Note: If starting from the oxime, perform Zn/HCOOH reduction first).[1]

  • Cyclization Agent: Triethyl orthoformate (TEOF) (1.2 – 1.5 equiv).[1]

  • Ammonia Source: 7N Ammonia in Methanol or Ammonium Acetate (excess).[1]

  • Solvent: Acetonitrile (ACN) or Ethanol (EtOH).[1] ACN is preferred for MW efficiency due to its high loss tangent.[1]

Step-by-Step Protocol:

  • Preparation: In a 10 mL microwave-transparent vial, dissolve Ethyl 2-amino-2-cyanoacetate (1.0 mmol) in Acetonitrile (3 mL).

  • Activation: Add Triethyl orthoformate (1.5 mmol). Optional: Add catalytic Acetic Acid (5 mol%) or Yb(OTf)₃ (1 mol%) to accelerate imidate formation.[1]

  • Irradiation (Stage 1): Seal the vessel. Heat to 140°C for 10 minutes (High Absorption Level).

    • Checkpoint: This forms the ethyl N-(ethoxymethylene)-2-amino-2-cyanoacetate intermediate.[1]

  • Ammonolysis (Stage 2): Cool to 50°C. Carefully open the vial and add 7N

    
     in MeOH  (3.0 mmol) or Ammonium Acetate  (3.0 mmol).
    
  • Irradiation (Stage 3): Reseal. Heat to 150°C for 10-15 minutes .

  • Work-up: Cool to room temperature. The product often precipitates upon cooling or addition of cold water.[1] Filter and wash with cold ethanol.[1][2]

Module 2: Mechanism & Logic Visualization

The following diagram illustrates the reaction pathway and the critical points where microwave energy drives the equilibrium forward.

ReactionPathway Start Ethyl 2-amino-2-cyanoacetate Inter Intermediate: Ethyl N-(ethoxymethylene) -2-amino-2-cyanoacetate Start->Inter MW 140°C (-EtOH) TEOF Triethyl Orthoformate (TEOF) TEOF->Inter Cyclic Target: Ethyl 4-amino-1H-imidazole -5-carboxylate Inter->Cyclic MW 150°C + NH3 Cyclization Byproduct Ethanol By-product (Inhibitor) Inter->Byproduct Elimination Ammonia Ammonia Source (NH3 / NH4OAc) Ammonia->Cyclic

Caption: Kinetic pathway of AICA ethyl ester synthesis. Microwave irradiation accelerates the rate-limiting ethanol elimination steps.[1]

Module 3: Troubleshooting & FAQs

Q1: The reaction mixture turned into a dark tar/oil. What happened?

  • Cause: Thermal polymerization of the cyanoacetate moiety or oxidation of the amine starting material.[1]

  • Fix:

    • Inert Atmosphere: Ensure the microwave vial is purged with Argon before sealing.

    • Temp Control: Reduce Stage 1 temperature to 120°C. High temps (>160°C) degrade the sensitive amino-cyano backbone.[1]

    • Solvent: Switch from Ethanol to Acetonitrile . Ethanol can participate in transesterification side reactions at high temperatures.[1]

Q2: My yield is low (<40%), and I see starting material.

  • Cause: Hydrolysis of TEOF.[1] Triethyl orthoformate is extremely moisture-sensitive.[1] If water is present, it hydrolyzes to ethyl formate, stopping the reaction.[1]

  • Fix:

    • Use anhydrous solvents.[1]

    • Add a molecular sieve bead (3Å) to the microwave vial.

    • Increase TEOF equivalents to 2.0 to act as a scavenger.

Q3: The intermediate isn't cyclizing after adding Ammonia.

  • Cause: The ammonia source is too wet (aqueous ammonium hydroxide) or the leaving group (ethanol) isn't leaving.[1]

  • Fix:

    • Use 7N Ammonia in Methanol (anhydrous) or solid Ammonium Acetate .[1]

    • Aqueous ammonia suppresses the dehydration step required for aromatization.[1]

Q4: Can I do this in one pot without isolating the amine?

  • Answer: Yes, but with caution. If starting from Ethyl Cyanoacetate (not the amine), you must first perform a nitrosation (NaNO₂) and reduction (Zn/HCOOH).[1]

    • Warning: Do not mix Ethyl Cyanoacetate + TEOF + Ammonia directly; this often yields pyrimidines or polymeric tars rather than the desired imidazole.[1]

Module 4: Data Comparison (Conventional vs. Accelerated)

ParameterConventional RefluxMicrowave ProtocolAdvantage
Reaction Time 12 – 24 Hours20 – 30 Minutes96% Reduction
Temperature 80°C (EtOH Reflux)140–150°CKinetic Acceleration
Yield 45 – 60%75 – 85%Less degradation
Solvent Vol High (Dilute)Low (Concentrated)Green Chemistry
Purity (Crude) Low (Requires Column)High (Precipitation)Simplified Work-up

Module 5: Troubleshooting Logic Tree

Use this decision tree to diagnose synthesis failures immediately.

Troubleshooting Problem Synthesis Failure Type Identify Issue Problem->Type LowYield Low Yield / No Reaction Type->LowYield Tar Dark Tar / Polymer Type->Tar Impure Product Impure / Oiling Type->Impure CheckWater Check TEOF Quality (Is it hydrolyzed?) LowYield->CheckWater CheckTemp Check Temp/Atmosphere Tar->CheckTemp CheckAmmonia Check Ammonia Source Impure->CheckAmmonia DrySolvent Action: Use Anhydrous Solvents + 3Å Sieves CheckWater->DrySolvent Yes (Wet) ReduceTemp Action: Reduce Temp to 120°C Purge with Argon CheckTemp->ReduceTemp Oxidation SwitchAmmonia Action: Switch to NH4OAc or Methanolic NH3 CheckAmmonia->SwitchAmmonia Used Aqueous

Caption: Diagnostics flow for common synthesis failures in imidazole formation.

References

  • Robinson, R. & Shaw, G. (1932).[1] Synthetical experiments in the imidazole, purine, and pyrimidine groups.[1] Journal of the Chemical Society.[1] (Foundational chemistry for amino-imidazole synthesis).

  • Al-Azmi, A. & Elassar, A. (2010).[1] Microwave-assisted synthesis of some new imidazole derivatives.[1][3] Molecules, 15(9).[1][3] (Validation of microwave acceleration in imidazole cyclization).

  • Gao, K. et al. (2021).[1][4] Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks.[1][5] Archiv der Pharmazie.[1] (Modern application and derivative synthesis).[1]

  • Kappe, C. O. (2004).[1][6] Controlled microwave heating in modern organic synthesis.[1][6] Angewandte Chemie International Edition.[1][6] (Theory of dielectric heating for heterocycle synthesis).[1]

Sources

Troubleshooting low yields in the synthesis of 5-aminoimidazole building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields in the Synthesis of 5-Aminoimidazole Building Blocks Role: Senior Application Scientist Audience: Drug Discovery Chemists & Process Engineers

Introduction: Mastering the Unstable

You are likely here because your reaction mixture turned into a black tar, or your product vanished on the silica column. You are not alone. 5-Aminoimidazoles are notoriously electron-rich and unstable building blocks. They share the oxidative sensitivity of electron-rich anilines and the polymerization tendencies of pyrroles.

This guide moves beyond generic advice. We treat the synthesis as a system of competing rates : the rate of cyclization versus the rate of oxidative decomposition. To recover your yield, you must manipulate this balance.

Part 1: Diagnostic Modules
Module 1: The "Black Tar" Syndrome (Oxidative Decomposition)

Symptom: The reaction mixture darkens rapidly (yellow


 brown 

black) upon exposure to air or during workup. Yield is low; NMR shows broad polymeric baselines.
  • Root Cause: The C4-C5 double bond in 5-aminoimidazoles is highly electron-rich. In the presence of oxygen, it undergoes radical cation formation, leading to oxidative polymerization similar to the formation of polyaniline or polypyrrole.

  • The Fix:

    • Strict Anaerobic Conditions: Sparge all solvents with Argon for 15 minutes before adding reagents. Run the reaction under a positive pressure of inert gas.

    • In-Situ Stabilization: Do not isolate the free base.

      • Option A (Trapping): Add an electrophile (e.g.,

        
        , 
        
        
        
        ) directly to the crude reaction mixture once cyclization is complete.
      • Option B (Salt Formation): Quench the reaction into an acidic medium (e.g.,

        
        ) to protonate the exocyclic amine or the imidazole ring, significantly reducing electron density and oxidation potential.
        
Module 2: The "Vanishing Product" (Purification Loss)

Symptom: Crude NMR shows product, but it degrades or sticks irreversibly during silica gel chromatography.

  • Root Cause:

    • Acidity: Standard silica gel is slightly acidic (pH 6-6.5). This is sufficient to protonate the 5-amino group, causing the molecule to streak or bind irreversibly.

    • On-Column Decomposition: The high surface area of silica acts as a Lewis acid catalyst for oxidative degradation.

  • The Fix:

    • Neutralize the Silica: Pre-treat the silica column with 1-2% Triethylamine (TEA) in the eluent.

    • Switch Stationary Phase: Use Neutral Alumina (Brockmann Grade III) or Reverse Phase (C18) .

    • The "Salt Crash": Avoid chromatography entirely. Isolate the product as a Hydrochloride or Picrate salt (see Protocol B).

Module 3: Cyclization Failure (Thorpe-Ziegler/Amidine Route)

Symptom: Starting materials (amidine/aminonitrile) are consumed, but no imidazole is formed. Hydrolysis products (amides) are observed.[1][2][3]

  • Root Cause: Incorrect pH during the Thorpe-Ziegler cyclization.

    • Too Basic: Hydrolysis of the amidine intermediate occurs faster than cyclization.

    • Too Acidic: The

      
      -carbon of the nitrile is not sufficiently nucleophilic to attack the amidine.
      
  • The Fix:

    • Buffer Control: If using an aminomalononitrile approach, ensure the base equivalents are precise (usually 1.05 - 1.1 eq).

    • Temperature: Lower the temperature to

      
       during the base addition to favor the kinetic cyclization over the thermodynamic hydrolysis, then warm slowly.
      
Part 2: Visualizing the Failure Modes

The following diagram maps the kinetic competition between successful synthesis and the two primary failure modes: Hydrolysis and Polymerization.

G Start Start: Amidine + Alpha-Aminonitrile Intermediate Intermediate: Amidine Adduct Start->Intermediate Condensation Cyclization Cyclization (Base Catalyzed) Intermediate->Cyclization Correct pH (Kinetic Control) Hydrolysis FAILURE MODE 1: Hydrolysis Intermediate->Hydrolysis Excess Base / H2O (Thermodynamic Sink) Product 5-Aminoimidazole (Free Base) Cyclization->Product Protected Stable Product (Salt or N-Boc) Product->Protected Immediate Workup (HCl or Boc2O) Polymer FAILURE MODE 2: Oxidative Polymerization Product->Polymer O2 Exposure (Electron Rich Ring) SilicaDeath FAILURE MODE 3: Silica Degradation Product->SilicaDeath Acidic Silica Column

Caption: Kinetic competition in 5-aminoimidazole synthesis. Green paths indicate successful isolation strategies; red paths indicate common failure modes.

Part 3: Proven Protocols
Protocol A: Synthesis with In-Situ Stabilization (Boc-Protection)

Best for: Generating stable building blocks for further coupling.

  • Setup: Flame-dry a 3-neck flask. Cool to

    
     under Argon flow.
    
  • Cyclization: Dissolve the amidine hydrochloride (1.0 eq) and aminonitrile (1.0 eq) in dry THF (

    
    ). Add DBU (1.1 eq) dropwise over 15 mins.
    
  • Monitoring: Stir at

    
     for 2 hours. Monitor by TLC (Alumina plates, not Silica).
    
  • Protection (The Critical Step): Once starting material is consumed, do not quench . Add

    
     (2.0 eq) followed by 
    
    
    
    (1.2 eq) and DMAP (
    
    
    ).
  • Workup: Stir for 2 hours at RT. The solution will likely turn from dark to lighter yellow. Quench with water, extract with EtOAc.

  • Purification: The N-Boc protected aminoimidazole is significantly more stable and can be purified on silica gel (pre-treated with

    
    ).
    
Protocol B: Isolation of the Hydrochloride Salt

Best for: Isolating the "naked" aminoimidazole for immediate use.

  • Reaction: Perform cyclization as standard.

  • Quench: Instead of aqueous workup, cool the reaction mixture to

    
    .
    
  • Precipitation: Add a pre-cooled solution of

    
     in Dioxane (2.0 eq) dropwise.
    
  • Filtration: The 5-aminoimidazole hydrochloride salt will precipitate as an off-white/beige solid. Filter under Argon (Schlenk filtration is best).

  • Wash: Wash the filter cake with cold

    
     to remove organic impurities.
    
  • Storage: Store the salt at

    
     under Argon. It is stable for months in this form.
    
Part 4: Troubleshooting Data & FAQ
Quantitative Comparison of Isolation Methods
Isolation MethodAverage YieldStability (Air/RT)Purification Difficulty
Free Base (Silica) 10 - 30%< 1 HourHigh (Decomposes on column)
Free Base (Alumina) 40 - 60%~ 4 HoursMedium (Requires basic eluent)
HCl Salt Precipitation 75 - 90% > 6 MonthsLow (Filtration only)
In-Situ N-Boc 65 - 85% IndefiniteLow (Standard Silica)
Frequently Asked Questions

Q: Can I use LCMS to monitor the reaction? A: Yes, but be careful. The acidic mobile phase (Formic acid/TFA) in standard LCMS can sometimes hydrolyze the amidine intermediate if the run time is long, giving false negatives. Use a neutral buffer (Ammonium Acetate) if possible.

Q: My product is water-soluble. How do I extract it? A: Do not use water/EtOAc extraction. 5-Aminoimidazoles are polar. Evaporate the reaction solvent, redissolve the residue in minimal dry MeOH/DCM (1:9), and filter off the inorganic salts. Then proceed to salt formation.[4]

Q: Why does my product turn purple? A: Purple coloration is a hallmark of oxidative polymerization (similar to the "Purple of Cassius" test or aniline oxidation). It indicates your inert atmosphere was breached. If it's just a trace color, you can often wash it away with cold ether during salt filtration.

Part 5: Troubleshooting Logic Tree

Use this flowchart to make real-time decisions during your experiment.

Troubleshooting Start Start Troubleshooting CheckColor Is reaction dark/black? Start->CheckColor CheckSM Is SM consumed (TLC)? CheckColor->CheckSM No (Yellow/Orange) O2Leak Diagnosis: Oxidation. Restart with Argon sparging. CheckColor->O2Leak Yes (Black Tar) pHIssue Diagnosis: pH Mismatch. Adjust Base Equivalents. CheckSM->pHIssue No (Stalled) WorkupDec Choose Isolation Path CheckSM->WorkupDec Yes (Clean) SaltPath Path A: HCl Salt. (Precipitate & Filter) WorkupDec->SaltPath Need Free Amine later ProtectPath Path B: In-Situ Protection. (Add Boc2O) WorkupDec->ProtectPath Need Lipophilicity

Caption: Decision matrix for troubleshooting 5-aminoimidazole synthesis in real-time.

References
  • Synthesis and Stability of 5-Aminoimidazoles

    • Al-Azmi, A., El-Sharief, A. M. S., & Al-Ghamdi, K. (2018). Synthesis of 5-Amino-1-aryl-4-cyanoimidazoles from Amidines. ResearchGate. Link

  • Thorpe-Ziegler Cyclization Mechanism & Optimization

    • Schaefer, J. P., & Bloomfield, J. J. (2011).[5] The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation).[5] Organic Reactions. Link

  • Oxidative Polymerization of Heterocycles

    • Zou, H., et al. (2016). Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study. Polymers (Basel).[6] Link

  • Protecting Group Strategies for Amines

    • Master Organic Chemistry. (2018).[7] Protecting Groups for Amines: Carbamates. Link

  • General Imidazole Synthesis Reviews

    • Organic Chemistry Portal. Imidazole Synthesis. Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Spectroscopic Signature of Ethyl 4-amino-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for this purpose, offering deep insights into the molecular framework of a substance. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral data for ethyl 4-amino-1H-imidazole-5-carboxylate, a key heterocyclic building block.

In the following sections, we will not only present the spectral data but also delve into the rationale behind the signal assignments. Furthermore, we will compare its NMR signature with that of a structurally related analog, ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate, to illuminate the subtle yet significant effects of N-substitution on the electronic environment of the imidazole ring.

Predicted ¹H and ¹³C NMR Data for this compound

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.5 - 12.5br s1HN-H (imidazole)
~7.40s1HC2-H (imidazole)
~5.50br s2H-NH₂
~4.15q, J = 7.1 Hz2H-OCH₂CH₃
~1.25t, J = 7.1 Hz3H-OCH₂CH₃
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~163C=O (ester)
~145C4 (imidazole)
~137C2 (imidazole)
~135C5 (imidazole)
~59-OCH₂CH₃
~15-OCH₂CH₃

Comparative Analysis: The Impact of N-Methylation

To underscore the diagnostic power of NMR, we will now compare the predicted spectrum of this compound with the known data for its N-methylated counterpart, ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate.[3][4]

Table 3: Comparative ¹H and ¹³C NMR Data
Assignment This compound (Predicted) Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate (Reference) Key Difference
¹H NMR
Imidazole N-H~11.5 - 12.5 (br s, 1H)AbsentAbsence of the acidic N-H proton signal.
Imidazole C2-H~7.40 (s, 1H)~7.30 (s, 1H)Slight upfield shift due to the electron-donating methyl group.
-NH₂~5.50 (br s, 2H)~5.60 (br s, 2H)Minimal change expected.
-OCH₂CH₃~4.15 (q, 2H)~4.12 (q, 2H)Minimal change expected.
-OCH₂CH₃~1.25 (t, 3H)~1.23 (t, 3H)Minimal change expected.
N-CH₃Absent~3.45 (s, 3H)Presence of a sharp singlet for the N-methyl protons.
¹³C NMR
C=O~163~163Minimal change expected.
C4~145~146Minor downfield shift.
C2~137~138Minor downfield shift.
C5~135~136Minor downfield shift.
N-CH₃Absent~30Presence of the N-methyl carbon signal.
-OCH₂CH₃~59~59Minimal change expected.
-OCH₂CH₃~15~15Minimal change expected.

The most striking difference is the absence of the broad N-H proton signal in the methylated analog and the appearance of a new singlet corresponding to the N-methyl group. This provides a clear diagnostic marker to distinguish between the two compounds.

Experimental Protocol for NMR Data Acquisition

The following is a standard operating procedure for acquiring high-quality ¹H and ¹³C NMR spectra for compounds similar to this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.
  • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for observing exchangeable protons like N-H and -NH₂.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup (400 MHz Spectrometer):

  • Insert the sample into the spectrometer.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity.
  • Tune and match the probe for both ¹H and ¹³C frequencies.

3. ¹H NMR Acquisition:

  • Set the spectral width to approximately 16 ppm.
  • Use a 30-degree pulse angle.
  • Set the relaxation delay to 2 seconds.
  • Acquire 16-32 scans.
  • Process the data with Fourier transformation, phase correction, and baseline correction.
  • Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

4. ¹³C NMR Acquisition:

  • Set the spectral width to approximately 220 ppm.
  • Use a proton-decoupled pulse sequence.
  • Set the relaxation delay to 5 seconds.
  • Acquire 1024-4096 scans, depending on the sample concentration.
  • Process the data with Fourier transformation, phase correction, and baseline correction.
  • Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

Structural Insights from NMR Data

The interpretation of the NMR data provides a detailed picture of the molecular structure.

¹H NMR Spectrum Analysis
  • Ethyl Group: The characteristic quartet at ~4.15 ppm and triplet at ~1.25 ppm are indicative of an ethyl ester.[5][6] The quartet arises from the methylene (-OCH₂-) protons being split by the three adjacent methyl (-CH₃) protons, and the triplet is due to the methyl protons being split by the two adjacent methylene protons, both with a typical coupling constant of ~7.1 Hz.

  • Imidazole Ring Protons: The imidazole ring has one proton at the C2 position, which is expected to appear as a singlet at ~7.40 ppm.[1] Its downfield chemical shift is due to the deshielding effect of the two adjacent nitrogen atoms. The N-H proton of the imidazole ring is acidic and its signal is typically broad, appearing far downfield (~11.5 - 12.5 ppm), and its chemical shift can be concentration-dependent.

  • Amino Group: The protons of the amino group (-NH₂) are also exchangeable and will appear as a broad singlet around 5.50 ppm.

¹³C NMR Spectrum Analysis
  • Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, appearing at ~163 ppm.

  • Imidazole Ring Carbons: The carbons of the imidazole ring are expected in the aromatic region. The C4 and C5 carbons, being attached to the amino and ester groups respectively, will have their chemical shifts influenced by these substituents. Based on data from related imidazole derivatives, they are predicted to be around 145 and 135 ppm.[7] The C2 carbon, situated between the two nitrogen atoms, is predicted at approximately 137 ppm.

  • Ethyl Group Carbons: The methylene carbon (-OCH₂-) of the ethyl group will be around 59 ppm, while the methyl carbon (-CH₃) will be the most upfield at ~15 ppm.

Visualizing the Molecular Structure and NMR Correlations

The following diagram illustrates the structure of this compound and the key NMR correlations.

G cluster_imidazole Imidazole Ring cluster_substituents Substituents N1 N C2 C2 N1->C2 NH_imidazole N-H N1->NH_imidazole N3 N C2->N3 H_C2 C2-H C2->H_C2 C4 C4 N3->C4 C4->N3 C5 C5 C4->C5 NH2 -NH₂ C4->NH2 C13_Imidazole ¹³C: ~135-145 ppm C5->N1 Ester C(=O)OCH₂CH₃ C5->Ester H1_NH_imidazole ¹H: ~11.5-12.5 ppm H1_C2H ¹H: ~7.40 ppm H1_NH2 ¹H: ~5.50 ppm H1_Ester ¹H: ~4.15 & ~1.25 ppm C13_Ester ¹³C: ~163, ~59, ~15 ppm

Figure 1: Structure of this compound with predicted NMR assignments.

Conclusion

This guide provides a comprehensive overview of the ¹H and ¹³C NMR data for this compound. By leveraging data from closely related analogs and fundamental principles of NMR spectroscopy, we have established a reliable spectral signature for this important heterocyclic compound. The comparative analysis with its N-methylated derivative further highlights the utility of NMR in discerning subtle structural modifications. The provided experimental protocol offers a robust framework for researchers to obtain high-quality NMR data for this and similar molecules, ensuring the integrity and accuracy of their scientific endeavors.

References

  • H- / 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Ethyl 4-aminobenzoate. (n.d.). The Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]

  • Ma, N., et al. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 26(20), 6205. [Link]

  • Industrial production method of 4-amino-5-imidazole formamide. (2020). Google Patents.
  • Antitumor effects of LPM5140276 and its potential combination with SHP2 inhibition in KRAS G12D-mutant cancer. (n.d.). Frontiers. Retrieved January 30, 2026, from [Link]

  • PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. (n.d.). CSIR-NISCAIR. Retrieved January 30, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]

  • Dey, R., et al. (2006). 5-Amino-1-[2-(diethylamino)ethyl]-1H-imidazole-4-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 62(3), o814-o816. [Link]

  • 1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 30, 2026, from [Link]

  • Spectroscopy Tutorial: Esters. (n.d.). University of Calgary. Retrieved January 30, 2026, from [Link]

  • 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters. (2024, March 20). YouTube. Retrieved January 30, 2026, from [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison. Retrieved January 30, 2026, from [Link]

  • Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 30, 2026, from [Link]

  • Chemical shifts. (n.d.). University of Regensburg. Retrieved January 30, 2026, from [Link]

  • 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. (n.d.). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

Sources

Comparing synthesis routes for ethyl 4-amino-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of synthesis routes for Ethyl 4-amino-1H-imidazole-5-carboxylate (also known as ethyl 4-amino-5-imidazolecarboxylate), a critical intermediate in the synthesis of purine analogs and the antineoplastic agent Dacarbazine .[1][2]

Executive Summary

The synthesis of this compound is a pivotal step in developing purine-based therapeutics.[1][2] While multiple pathways exist, the industry standard has shifted toward the Ethyl Cyanoacetate Route due to the severe toxicity and regulatory burdens associated with the historical Diaminomaleonitrile (DAMN) route.[1][2]

This guide objectively compares these methodologies, recommending the Cyanoacetate route for most applications due to its balance of safety, cost, and scalability, despite the need for careful handling of ammonia waste.[1]

Primary Synthesis Route: The Cyanoacetate / Orthoformate Protocol

Status: Recommended for Scale-Up and General Laboratory Synthesis.[1][2]

This route relies on the condensation of ethyl cyanoacetate with triethyl orthoformate, followed by cyclization with ammonia.[1][2] It avoids the use of high-hazard cyanide precursors.[1][2]

Reaction Mechanism

The synthesis proceeds via an addition-elimination mechanism followed by an intramolecular nucleophilic attack .[1][2]

  • Condensation: Ethyl cyanoacetate reacts with triethyl orthoformate to form the ethyl ethoxymethylene cyanoacetate intermediate.[1][2]

  • Substitution: Ammonia displaces the ethoxy group, forming an aminomethylene intermediate.[1][2]

  • Cyclization: The amine nitrogen attacks the nitrile carbon, closing the imidazole ring.[1][2]

ReactionMechanism Start Ethyl Cyanoacetate + Triethyl Orthoformate Inter1 Ethyl ethoxymethylene cyanoacetate (Intermediate 1) Start->Inter1 -EtOH (Ac2O cat.) Inter2 Aminomethylene Intermediate Inter1->Inter2 +NH3 -EtOH Ammonia Ammonia (NH3) Ammonia->Inter2 Cyclization Intramolecular Cyclization (N attacks CN) Inter2->Cyclization Product Ethyl 4-amino-1H- imidazole-5-carboxylate Cyclization->Product Tautomerization

Figure 1: Mechanistic pathway for the Cyanoacetate/Orthoformate synthesis.

Detailed Protocol

Target Scale: 100g basis.

Reagents:

  • Ethyl Cyanoacetate (1.0 eq)[1][2]

  • Triethyl Orthoformate (1.1 - 1.2 eq)[1][2]

  • Acetic Anhydride (Catalytic, 0.1 eq)[2]

  • Ammonia (Gas or 25% aqueous solution, excess)[2]

Step-by-Step Methodology:

  • Intermediate Formation:

    • Charge a reactor with Ethyl Cyanoacetate (113 g, 1.0 mol) and Triethyl Orthoformate (163 g, 1.1 mol).

    • Add Acetic Anhydride (10 g).

    • Heat to reflux (approx. 130-140°C) .[1][2] Collect the ethanol byproduct via distillation to drive the equilibrium forward.[1][2]

    • Endpoint: Monitor by TLC or GC until Ethyl Cyanoacetate is <1%.[1][2]

    • Isolation: Cool the mixture. The intermediate (ethyl ethoxymethylene cyanoacetate) often solidifies or becomes a thick oil.[1][2] It can be used directly or recrystallized from isopropyl ether for higher purity.[1][2]

  • Cyclization (The Critical Step):

    • Dissolve the intermediate in Ethanol (300 mL).

    • Cool the solution to 0-5°C .

    • Slowly introduce Ammonia.

      • Option A (Gas): Bubble anhydrous NH3 gas.[1][2] This is preferred for yield but requires gas handling safety.[1][2]

      • Option B (Aqueous): Add 25% NH4OH dropwise.[1][2]

    • Exotherm Control: Maintain temperature <10°C during addition. A rapid exotherm can cause oligomerization ("clumping") and dark impurities.[1][2]

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Purification:

    • Concentrate the solvent under vacuum.[1][2]

    • Crystallization: Dissolve the crude residue in hot water or ethanol/water mix.[1][2] Cool to 0°C to precipitate the product.

    • Filter and wash with cold isopropyl ether.[1][2]

    • Expected Yield: 60-75%.[1][2]

Alternative Route: Diaminomaleonitrile (DAMN)

Status: Restricted / Legacy Industrial.[1][2]

Historically, this route was favored for its high atom economy in producing the amide (AICA), which was then converted to the ester.[1][2] However, it is now largely avoided in non-specialized facilities due to acute toxicity risks.[1][2]

  • Reagents: Diaminomaleonitrile (DAMN), Formamide, Phosphorus Oxychloride (POCl3).[1][2][3]

  • Workflow: Cyclization of DAMN with formamide yields 4-amino-5-imidazolecarboxamide (AICA).[1][2] To get the ethyl ester target, a subsequent hydrolysis and esterification step is required.[1][2]

  • Major Drawback: DAMN is a high-potency cyanide derivative.[1][2] POCl3 generates corrosive HCl fumes.[1][2]

Comparative Analysis

The following table contrasts the two primary approaches for a researcher deciding on a synthetic strategy.

FeatureRoute A: Ethyl Cyanoacetate Route B: DAMN (Maleonitrile)
Safety Profile Moderate. Main hazards are ammonia gas and flammable solvents.[1][2]High Hazard. DAMN is highly toxic; POCl3 is corrosive/reactive.[1][2]
Raw Material Cost Low. Ethyl cyanoacetate is a commodity chemical.[1][2]High. DAMN is significantly more expensive and regulated.[1][2]
Step Count 2 Steps (Condensation + Cyclization).[1][2][4]3 Steps (Cyclization + Hydrolysis + Esterification).[1][2][4][5]
Yield (Overall) 60 - 75% 45 - 55% (Losses during esterification of the amide).[1][2]
Scalability Excellent. Used in multi-ton manufacturing.[1][2]Difficult. Requires cyanide-rated facilities and waste treatment.[1][2]
Impurity Profile Oligomers (if temp uncontrolled).[1][2]Cyanide residues, phosphate salts.[1][2]

Decision Matrix & Troubleshooting

Route Selection Logic

Use the graph below to determine the appropriate route for your specific constraints.

DecisionTree Start Select Synthesis Route Q1 Is the facility rated for Cyanide/High-Tox handling? Start->Q1 RouteB Route B: DAMN (Only if AICA amide is also a target) Q1->RouteB Yes Q2 Is Ammonia gas handling available? Q1->Q2 No RouteA_Gas Route A (Gas): High Yield Preferred for Scale-up Q2->RouteA_Gas Yes RouteA_Aq Route A (Aqueous): Lower Yield Easier Setup Q2->RouteA_Aq No

Figure 2: Decision matrix for selecting the synthesis pathway.

Expert Troubleshooting (Route A)
  • Problem: Reaction mixture turns black/tarry.

    • Cause: Temperature spike during ammonia addition.[1][2]

    • Fix: Ensure active cooling (ice/salt bath) is maintained at <5°C during the initial addition.[1][2] Add ammonia slower.[1][2]

  • Problem: Low Yield.

    • Cause: Incomplete removal of ethanol during the first step (equilibrium limitation).[1][2]

    • Fix: Use a fractionating column to remove ethanol efficiently during the orthoformate condensation.[1][2]

  • Problem: Product "oiling out" during crystallization.

    • Cause: Solvent polarity mismatch.[1][2]

    • Fix: Seed the solution with a pure crystal if available.[1][2] Alternatively, switch to a 2-propanol/water system for recrystallization.[1][2]

References

  • Industrial Production Method of 4-amino-5-imidazole Formamide. Google Patents. Patent CN111362875A.[1][2] Available at:

  • Synthesis of this compound. PubChem Compound Summary. CID 343359.[1][2] Available at: [Link][1][2]

  • Recent Advances in the Synthesis of Imidazoles. Royal Society of Chemistry. Organic & Biomolecular Chemistry, 2020.[1][2][6] Available at: [Link]

  • Synthesis of O-Ethyl Thioformate: A Useful Reagent. Organic Chemistry Portal. Synlett, 2009.[1][2][7] Available at: [Link]

Sources

Comparative Guide: Biological Efficacy of Ethyl 4-amino-1H-imidazole-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold"

Ethyl 4-amino-1H-imidazole-5-carboxylate (and its tautomer ethyl 5-amino-1H-imidazole-4-carboxylate) represents a "privileged scaffold" in medicinal chemistry. Unlike simple building blocks, this core structure mimics the purine precursor AICAR (5-aminoimidazole-4-carboxamide ribonucleotide), granting it inherent affinity for nucleotide-binding enzymes.

This guide analyzes the biological performance of two distinct classes of derivatives derived from this ester core:

  • N1-Alkyl Derivatives: Potent anticancer agents targeting tubulin polymerization.

  • 1,5-Diaryl Derivatives: Novel HIV-1 Integrase inhibitors targeting the LEDGF/p75 protein-protein interaction.[1]

Comparative Analysis: Anticancer Efficacy

The most significant breakthrough for this scaffold lies in the N1-substituted derivatives . The ester group at C4/C5 is critical for lipophilicity and cellular permeability, while the N1-substitution dictates target selectivity.

Performance Benchmark: N1-Dodecyl Derivative (Compound 5e)

Compound 5e (Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate) has emerged as a lead candidate for solid tumors, exhibiting sub-micromolar potency.[2]

Table 1: Cytotoxicity Profile (IC50 in μM)

Comparison of Compound 5e against standard chemotherapeutic baselines.

Cell LineTissue OriginCompound 5e (Lead)Cisplatin (Standard)*Mechanism of Action (5e)
HeLa Cervical Cancer0.737 ± 0.05 ~1.2 - 5.0Tubulin Polymerization Inhibition
HT-29 Colon Cancer1.194 ± 0.02 ~5.0 - 10.0Mitochondrial Potential Reduction
HCT-15 Colon CancerModerate N/AApoptosis Induction (Early Phase)
HUVEC Normal Endothelial> 50.0 > 20.0High Selectivity Index (SI)

*Standard values for Cisplatin vary by assay conditions; listed ranges represent typical literature values for comparative context.

Key Insight: The N1-dodecyl chain acts as a "hydrophobic anchor," likely mimicking the binding mode of microtubule-destabilizing agents. The presence of the ethyl ester is essential; hydrolysis to the free acid drastically reduces cellular uptake due to ionization at physiological pH.

Comparative Analysis: Antiviral Activity (HIV-1)

While the N1-alkyl derivatives target host cytoskeletons, 1,5-diaryl derivatives of the same ester scaffold inhibit the viral replication machinery.

Mechanism: LEDGF/p75 Interaction Inhibition

Unlike FDA-approved Integrase Strand Transfer Inhibitors (INSTIs) like Raltegravir which bind the catalytic active site, these imidazole derivatives act as ALLINIs (Allosteric Integrase Inhibitors). They target the interaction between HIV-1 Integrase (IN) and the host cellular cofactor LEDGF/p75.[1]

Table 2: Antiviral Efficacy vs. Toxicity

Evaluation of 1,5-diaryl-1H-imidazole-4-carboxylate derivatives.

DerivativeR1 (Aryl)R2 (Aryl)Antiviral Inhibition (%)*CC50 (Cytotoxicity)Therapeutic Potential
Cmpd 11a 4-F-Phenyl4-Br-Phenyl33%> 200 μMHigh Safety Margin
Cmpd 11h 3-F-Phenyl4-Cl-Phenyl40%50.4 μMLimited (Toxicity driven)
Raltegravir (Control)(Control)>95%> 1000 μMGold Standard (Active Site)

*At 100 μM concentration. Note: While potency is lower than Raltegravir, the allosteric mechanism provides a pathway to treat resistant strains.

Mechanistic Logic & SAR Visualization

The biological fate of the this compound core is determined by substituents at the N1 and C5 positions.

Structure-Activity Relationship (SAR) Diagram

SAR_Analysis Core Ethyl 4-amino-1H- imidazole-5-carboxylate (Scaffold) N1_Sub N1-Substitution Core->N1_Sub C5_Sub C5-Aryl Substitution Core->C5_Sub Ester Ester Functionality Core->Ester Anticancer Anticancer Activity (Tubulin Inhibition) N1_Sub->Anticancer Long Alkyl Chain (e.g., Dodecyl) Antiviral Antiviral Activity (LEDGF/p75 Inhibition) C5_Sub->Antiviral Diaryl Motifs Prodrug Cellular Permeability (Prodrug Effect) Ester->Prodrug Lipophilicity Prodrug->Anticancer Enhances Uptake

Figure 1: SAR map illustrating how specific structural modifications shift the biological profile from anticancer to antiviral efficacy.

Experimental Protocols

To ensure reproducibility, the following protocols utilize the Isocyanoacetate Cycloaddition method, which is superior to traditional condensation methods for generating diverse 1,5-disubstituted derivatives.

Protocol A: Synthesis of 1,5-Diaryl-1H-imidazole-4-carboxylates

Principle: A [3+2] cycloaddition between an imidoyl chloride (generated in situ) and ethyl isocyanoacetate.

  • Imidoyl Chloride Formation:

    • Dissolve the appropriate N-arylbenzamide (1.0 eq) in anhydrous SOCl₂ (excess).

    • Reflux at 80°C for 3 hours.

    • Evaporate SOCl₂ under reduced pressure. Co-evaporate with dry toluene (3x) to remove traces.

  • Cycloaddition:

    • Dissolve the crude imidoyl chloride in dry THF under Argon atmosphere.

    • Add Ethyl isocyanoacetate (1.1 eq) and Triethylamine (TEA, 2.5 eq) dropwise at 0°C.

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Purification:

    • Quench with saturated NaHCO₃. Extract with Ethyl Acetate.

    • Purify via silica gel column chromatography (Gradient: Hexane/EtOAc 9:1 to 7:3).

    • Validation: Confirm structure via ¹H NMR (Characteristic ester quartet at ~4.3 ppm and triplet at ~1.3 ppm).

Protocol B: MTT Cytotoxicity Assay (Self-Validating)

Objective: Quantify the antiproliferative effect of the N1-dodecyl derivative (5e).

  • Seeding: Plate HeLa or HT-29 cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h to allow attachment.

  • Treatment:

    • Prepare stock solution of Compound 5e in DMSO (10 mM).

    • Perform serial dilutions in culture medium (Final DMSO < 0.1%).

    • Include Positive Control (Cisplatin, 10 μM) and Vehicle Control (0.1% DMSO).

  • Incubation: Treat cells for 72 hours at 37°C, 5% CO₂.

  • Readout:

    • Add 20 μL MTT reagent (5 mg/mL) to each well. Incubate 4h.

    • Remove media, solubilize formazan crystals with 150 μL DMSO.

    • Measure Absorbance at 570 nm.

  • Calculation:

    • Determine IC50 using non-linear regression (Sigmoidal dose-response).

Mechanism of Action: Tubulin Destabilization

The N1-dodecyl derivative (5e) functions similarly to colchicine, binding to tubulin and preventing microtubule assembly. This triggers the intrinsic apoptotic pathway.

Mechanism Drug Compound 5e (N1-Dodecyl) Target Tubulin (Colchicine Site) Drug->Target Binds Effect1 Inhibition of Polymerization Target->Effect1 Effect2 G2/M Phase Cell Cycle Arrest Effect1->Effect2 Mito Mitochondrial Potential Loss (ΔΨm) Effect2->Mito Apoptosis Apoptosis (Cell Death) Mito->Apoptosis

Figure 2: Mechanistic cascade of Compound 5e leading to cancer cell death.

References

  • Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Source: Archiv der Pharmazie (2021) [2]

  • Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids as HIV-1 Integrase Inhibitors. Source: Molecules (2021)

  • This compound: PubChem Compound Summary. Source: National Center for Biotechnology Information

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Source: Molecules (MDPI)

Sources

Purity analysis of commercially available ethyl 4-amino-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Ethyl 4-amino-1H-imidazole-5-carboxylate is a pivotal heterocyclic building block, serving as the structural scaffold for purine analogues and critical oncology drugs such as Dacarbazine and Temozolomide .

In commercial sourcing, purity varies significantly between "Technical Grade" (95-97%) and "Pharma Grade" (>99%). The primary challenge is not just the assay value, but the nature of the impurities. The free amine is susceptible to oxidation (browning), and the ester linkage is prone to hydrolysis, generating the 4-amino-1H-imidazole-5-carboxylic acid—a contaminant that can poison subsequent coupling reactions.

This guide objectively compares analytical methodologies to establish a "Gold Standard" for incoming raw material release, ensuring downstream synthetic success.

The Impurity Landscape: What Are We Looking For?

Before selecting a method, we must understand the degradation pathways. The purity profile is dynamic, often degrading during storage.

Degradation & Synthesis Byproducts
  • Hydrolysis (Major): Moisture leads to the formation of 4-amino-1H-imidazole-5-carboxylic acid. This is the most common impurity in older batches.

  • Oxidation (Minor): The C4-amino group is electron-rich, leading to oxidative coupling (azo/diazo species) which manifests as severe discoloration (yellow to dark brown) even at low levels (<0.5%).

  • Starting Materials: Residual Ethyl cyanoacetate or Formamidine salts from the cyclization process.

Visualization of Impurity Pathways

The following diagram maps the critical degradation nodes that your analytical method must detect.

ImpurityPathways Ester This compound (Target Product) Acid 4-Amino-1H-imidazole-5-carboxylic acid (Hydrolysis Impurity) Ester->Acid Hydrolysis (+H2O) Dimer Azo-Dimer / Oxidative Species (Color Impurity) Ester->Dimer Oxidation (Air/Light) Decarb 4-Aminoimidazole (Unstable Decarboxylation Product) Acid->Decarb -CO2 (Heat) StartMat Ethyl Cyanoacetate (Residual Starting Material) StartMat->Ester Synthesis

Figure 1: Critical degradation pathways. Note that the Acid impurity often co-elutes with the main peak in unbuffered HPLC systems.

Comparative Analysis of Analytical Methods

We evaluated three common methodologies for determining the purity of this compound.

FeatureMethod A: HPLC-UV (Recommended) Method B: Titration (Perchloric Acid) Method C: qNMR (Absolute)
Specificity High. Separates hydrolysis products and precursors.Low. Titrates all basic nitrogens (including impurities).Very High. Identifies structure and solvent content.
Sensitivity High. Detects <0.05% impurities.Low. Only gives bulk assay.Medium. LOD ~0.5% for minor impurities.
Robustness High. With proper buffering.Medium. Hygroscopic samples skew results.High. Self-validating.
Throughput High. Automated sequences.Medium. Manual handling.Low. Data analysis time.
Verdict Gold Standard for QC. Obsolete for Purity. Reference Standard Qualification.

Experimental Protocols

Protocol A: The "Gold Standard" HPLC Method

This method is designed to separate the polar acid impurity from the neutral ester using an ion-suppression buffer system.

Instrument: Agilent 1260 Infinity II or equivalent Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm) Detection: UV @ 254 nm (Amine/Ester absorption) & 220 nm (General)

Mobile Phase:

  • Solvent A: 10 mM Potassium Phosphate Buffer (pH 6.5)

  • Solvent B: Acetonitrile (HPLC Grade)

Gradient Program:

Time (min) % Solvent B Flow Rate (mL/min)
0.0 5 1.0
10.0 30 1.0
15.0 90 1.0
18.0 90 1.0
18.1 5 1.0

| 23.0 | 5 | 1.0 |

Sample Preparation: Dissolve 10 mg of sample in 10 mL of 10% Acetonitrile in Water. Sonicate for 5 minutes. Filter through 0.22 µm PTFE filter.

System Suitability Criteria:

  • Tailing Factor: < 1.5 (Critical for imidazole peak shape).

  • Resolution: > 2.0 between the Acid impurity (early eluting) and Target Ester.

Protocol B: Quantitative NMR (qNMR) for Assay Verification

Use this method when establishing a primary reference standard or resolving discrepancies between suppliers.

Solvent: DMSO-d6 (improves solubility and separates exchangeable protons). Internal Standard: Maleic Acid (99.9% TraceCERT) or Dimethyl Sulfone.

Key Chemical Shifts (DMSO-d6):

  • 
     1.25 (t, 3H):  Methyl of ethyl ester.
    
  • 
     4.18 (q, 2H):  Methylene of ethyl ester.
    
  • 
     5.80 (br s, 2H):  C4-Amino group (
    
    
    
    ).
  • 
     7.35 (s, 1H):  C2-H Imidazole ring proton.
    
  • 
     11.9 (br s, 1H):  Imidazole N-H.
    

Calculation:



Where 

= Integral area,

= Number of protons,

= Molar mass,

= Weight.[1][2][3]

Comparative Performance Data (Representative)

We simulated a comparative study of three commercial lots using the protocols above.

Table 1: Supplier Comparison Matrix

MetricSupplier A (Pharma Grade) Supplier B (Technical Grade) Supplier C (Recrystallized)
Appearance Off-white crystalline powderDark yellow/brown powderWhite crystals
HPLC Purity (Area %) 99.8% 94.2% 99.9%
Major Impurity None detected4.5% (Hydrolyzed Acid)<0.1%
qNMR Assay (wt %) 99.5%91.0% (Solvent + Salts)99.7%
Water Content (KF) 0.2%1.5%0.1%
Conclusion Approved for GMP Reject / Requires Purification Gold Standard

Analysis:

  • Supplier B shows a classic "wet" profile. The high water content (1.5%) likely catalyzed hydrolysis during storage, dropping the assay to 91% despite a 94% HPLC purity (implying inorganic salts or non-UV active impurities are also present).

  • Supplier A demonstrates that commercial sources can be high quality, but rigorous testing is required.

Analytical Workflow Decision Tree

Use this logic flow to determine the appropriate testing tier for your material.

Workflow Start Incoming Material (this compound) Visual Visual Inspection Start->Visual ColorFail Dark Brown/Yellow? Visual->ColorFail RejectVisual REJECT (Oxidative Degradation) ColorFail->RejectVisual Yes HPLC Run HPLC Protocol (Sec 4.1) ColorFail->HPLC No (Off-white) PurityCheck Purity > 98.0%? HPLC->PurityCheck RejectHPLC REJECT / Reprocess PurityCheck->RejectHPLC No qNMR Run qNMR (Sec 4.2) (For Critical Steps) PurityCheck->qNMR Yes (GMP/Critical) Release RELEASE for Synthesis PurityCheck->Release Yes (Routine) qNMR->Release

Figure 2: Decision tree for incoming raw material release.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 343359, this compound. Retrieved October 26, 2023 from [Link][4]

  • Cheng, X., et al. (2013). A HPLC method for simultaneous determination of 5-aminoimidazole-4-carboxamide riboside...[5] Journal of Chromatography B. [Link][5]

  • Voutchkova, A. M., et al. (2007). Imidazolium carboxylates as versatile and selective N-heterocyclic carbene transfer agents. Journal of the American Chemical Society.[6][7] [Link]

Sources

Cross-referencing spectroscopic data with published literature for ethyl 4-amino-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Verification Guide: Ethyl 4-amino-1H-imidazole-5-carboxylate

Executive Summary

This compound (CAS: 21190-16-9), often abbreviated as EAIC, is a critical heterocyclic intermediate in the synthesis of purine antimetabolites and alkylating agents, most notably Dacarbazine and Temozolomide .[1]

In drug development workflows, the purity of EAIC is the rate-limiting factor for the yield of subsequent diazo-coupling reactions. Common synthetic routes—specifically the Thorpe-Ziegler cyclization of ethyl cyanoacetate or the degradation of diaminomaleonitrile—often yield structurally similar impurities that co-crystallize with the product.

This guide provides an objective, data-driven framework to cross-reference spectroscopic data, ensuring the material meets the stringent specifications required for pharmaceutical application.

Molecular Identity & Structural Context

Before analyzing spectra, researchers must account for the prototropic tautomerism inherent to the imidazole ring. In solution (DMSO-d6), the N-H proton exchanges rapidly, often leading to broadened signals.

Property Specification Notes
IUPAC Name This compound
CAS Registry 21190-16-9
Molecular Formula C₆H₉N₃O₂
Molecular Weight 155.15 g/mol
Melting Point 180 – 181 °C (Free Base)Caution:[2][3][4] HCl salts melt significantly higher (>240°C).
Solubility Soluble in DMSO, MeOH; Sparingly in WaterRecrystallization often utilizes EtOH/Water.

Spectroscopic Benchmarking: The "Truth Table"

The following data correlates observed experimental values with literature baselines. This table is designed to distinguish the target product from its most common analog, the Methyl ester, and its hydrolysis product.

A. ¹H NMR Analysis (Solvent: DMSO-d₆, 400 MHz)

Rationale: DMSO-d₆ is required to observe the exchangeable amine/amide protons, which are often invisible in CDCl₃ due to exchange or insolubility.

Assignment Chemical Shift (δ ppm) Multiplicity Diagnostic Value
C2-H (Ring) 7.30 – 7.60 Singlet (s)Primary ID. Deshielded by both ring nitrogens. If split or shifted <7.0, suspect ring opening.
-NH₂ (Amine) 5.00 – 6.50 Broad Singlet (br s)Variable position based on concentration/water content.[5]
-OCH₂- (Ester) 4.15 – 4.25 Quartet (q, J≈7 Hz)Purity Check. Integration must be exactly 2:1 ratio relative to C2-H.
-CH₃ (Ester) 1.25 – 1.35 Triplet (t, J≈7 Hz)Confirms Ethyl vs Methyl ester (Methyl would be a singlet ~3.7 ppm).
Ring N-H > 11.0 Broad (br)Often invisible or extremely broad due to rapid exchange.
B. Infrared (IR) Spectroscopy (KBr Pellet)

Rationale: IR is the fastest method to detect the hydrolysis impurity (Carboxylic Acid).

  • Target (Ester): Sharp C=O stretch at 1680–1700 cm⁻¹ .

  • Impurity (Acid): Broad O-H stretch (2500–3000 cm⁻¹) and shifted C=O (~1710+ cm⁻¹).

  • Amine: Doublet spike at 3300–3450 cm⁻¹ (N-H stretching).

Comparative Impurity Profiling

The two most persistent impurities are the Hydrolysis Product (Acid) and the Starting Material (Ethyl cyanoacetate derivatives).

Compound Key Differentiator (¹H NMR) Key Differentiator (MS - m/z)
Target: Ethyl Ester δ 4.2 (q), 1.3 (t) 155 [M+]
Impurity A: Methyl Ester δ 3.7 (s) (No quartet)141 [M+] (Mass shift -14)
Impurity B: Carboxylic Acid Loss of ethyl signals; Acid proton >12 ppm127 [M+] (Loss of Et)
Impurity C: Carboxamide New broad singlets (CONH₂) ~7.0 ppm126 [M+]

Experimental Protocol: Self-Validating Purification

Objective: To isolate high-purity EAIC from crude reaction mixtures (e.g., Thorpe-Ziegler cyclization) and verify identity.

Step 1: System Suitability Test (SST) Before processing the batch, run a TLC (9:1 CHCl₃:MeOH).

  • Target R_f: ~0.4–0.5 (UV active).

  • Criteria: If a baseline spot is observed, significant polymeric nitrile byproducts are present.

Step 2: Recrystallization (The "Ethanol Switch")

  • Dissolve crude solid in minimum boiling Ethanol (Abs.) .

  • If solution is dark/black, treat with activated charcoal (5% w/w) for 15 mins and hot filter.

  • Add warm Water dropwise until persistent turbidity is observed (approx 1:1 EtOH:Water ratio).

  • Allow to cool slowly to Room Temp, then 4°C. Rapid cooling traps impurities.

  • Filter and wash with cold 50% EtOH.

Step 3: The "Quartet Check" (Validation)

  • Dry sample (Vacuum, 40°C, 4h).

  • Prepare NMR sample in DMSO-d₆.[6][7]

  • Pass Criteria:

    • Integrate the C2-H singlet (set to 1.0).

    • Integrate the OCH₂ quartet.

    • If Quartet Integration < 1.95 or > 2.05, significant solvent or impurity is present. Reject Batch.

Visualization of Analytical Logic

Diagram 1: Analytical Decision Matrix

This flowchart guides the researcher through the verification process, establishing "Go/No-Go" gates based on spectral data.

VerificationLogic Start Crude Sample (this compound) MP_Check 1. Melting Point Check (Target: 180-181°C) Start->MP_Check NMR_Check 2. 1H NMR (DMSO-d6) Scan for C2-H (7.3-7.6 ppm) MP_Check->NMR_Check Range OK Fail_Salt FAIL: High MP (>200°C) Likely HCl Salt -> Neutralize MP_Check->Fail_Salt >200°C Ethyl_Check 3. Ethyl Group Verification Quartet ~4.2 ppm | Triplet ~1.3 ppm NMR_Check->Ethyl_Check Ring Signal Present Integration 4. Integration Ratio (Ring H : CH2) == 1 : 2 Ethyl_Check->Integration Ethyl Signals Present Fail_Hydrolysis FAIL: Missing Ethyl Signals Hydrolysis (Acid) Impurity Ethyl_Check->Fail_Hydrolysis Ethyl Signals Absent Fail_Methyl FAIL: Singlet at 3.7 ppm Methyl Ester Impurity Ethyl_Check->Fail_Methyl Methyl Singlet Found Pass PASS: Identity Confirmed Proceed to Synthesis Integration->Pass Ratio 1:2 Integration->Fail_Hydrolysis Ratio Deviant

Caption: Step-by-step decision matrix for validating EAIC identity and purity using physical and spectroscopic gates.

Diagram 2: Impurity Origin Pathway

Understanding where impurities originate allows for process control.

ImpurityPath Precursor Ethyl Cyanoacetate + Amidine Source Target Target Product (Ethyl Ester) Precursor->Target Cyclization Impurity_Acid Impurity: Carboxylic Acid (Loss of Ethyl) Target->Impurity_Acid Hydrolysis (H2O/H+) Impurity_Amide Impurity: Carboxamide (Ammonolysis) Target->Impurity_Amide Excess NH3/Heat

Caption: Origin of common impurities. Acid forms via moisture exposure; Amide forms if ammonia is used in excess during cyclization.

References

  • ChemicalBook. (2025).[8] Ethyl 4-amino-5-imidazolecarboxylate Properties and Melting Point Data. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). This compound (CID 343359).[9] Retrieved from

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[10] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[6][10][11] Chem. (Reference for DMSO/Water shifts). Retrieved from

  • Santa Cruz Biotechnology. (2025). Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate Data. (Used for comparative analog analysis). Retrieved from

Sources

Structural Certainty: A Comparative Guide to 2D NMR in Reaction Product Verification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Cost of Ambiguity

In synthetic chemistry and drug discovery, the "did it work?" question is often answered superficially with a 1D Proton (


H) NMR spectrum. While sufficient for checking purity, 1D NMR frequently fails to distinguish between regioisomers, diastereomers, or unexpected cyclizations. Misidentifying a scaffold at the early stages of a campaign can lead to months of wasted SAR (Structure-Activity Relationship) optimization on the wrong core structure.

This guide objectively compares 2D NMR techniques against alternative structural confirmation methods. We move beyond basic definitions to provide a decision-making framework, experimental protocols, and data interpretation strategies that serve as a self-validating system for structural certainty.

Comparative Landscape: 2D NMR vs. Alternatives

Before deploying a 2D NMR suite, it is critical to understand where it stands relative to other analytical "products" in your lab.

Table 1: Structural Elucidation Methodologies Comparison
Feature2D NMR Suite (The Solution)1D NMR (

H/

C)
(The Quick Check)
Mass Spectrometry (MS) (The Formula)X-Ray Crystallography (The Gold Standard)
Primary Output Atom-to-atom connectivity & spatial geometryFunctional group presence & purityMolecular formula & fragmentationAbsolute 3D atomic position
Sample State Solution (native state)SolutionGas/Solution phaseSolid Crystal (Required)
Differentiation Excellent for Regio- & StereoisomersPoor (often ambiguous shifts)Poor (isomers often have identical mass)Perfect (Absolute Configuration)
Time to Result 30 mins – 4 hours5 – 15 mins< 5 minsDays to Months (growing crystals)
Limitation Requires interpretation skill; ~1-5 mg sampleOverlapping signals; no connectivity infoNo skeletal connectivity; ionization biasBinary failure mode (no crystal = no data)

The Verdict: While X-ray is the ultimate truth, it is a bottleneck due to crystallization requirements.[1] MS is fast but structurally blind. 2D NMR is the high-throughput bridge , offering 95% of the structural certainty of X-ray in a fraction of the time, directly in the reaction solvent.

The 2D NMR Toolkit: Validating the "Product"

The Core Suite
  • HSQC (Heteronuclear Single Quantum Coherence):

    • Function: Correlates protons to the carbons they are directly attached to (1-bond coupling).[3][4]

    • Application: Spreads out overlapping proton signals into the carbon dimension. Tells you "which proton belongs to which carbon."

    • Advantage:[1][5][6][7][8][9] vastly more sensitive than a standard 1D

      
      C spectrum.
      
  • COSY (Correlation Spectroscopy):

    • Function: Correlates protons to neighboring protons (3-bond coupling).[4]

    • Application: Traces the "spin system" (e.g., H-A is next to H-B, which is next to H-C).

    • limitation: Cannot "jump" over heteroatoms (O, N, S) or quaternary carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Function: Correlates protons to carbons 2-3 bonds away.[4][10][11]

    • Application:The Problem Solver. It connects separate spin systems across quaternary carbons and heteroatoms. This is the primary tool for solving regioisomerism.

  • NOESY/ROESY (Nuclear Overhauser Effect):

    • Function: Through-space correlation (< 5 Å).

    • Application: Stereochemistry (Cis vs. Trans, Endo vs. Exo).

Visualization: The Logic Flow of Elucidation

The following diagram illustrates the deductive pathway for solving an unknown reaction product.

StructuralElucidation Start Reaction Product (Unknown Structure) OneD 1D 1H NMR (Initial Check) Start->OneD Overlap Overlap? OneD->Overlap HSQC HSQC (Assign C-H Pairs) COSY COSY (Build Fragments) HSQC->COSY Iso Regioisomer? COSY->Iso HMBC HMBC (Connect Fragments) Stereo Stereocenter? HMBC->Stereo NOESY NOESY (Stereochemistry) Solved Confirmed Structure NOESY->Solved Overlap->HSQC Yes (Deconvolute) Overlap->COSY No Iso->HMBC Yes (Bridge Quaternary C) Iso->Stereo No Stereo->NOESY Yes (Spatial Check) Stereo->Solved No

Figure 1: The deductive workflow for structural verification. Note that HMBC is the critical pivot point for connecting isolated fragments.

Technical Deep Dive: Solving Regioisomerism

The most common failure mode in reaction monitoring is distinguishing regioisomers (e.g., N-alkylation vs. O-alkylation, or 1,4- vs 1,5-triazole formation).

The Scenario: You perform an alkylation on a pyrazole ring.

  • Isomer A: Alkylation on Nitrogen 1.

  • Isomer B: Alkylation on Nitrogen 2.

Why 1D Fails: Both isomers show the same number of protons and carbons. Chemical shifts are predictive but often unreliable due to solvent effects.

The 2D Solution (HMBC):

  • Identify the alkyl group protons (e.g., a methyl singlet).

  • Run an HMBC.[4][5][10][11]

  • Look for the "long-range" correlation from the methyl protons to the ring carbons.

    • Isomer A: The methyl protons will correlate to C3 and C5 (symmetric or specific shifts).

    • Isomer B: The methyl protons will correlate to C3 (but not C5) or a quaternary carbon with a distinct shift.

  • Causality: The HMBC "sees" through the Nitrogen atom to the carbon skeleton, definitively proving attachment points.

Experimental Protocols: A Self-Validating System

Protocol: High-Confidence 2D Suite Setup

Prerequisites:

  • Sample Concentration: 2–10 mg in 0.6 mL deuterated solvent (CDCl3, DMSO-d6).

  • Tube: High-quality 5mm tube (no scratches/warping).

Step 1: The Anchor (1D Proton)
  • Pulse Angle: 30° (ensures accurate integration).

  • Relaxation Delay (d1): > 3 × T1 (approx 2-5 seconds) for quantitative integration.

  • Validation: Ensure linewidth at half-height < 1.0 Hz on the solvent peak. If shimming is poor, 2D correlations will be smeared.

Step 2: The Connectivity (HSQC & HMBC) with NUS
  • Technique: Gradient-selected, phase-sensitive (e.g., hsqcedetgpsisp2.3 on Bruker).

  • Non-Uniform Sampling (NUS): Set sampling density to 25-50%.

    • Why: Allows you to acquire high-resolution in the indirect dimension (F1) in 15 mins instead of 2 hours.

  • HMBC Optimization: Set long-range coupling constant (

    
    ) to 8 Hz.
    
    • Expert Tip: If looking for very long-range couplings (4 bonds) in conjugated systems, lower this to 5 Hz.

Step 3: The Stereochemistry (NOESY)
  • Mixing Time (tm): Critical parameter.

    • Small molecules (< 500 Da): 500–800 ms.

    • Medium molecules (500–1000 Da): 300–500 ms.

  • Self-Validation: Look for the "diagonal" peaks (negative phase) vs. cross-peaks (positive phase in small molecules). If cross-peaks are absent, the mixing time is likely incorrect for the molecule's tumbling rate.

Visualization: Experimental Logic

ExperimentalSetup cluster_acq Acquisition Loop Sample Sample Prep (5-10mg) Shim Lock & Shim (LWH < 1Hz) Sample->Shim Pulse Pulse Calib (P1 90°) Shim->Pulse NUS Enable NUS (25-50%) Pulse->NUS Acq Acquire HSQC -> HMBC NUS->Acq Process Process (Phasing & Baseline) Acq->Process

Figure 2: Experimental sequence ensuring data quality. Note that Pulse Calibration (P1) is essential for efficient magnetization transfer in 2D experiments.

Data Presentation & Analysis

When publishing or presenting structural proof, raw spectra are insufficient. Data must be tabulated to allow peer verification.

Recommended Table Format:

Position

(ppm)
Multiplicity (

in Hz)

(ppm)
COSY (to H)HMBC (to C)NOESY (to H)
1 7.25d (8.0)128.4H-2C-3, C-5H-9 (spatial)
2 6.80t (8.0)119.2H-1, H-3C-4-
Me-9 2.40s21.5-C-1 (Key) H-1

Note: The "HMBC" column is often the "smoking gun" for proving the scaffold structure.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Kwan, E. E., & Huang, S. G. (2008). "Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists." European Journal of Organic Chemistry.

  • Mobli, M., & Hoch, J. C. (2014). "Non-uniform sampling and non-Fourier signal processing." Progress in Nuclear Magnetic Resonance Spectroscopy.

  • Elyashberg, M. (2015).[5] "Identification and structure elucidation of small molecules by NMR spectroscopy." TrAC Trends in Analytical Chemistry.

  • Bruker Corporation. "Non-Uniform Sampling (NUS) in TopSpin." Bruker Application Notes.

Sources

Isomeric purity assessment of substituted ethyl imidazole carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Isomeric Purity Assessment of Substituted Ethyl Imidazole Carboxylates

Executive Summary

In the development of imidazole-based therapeutics (e.g., etomidate analogs, kinase inhibitors), the regiochemical integrity of the imidazole ring is a Critical Quality Attribute (CQA). The alkylation of ethyl 4(5)-imidazolecarboxylate is inherently prone to regioisomerism, yielding a mixture of 1,4-substituted (typically favored) and 1,5-substituted (often considered an impurity) isomers.

These isomers exhibit distinct pharmacological profiles and toxicities. Standard C18 HPLC often fails to resolve them due to their identical mass and similar lipophilicity. This guide outlines an orthogonal analytical strategy combining NOE-based NMR for structural certification and Phenyl-Hexyl UHPLC for routine quantitative monitoring.

Part 1: The Isomerism Challenge

The core challenge stems from the annular tautomerism of the imidazole precursor. When ethyl 4-imidazolecarboxylate is deprotonated, the resulting anion can be alkylated at either nitrogen atom (


 or 

).
  • 1,4-Isomer (Target): The alkyl group is distal to the ester. Sterically favored.

  • 1,5-Isomer (Impurity): The alkyl group is proximal to the ester. Sterically hindered but forms under specific thermodynamic conditions or with smaller alkyl halides.

Visualizing the Pathway

The following diagram illustrates the origin of the isomeric mixture and the analytical decision matrix.

G cluster_analysis Analytical Decision Matrix Precursor Ethyl 4(5)-imidazolecarboxylate (Tautomeric Mixture) Reaction Alkylation (R-X, Base) Precursor->Reaction Mixture Crude Mixture Reaction->Mixture Isomer14 1,4-Isomer (Distal Alkyl) Mixture->Isomer14 Major Product (Kinetic/Steric) Isomer15 1,5-Isomer (Proximal Alkyl) Mixture->Isomer15 Minor Impurity (Thermodynamic) Sample Sample Type NMR 1D NOESY NMR (Structural Cert.) Sample->NMR Reference Standard HPLC Phenyl-Hexyl UHPLC (Quantitation) Sample->HPLC Batch Release

Figure 1: Synthesis pathway leading to regioisomers and the subsequent analytical decision matrix.

Part 2: Structural Certification (NMR Spectroscopy)

While Mass Spectrometry (MS) cannot distinguish these isobaric regioisomers, Nuclear Overhauser Effect (NOE) NMR provides definitive structural proof.

The Principle
  • 1,4-Isomer: The

    
    -alkyl protons are spatially close to the proton at C5 (
    
    
    
    ). A strong NOE correlation will be observed.
  • 1,5-Isomer: The

    
    -alkyl protons are spatially close to the ethyl ester group  (specifically the 
    
    
    
    protons). The
    
    
    proton is too distant to show a significant NOE.
Experimental Protocol: 1D Selective NOESY

Objective: Definitively assign regiochemistry for reference standards.

  • Sample Preparation: Dissolve 10-15 mg of the isolated isomer in 600 µL of DMSO-

    
     .
    
    • Why DMSO?

      
       can cause peak broadening in imidazoles due to exchangeable protons or aggregation. DMSO ensures sharp lines.
      
  • Instrument: 500 MHz (or higher) NMR spectrometer.

  • Pulse Sequence: selnogp (Bruker) or equivalent 1D selective NOESY.

  • Acquisition Parameters:

    • Mixing Time (

      
      ):  400–500 ms (Critical for medium-sized molecules to build up NOE).
      
    • Excitation: Selectively irradiate the

      
      -alkyl resonance (e.g., 
      
      
      
      or
      
      
      ).
    • Scans: 64–128 scans for high S/N ratio.

Data Interpretation
Feature1,4-Isomer (Target)1,5-Isomer (Impurity)
Irradiated Peak

-Alkyl group

-Alkyl group
Observed NOE Strong enhancement of Imidazole C5-H Strong enhancement of Ester

Secondary NOE Weak/None to EsterWeak/None to Imidazole C4-H

Shift (C2)
Typically ~136-138 ppmTypically ~138-141 ppm (Deshielded)

Part 3: Quantitative Assessment (UHPLC)

For routine batch analysis, NMR is too slow. A robust UHPLC method is required.[1] Standard C18 columns often fail to separate these isomers because the hydrophobicity difference is negligible.

The Solution: Phenyl-Hexyl Chemistry. The


 interactions offered by a Phenyl-Hexyl stationary phase provide unique selectivity for aromatic isomers that C18 lacks. The 1,5-isomer, being more sterically crowded, interacts differently with the phenyl ring of the stationary phase than the planar 1,4-isomer.
Experimental Protocol: UHPLC-UV/MS
  • Column: Waters XSelect CSH Phenyl-Hexyl (2.1 x 100 mm, 2.5 µm) or Phenomenex Kinetex Biphenyl.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.8 (adjusted with Formic Acid).

    • Why pH 3.8? Imidazoles are basic (

      
       ~7). At pH 3.8, they are protonated, ensuring good solubility and peak shape, while the Phenyl-Hexyl phase retains them via 
      
      
      
      -cation interactions.
  • Mobile Phase B: Acetonitrile.[2]

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 8.0 min: 40% B (Shallow gradient maximizes resolution)

    • 10.0 min: 95% B

  • Detection: UV at 230 nm (imidazole

    
    ) and MS (ESI+).
    
Performance Comparison
ParameterStandard C18 MethodRecommended Phenyl-Hexyl Method
Resolution (

)
< 1.5 (Co-elution likely)> 3.0 (Baseline separation)
Peak Shape Tailing (Silanol interactions)Sharp (CSH technology /

-interactions)
Elution Order Unpredictable1,5-Isomer typically elutes before 1,4-Isomer
MS Compatibility GoodExcellent

Part 4: Alternative Method (SFC)

For preparative separation or chiral substituted imidazoles, Supercritical Fluid Chromatography (SFC) is superior due to low viscosity and high diffusivity.

  • Stationary Phase: 2-Ethylpyridine (2-EP) or Diol.

  • Modifier: Methanol with 0.1% Isopropylamine (basic additive improves peak shape for basic imidazoles).

  • Advantage: The 1,4 and 1,5 isomers often exhibit vastly different retention times in SFC due to the specific interaction of the exposed nitrogen with the polar stationary phase, which is sterically hindered in the 1,5-isomer.

References

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
  • Bellina, F., et al. (2006). "Regioselective functionalization of the imidazole ring." Tetrahedron, 62(31), 7213-7256. Link

  • Claramunt, R. M., et al. (2006). "The annular tautomerism of imidazoles." Current Organic Chemistry, 10(14), 1711-1741. Link

  • Lv, X., et al. (2012). "Regioselective synthesis of 1,4-disubstituted imidazoles." Journal of Organic Chemistry, 77(20), 9338-9343. Link

  • Reich, H. J. (2024). "Structure Determination Using NMR: NOE Difference Spectroscopy." University of Wisconsin-Madison Chemistry. Link

Sources

A Comparative Guide to Verifying Molecular Weight of Synthesized Compounds via High-Resolution Mass Spectrometry (HRMS)

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of chemical synthesis and drug development, the unambiguous confirmation of a molecule's elemental composition is a foundational requirement. The journey from a proposed chemical structure to a validated compound hinges on rigorous analytical verification, where determining the precise molecular weight serves as a critical checkpoint. High-Resolution Mass Spectrometry (HRMS) has established itself as the definitive technique for this purpose, offering unparalleled accuracy and confidence.[1][2] This guide provides an in-depth comparison of HRMS technologies and a practical framework for their application, grounded in the principles of analytical chemistry and field-proven best practices.

The Core Principles: Why HRMS is the Gold Standard

Unlike low-resolution mass spectrometry, which provides a nominal (integer) mass, HRMS measures the mass-to-charge ratio (m/z) of an ion with exceptional precision, often to four or five decimal places.[3] This capability is built on two pillars: mass accuracy and resolving power .

Mass Accuracy: Beyond the Nominal Mass

The power of HRMS lies in its ability to provide an accurate mass measurement. This experimental value is compared against the exact mass , which is the theoretical mass calculated using the most abundant isotopes of the constituent elements (e.g., ¹²C = 12.00000 amu, ¹H = 1.00782 amu, ¹⁶O = 15.99491 amu).[4]

The deviation between the measured accurate mass and the calculated exact mass is expressed as the mass error in parts per million (ppm).

Mass Error (ppm) = [ (Experimental Mass - Theoretical Mass) / Theoretical Mass ] x 10⁶ [5]

For a molecular formula to be confidently assigned, the mass error should typically be less than 5 ppm .[6][7] This level of accuracy is crucial because it drastically narrows down the number of possible elemental compositions for a given mass, especially for molecules under 1000 Da.[8][9]

Resolving Power: Distinguishing Between Isobars

Resolving power is the ability of a mass spectrometer to distinguish between two ions with very similar m/z values.[10][11] It is defined as R = m/Δm , where Δm is the width of a peak at mass m. High resolving power is essential to separate the ion of interest from isobaric interferences—other molecules or contaminants that have the same nominal mass but different elemental compositions. Without sufficient resolution, an accurate mass measurement is not possible, as overlapping peaks would skew the measured m/z value.[9][12]

A Comparative Guide to HRMS Analyzers

The choice of HRMS instrument impacts the achievable resolution, mass accuracy, and experimental workflow. The three most prevalent high-resolution mass analyzers in modern laboratories are Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR).

FeatureTime-of-Flight (TOF) / Q-TOFOrbitrapFourier Transform Ion Cyclotron Resonance (FT-ICR)
Principle Measures the time it takes for ions to travel down a flight tube; lighter ions arrive faster.[13]Ions oscillate axially around a central spindle-shaped electrode; frequency is related to m/z.[14]Ions are trapped in a magnetic field and their cyclotron frequency is measured.[13]
Typical Resolving Power 10,000 - 60,000[4][15]100,000 - 500,000+[4][14]Up to and beyond 1,000,000[4][15]
Typical Mass Accuracy < 5 ppm[12]< 3 ppm (often < 1 ppm)[4]< 1 ppm
Key Advantages Fast acquisition speed, wide dynamic range, robust.[13]Very high resolution in a compact instrument, excellent mass accuracy.The highest achievable resolution and mass accuracy.[10][12]
Considerations Resolution may be lower than other HRMS platforms.Slower scan speeds compared to TOF.High cost, large footprint, requires superconducting magnet and significant maintenance.[12][13]

Selecting the Right Ionization Technique

Before mass analysis, the synthesized compound must be converted from a neutral molecule in solution to a gas-phase ion. The choice of ionization technique is critical and depends on the analyte's polarity and thermal stability. For verifying molecular weight, "soft" ionization methods that minimize fragmentation and maximize the abundance of the molecular ion are preferred.[16]

Ionization TechniquePrincipleBest Suited For
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol, forming protonated [M+H]⁺ or deprotonated [M-H]⁻ ions.[16][17]A wide range of polar to moderately polar small molecules. It is the most common technique for LC-MS.[18]
Atmospheric Pressure Chemical Ionization (APCI) A corona discharge ionizes the solvent vapor, which then transfers a proton to the analyte molecule.[19]Less polar and non-polar, thermally stable compounds that are not easily ionized by ESI.[16]
Matrix-Assisted Laser Desorption/Ionization (MALDI) The analyte is co-crystallized with a matrix, which absorbs laser energy and facilitates gentle ionization.[16][19]Larger molecules such as polymers and proteins, but can be used for small molecules in specific applications.[6]

The Experimental Workflow: From Sample to Verified Formula

A successful HRMS analysis is a systematic process that demands meticulous attention to detail at every stage.

HRMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_interp Phase 3: Interpretation Sample Pure Synthesized Compound Prep Sample Preparation (Dissolution & Dilution) Sample->Prep Purity >90% Acq Data Acquisition (e.g., ESI-TOF) Prep->Acq Cal Instrument Calibration (Reference Standard) Cal->Acq Ensures Accuracy Process Data Processing (Spectrum Extraction) Acq->Process Verify Formula Confirmation (Mass Error & Isotope Pattern) Process->Verify Report Final Report Verify->Report < 5 ppm Error Data_Interpretation Start Acquired HRMS Spectrum Step1 1. Identify Molecular Ion Peak (e.g., [M+H]⁺, [M+Na]⁺) Start->Step1 Step2 2. Extract Accurate Mass (to 4-5 decimal places) Step1->Step2 Step3 3. Calculate Mass Error (ppm) vs. Theoretical Mass Step2->Step3 Step4 4. Compare Isotopic Pattern (Experimental vs. Theoretical) Step3->Step4 Decision Mass Error < 5 ppm? Isotope Match > 95%? Step4->Decision Confirm Formula Confirmed Decision->Confirm Yes Reject Formula Rejected (Re-evaluate Data) Decision->Reject No

Caption: The logical steps for interpreting HRMS data to confirm a molecular formula.

Example Case Study: Verifying a Synthesized Drug Candidate
  • Proposed Formula: C₁₇H₁₈FN₃O₃ (e.g., Flonicamid)

  • Theoretical Exact Mass ([M+H]⁺): 344.14050 Da

  • Identify the Molecular Ion: The spectrum shows a prominent peak at m/z 344.1412.

  • Extract Accurate Mass: The experimentally measured mass is 344.14120 Da.

  • Calculate Mass Error:

    • Difference = 344.14120 - 344.14050 = 0.00070 Da

    • ppm Error = (0.00070 / 344.14050) x 10⁶ = 2.03 ppm

  • Analyze Isotopic Pattern: The observed isotopic distribution for the peaks at m/z 344, 345, and 346 closely matches the theoretical pattern calculated for C₁₇H₁₈FN₃O₃.

  • Conclusion: With a mass error of 2.03 ppm (< 5 ppm) and a matching isotopic pattern, the elemental composition C₁₇H₁₈FN₃O₃ is confidently confirmed. [10]

Troubleshooting Common HRMS Issues

ProblemPotential Cause(s)Recommended Solution(s)
No Signal or Weak Signal Sample concentration is too low; poor ionization efficiency; sample is insoluble or unstable in the chosen solvent.Prepare a more concentrated sample; check analyte polarity and switch ionization mode/technique (e.g., ESI to APCI); try different solvents.
High Mass Error (> 5 ppm) Instrument calibration has drifted; detector is saturated (sample too concentrated); unresolved isobaric interference.Recalibrate the instrument using the reference standard; dilute the sample significantly; review data for co-eluting species or contaminants.
Complex Spectrum with Many Adducts High salt content in the sample (e.g., Na⁺, K⁺); sample impurity.Desalt the sample using techniques like solid-phase extraction (SPE) or HPLC; re-purify the synthesized compound. [20]
Unexpected Fragmentation In-source collision-induced dissociation (CID) is occurring; the molecule is inherently unstable.Reduce the cone voltage or other source parameters to ensure "soft" ionization conditions; check for potential degradation.

Conclusion

High-Resolution Mass Spectrometry is an indispensable tool in the modern chemistry laboratory, providing the highest level of confidence in confirming the elemental composition of synthesized compounds. [5][7]A successful analysis is not merely the result of advanced instrumentation but is a synthesis of meticulous sample preparation, proper instrument calibration, and rigorous, logical data interpretation. By understanding the core principles of mass accuracy and resolving power and by selecting the appropriate instrumentation and methodologies, researchers can ensure the integrity of their results, paving the way for successful drug discovery and development.

References
  • Mass Spectrometry Research and Education Center. (n.d.). Accurate Mass.
  • Pico, Y. (Ed.). (2020). HRMS: Fundamentals and Basic Concepts. In Advanced Mass Spectrometry for Food Safety and Quality. Elsevier.
  • ResolveMass Laboratories Inc. (2025). High Resolution Mass Spectrometry.
  • UC Irvine Mass Spectrometry Facility. (n.d.). Accurate Mass.
  • ResolveMass Laboratories Inc. (n.d.). High Resolution Mass Spectrometry (HRMS) Analysis.
  • The Bumbling Biochemist. (2025). Mass resolution and mass accuracy in mass spectrometry.
  • Potter, D. W., & Lajeunesse, D. R. (2019). Molecular-Formula Determination through Accurate-Mass Analysis: A Forensic Investigation. Journal of Chemical Education, 96(7), 1435–1440. Retrieved from [Link]

  • Aceña, J., et al. (2018). Method for the Routine Determination of Accurate Masses by Triple Quadrupole Mass Spectrometry. Molecules, 23(2), 448. Retrieved from [Link]

  • Kuhlmann, F. E. (2007). Dealing With the Masses: A Tutorial on Accurate Masses, Mass Uncertainties, and Mass Defects. Spectroscopy Online.
  • Waters Corporation. (n.d.). Accuracy & Resolution in Mass Spectrometry. Retrieved from [Link]

  • Fiehn Lab. (n.d.). Mass Resolution and Resolving Power.
  • University of Toledo. (n.d.). HRMS sample submission guidelines.
  • University of Wollongong. (n.d.). Sample preparation for UOW Low and High Resolution Mass Spectral Service.
  • WhatIs. (2026). Understanding High-Resolution Mass Spectrometry (HRMS) in organic chemistry.
  • BenchChem. (2025). Validating Molecular Weight: A Comparative Guide to High-Resolution Mass Spectrometry.
  • Harvard Center for Mass Spectrometry. (n.d.). Sample Preparation.
  • Lab Manager. (2024). High-Resolution Mass Spectrometry: Instruments and Technology. Retrieved from [Link]

  • Pico, Y. (Ed.). (2020). HRMS: Hardware and Software. In Advanced Mass Spectrometry for Food Safety and Quality. Elsevier.
  • Korfmacher, W. A. (2013). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Drug Metabolism Reviews, 45(1), 89-105. Retrieved from [Link]

  • Jones, C. M., & Traxler, M. F. (2016). Modern mass spectrometry for synthetic biology and structure-based discovery of natural products. Natural Product Reports, 33(8), 975-992. Retrieved from [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods.
  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 2.3: Ionization Techniques. Retrieved from [Link]

  • Bitesize Bio. (2025). Ionization Methods in Mass Spec: Making Molecules Fly. Retrieved from [Link]

  • A Level Chemistry. (n.d.). High Resolution Mass Spectrometry (HRMS). Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for Ethyl 4-amino-1H-imidazole-5-carboxylate

[1][2]

Executive Summary & Chemical Identification

This guide outlines the mandatory disposal protocols for Ethyl 4-amino-1H-imidazole-5-carboxylate (also known as Ethyl 5-amino-1H-imidazole-4-carboxylate).[1][2] As a nitrogen-rich heterocyclic amine, this compound requires strict segregation from strong oxidizers and acids to prevent uncontrolled exothermic reactions or the formation of hazardous byproducts.[1]

Crucial Identification Note: This compound exhibits tautomerism.[1] It is frequently listed in vendor catalogs under two primary names.[1] Verify your specific container against the CAS numbers below to ensure accurate inventory tracking.

IdentifierValueNote
Primary Name This compoundTautomer A
Synonym Ethyl 5-amino-1H-imidazole-4-carboxylateTautomer B
CAS Number (Free Base) 21190-16-9 Most common for organic synthesis
CAS Number (HCl Salt) 118019-42-4 Common stable salt form
Formula C₆H₉N₃O₂Molecular Weight: 155.15 g/mol
Physical State Solid / PowderWhite to off-white

Hazard Profile & GHS Classification

Before disposal, waste must be characterized based on its hazards.[1] This compound is classified as an Irritant under GHS standards.[1]

Hazard ClassCategoryHazard CodeHazard Statement
Skin Corrosion/Irritation Category 2H315 Causes skin irritation.[2]
Serious Eye Damage/Irritation Category 2AH319 Causes serious eye irritation.[1][2][3]
STOT - Single Exposure Category 3H335 May cause respiratory irritation.[1][2][4]

Operational Implication: All waste containers must be labeled with the "Exclamation Mark" GHS pictogram and treated as "Hazardous Waste" pending pickup.[1]

Pre-Disposal Segregation & Storage

Proper segregation is the first line of defense against laboratory accidents.[1]

Chemical Compatibility Matrix
  • INCOMPATIBLE: Strong Oxidizing Agents (e.g., Peroxides, Permanganates), Strong Acids, Acid Chlorides.[1][2]

  • COMPATIBLE: General organic solvents (Methanol, Ethanol, DMSO), halogenated solvents (DCM).[1][2]

Satellite Accumulation Area (SAA) Protocols[1]
  • Container Selection: Use chemically compatible containers (HDPE plastic or amber glass).[1] Avoid metal containers if the compound is in an acidic solution.[1]

  • Labeling: Every container must have a hazardous waste label attached before the first drop of waste is added.[1]

    • Must include: Full chemical name (no abbreviations), "Hazardous Waste", and the start date.

    • Hazard Checkbox: Mark "Irritant" and "Toxic".[1]

  • Secondary Containment: Store waste bottles in a polyethylene tray capable of holding 110% of the volume of the largest container.

Disposal Workflows

Do not follow a "one size fits all" approach. Select the workflow below that matches your waste stream.

Workflow A: Solid Waste (Pure Compound)
  • Scenario: Expired reagent or excess solid powder.[1]

  • Protocol:

    • Keep the substance in its original container if possible.[1]

    • If transferring, place the solid into a wide-mouth HDPE jar.[1]

    • Label as "Solid Hazardous Waste: this compound".[1]

    • Seal tightly.[1][3][4] Tape the lid if the powder is fine to prevent dispersion.[1]

Workflow B: Liquid Waste (Reaction Mixtures/Mother Liquors)[1]
  • Scenario: Compound dissolved in solvents (e.g., reaction workup).

  • Protocol:

    • pH Check: Ensure the solution is not highly acidic or basic (pH 4-10). Neutralize if necessary to prevent container degradation.[1]

    • Solvent Stream: Segregate based on the solvent.[1]

      • Halogenated Waste: If dissolved in DCM or Chloroform.[1]

      • Non-Halogenated Waste: If dissolved in Methanol, Ethanol, or Ethyl Acetate.[1][2]

    • Amine Warning: Do not mix with waste streams containing aldehydes or ketones if possible, to prevent Schiff base formation/polymerization over time, though this is generally low risk for this specific ester.[1]

Workflow C: Contaminated Debris
  • Scenario: Weigh boats, gloves, paper towels, pipette tips.

  • Protocol:

    • Collect in a clear, 6-mil polyethylene bag or a dedicated solid waste bucket.[1]

    • Label as "Solid Debris Contaminated with Irritants".[1]

    • Double Bag: When full, double bag and seal with tape before transport.

Visual Workflow: Waste Decision Logic

DisposalWorkflowStartWaste GenerationTypeCheckDetermine Physical StateStart->TypeCheckSolidSolid / PowderTypeCheck->SolidLiquidLiquid SolutionTypeCheck->LiquidDebrisContaminated Debris(Gloves, Wipes)TypeCheck->DebrisOriginalIs it in originalcontainer?Solid->OriginalSolventCheckIdentify SolventLiquid->SolventCheckBagDouble Bag (6-mil poly).Label 'Contaminated Debris'Debris->BagKeepKeep in Original.Label 'Hazardous Waste'Original->KeepYesTransferTransfer to HDPE Jar.Label 'Hazardous Waste'Original->TransferNoHaloHalogenated Waste Stream(e.g., DCM)SolventCheck->HaloContains HalogensNonHaloNon-Halogenated Waste Stream(e.g., MeOH, EtOAc)SolventCheck->NonHaloNo Halogens

Figure 1: Decision logic for segregating this compound waste streams.

Emergency Spill Response

In the event of a spill outside of a fume hood, immediate action is required to prevent respiratory exposure to the dust.[1]

PPE Required: Nitrile gloves, safety goggles, lab coat, and a N95 (or P100) respirator if dust is visible.[1][2]

  • Isolate: Evacuate non-essential personnel from the immediate area (10 ft radius).

  • Contain:

    • Solid Spill: Cover with a damp paper towel to prevent dust generation.[1] Do not dry sweep.[1]

    • Liquid Spill: Surround with absorbent pads or vermiculite.[1]

  • Clean:

    • Scoop up the damp solid or absorbent material using a plastic scoop.[1]

    • Place into a heavy-duty hazardous waste bag.[1]

    • Wipe the surface with a soap and water solution, followed by an ethanol wipe.[1]

  • Dispose: Label the bag as "Spill Debris: this compound" and place in the solid hazardous waste bin.[1]

Regulatory Compliance (RCRA)

Under the US EPA Resource Conservation and Recovery Act (RCRA):

  • Listing Status: This specific compound is not P-listed or U-listed.[1][5]

  • Characteristic Status: It does not typically exhibit Ignitability (D001), Corrosivity (D002), or Reactivity (D003) in its pure solid form.[1][2] However, it must be managed as Hazardous Waste due to its toxicity/irritant profile and potential aquatic toxicity.[1]

  • Drain Disposal: STRICTLY PROHIBITED. Do not pour down the sink.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 343359, this compound.[1] Retrieved from [Link][1][2][6]

  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed and Characteristic Wastes.[1] Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-amino-1H-imidazole-5-carboxylate
Reactant of Route 2
Ethyl 4-amino-1H-imidazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.